2-Amino-5-phenylnicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-phenylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-11-10(12(15)16)6-9(7-14-11)8-4-2-1-3-5-8/h1-7H,(H2,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIQVVNTIQFCGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624804 | |
| Record name | 2-Amino-5-phenylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196157-56-8 | |
| Record name | 2-Amino-5-phenyl-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196157-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-phenylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 2-Amino-5-phenylnicotinic acid
An In-depth Technical Guide: Synthesis and Characterization of 2-Amino-5-phenylnicotinic Acid: A Guide for Medicinal Chemistry and Drug Development
Abstract
This compound is a valuable heterocyclic scaffold, serving as a critical building block in the design and synthesis of novel therapeutic agents. Its substituted pyridine core is a common motif in compounds exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of a robust synthetic route and detailed characterization protocols for this compound. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deep understanding of the process for researchers, chemists, and professionals in the field of drug development.
Introduction and Strategic Importance
Substituted nicotinic acid derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules and pharmaceuticals.[1] The 2-amino-pyridine moiety, in particular, can act as a versatile pharmacophore, participating in crucial hydrogen bonding interactions with biological targets. The addition of a phenyl group at the 5-position introduces a key structural element for modulating properties such as lipophilicity, stacking interactions, and metabolic stability.
This guide details a practical and efficient multicomponent approach to the synthesis of the intermediate 2-amino-5-phenylnicotinonitrile, followed by its hydrolysis to the target carboxylic acid. This strategy is selected for its operational simplicity, high convergence, and the use of readily available starting materials, making it suitable for both small-scale research and larger-scale production.[2]
Synthesis of this compound
The synthesis is approached as a two-stage process: first, the construction of the substituted pyridine ring system via a one-pot, three-component reaction to yield 2-amino-5-phenylnicotinonitrile, followed by the hydrolysis of the nitrile to the corresponding carboxylic acid.
Synthetic Strategy and Mechanism
The core of the synthesis relies on a well-established condensation and cyclization strategy. The reaction proceeds through the following key steps:
-
Enaminone Formation: Acetophenone reacts with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to form an activated enaminone intermediate. DMF-DMA serves as both a reagent and a water scavenger, driving the reaction forward.
-
Knoevenagel Condensation & Michael Addition: The enaminone undergoes a reaction sequence with cyanoacetamide. This involves an initial Knoevenagel-type condensation, followed by an intramolecular Michael addition.
-
Cyclization and Aromatization: The intermediate cyclizes and subsequently eliminates dimethylamine and water to form the stable aromatic 2-amino-5-phenylnicotinonitrile ring.
-
Hydrolysis: The resulting nitrile is hydrolyzed under basic or acidic conditions to afford the final product, this compound.
This multicomponent approach is highly efficient, allowing for the rapid assembly of a complex molecular architecture from simple precursors.[3]
Visualized Reaction Scheme
Caption: Reaction scheme for the two-stage synthesis of the target compound.
Detailed Experimental Protocols
Protocol 2.3.1: Synthesis of 2-Amino-5-phenylnicotinonitrile
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetophenone (10 mmol, 1.20 g), cyanoacetamide (10 mmol, 0.84 g), and ethanol (50 mL).
-
Addition of DMF-DMA: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol, 1.43 g) to the suspension.
-
Catalysis: Add piperidine (1 mmol, 0.085 g) as a basic catalyst.
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate should form. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield 2-amino-5-phenylnicotinonitrile. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2.3.2: Hydrolysis to this compound
-
Reaction Setup: In a 100 mL round-bottom flask, suspend the crude 2-amino-5-phenylnicotinonitrile (5 mmol) in a mixture of ethanol (20 mL) and 2 M aqueous sodium hydroxide (20 mL).
-
Hydrolysis: Heat the mixture to reflux for 12-16 hours, until TLC or HPLC analysis indicates the complete consumption of the starting material.
-
Neutralization: Cool the reaction mixture in an ice bath and carefully acidify with 2 M hydrochloric acid until the pH is approximately 6-7. A precipitate will form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 15 mL) to remove inorganic salts. Dry the product under high vacuum. Recrystallization from an ethanol/water mixture can be performed for higher purity.[4]
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Visualized Characterization Workflow
Caption: Standard workflow for the purification and characterization of the final product.
Spectroscopic and Chromatographic Data
The following tables summarize the expected data for this compound (C₁₂H₁₀N₂O₂).
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 - 13.5 | br s | 1H | Carboxylic Acid (-COOH) |
| ~8.40 | d | 1H | Pyridine H-6 |
| ~7.95 | d | 1H | Pyridine H-4 |
| ~7.60 | d | 2H | Phenyl H-2', H-6' |
| ~7.45 | t | 2H | Phenyl H-3', H-5' |
| ~7.35 | t | 1H | Phenyl H-4' |
| ~6.50 | br s | 2H | Amino (-NH₂) |
Note: Chemical shifts are predictive and may vary. The broad signals for -COOH and -NH₂ are due to proton exchange and may not always be observed.[5]
Table 2: Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3450 - 3300 | Medium | N-H Stretch | Amine (-NH₂) |
| 3300 - 2500 | Broad | O-H Stretch | Carboxylic Acid |
| ~1680 | Strong | C=O Stretch | Carboxylic Acid |
| ~1620 | Strong | N-H Bend | Amine (-NH₂) |
| 1600 - 1450 | Medium | C=C & C=N Aromatic Stretch | Pyridine & Phenyl |
Note: The IR spectrum of amino acids can be complex due to hydrogen bonding and potential zwitterion formation.[6][7]
Table 3: Mass Spectrometry Data
| Technique | Expected m/z | Ionization Mode | Observation |
| ESI-MS | 215.08 (Calculated: 215.0764) | Positive [M+H]⁺ | Molecular Ion Peak |
| ESI-MS | 197.07 (Calculated: 197.0658) | Positive [M+H-H₂O]⁺ | Loss of Water |
| ESI-MS | 171.08 (Calculated: 171.0811) | Positive [M+H-CO₂]⁺ | Decarboxylation Fragment |
Note: Fragmentation patterns can provide confirmatory structural information. The most common fragment observed for amino acids is the loss of the carboxylic group.[8]
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): Purity should be assessed using reverse-phase HPLC. A typical method would involve a C18 column with a mobile phase gradient of water (containing 0.1% formic acid) and acetonitrile. The purity of the final product should exceed 98% for use in drug development applications.
-
Thin-Layer Chromatography (TLC): TLC provides a quick and effective way to monitor reaction progress and assess the purity of column fractions, using an appropriate solvent system and visualization under UV light.
Conclusion
This guide outlines a reliable and well-documented pathway for the synthesis and comprehensive characterization of this compound. The described three-component synthesis followed by hydrolysis is an efficient method for obtaining this valuable building block. The detailed characterization protocols, including NMR, FT-IR, and Mass Spectrometry, provide a robust framework for verifying the structure and ensuring the high purity required for subsequent applications in medicinal chemistry and pharmaceutical research. Adherence to these methods will enable researchers to confidently produce and validate this important chemical entity for their discovery programs.
References
-
Synthesis of 2-aminonicotinic acid. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Gewald reaction. (2023, December 2). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Al-Matar, H. M., et al. (2014). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 8(1), 69. Available at: [Link]
-
A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica. Retrieved January 14, 2026, from [Link]
-
Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Reddy, T. R., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. Available at: [Link]
-
Putrov, O. V., et al. (2016). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
Roda, G., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. Pharmaceuticals, 17(8), 1018. Available at: [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved January 14, 2026, from [Link]
-
Su, C., et al. (2008). Vibrational and photoionization spectroscopy of biomolecules: aliphatic amino acid structures. The Journal of chemical physics, 128(16), 164309. Available at: [Link]
-
Yang, R., et al. (2013). Rapid and Precise Measurement of Serum Branched-Chain and Aromatic Amino Acids by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. Annals of clinical and laboratory science, 43(4), 413–420. Available at: [Link]
-
Separation and Refining of Amino acids. (n.d.). Retrieved January 14, 2026, from [Link]
-
El-Gaby, M. S. A., et al. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Molecules, 23(2), 433. Available at: [Link]
-
Al-Mousawi, S. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1801. Available at: [Link]
Sources
- 1. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. diaion.com [diaion.com]
- 5. 2-Aminonicotinic acid(5345-47-1) 1H NMR [m.chemicalbook.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Vibrational and photoionization spectroscopy of biomolecules: aliphatic amino acid structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Novel Synthetic Routes to 2-Amino-5-phenylnicotinic Acid Derivatives: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The 2-amino-5-phenylnicotinic acid scaffold is a privileged motif in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique arrangement of a hydrogen bond donor (amino group), a hydrogen bond acceptor/anionic center (carboxylic acid), and a lipophilic aryl substituent provides a versatile platform for molecular recognition and modulation of biological targets. The efficient construction of this scaffold is therefore a critical challenge for synthetic and medicinal chemists. This guide provides an in-depth analysis of field-proven and emergent synthetic strategies for accessing these valuable derivatives. We will move beyond simple procedural lists to explore the mechanistic rationale behind three core strategies: convergent multicomponent reactions (MCRs), post-functionalization of pyridine cores via palladium-catalyzed cross-coupling, and cutting-edge direct C-H activation techniques. Each section includes detailed, self-validating protocols and visual diagrams to equip researchers with the knowledge to select and implement the optimal synthetic route for their specific drug discovery program.
The Strategic Importance of the this compound Scaffold
Nitrogen-containing heterocycles are cornerstones of pharmaceutical sciences, with over 59% of FDA-approved small-molecule drugs featuring at least one such ring system.[2] Among these, the pyridine ring is particularly prominent due to its unique electronic properties, metabolic stability, and ability to improve the aqueous solubility of drug candidates.[3][4] The this compound framework combines these general advantages with specific functionalities that drive biological activity. For instance, derivatives of 2-amino-5-aryl-pyridines have been identified as potent and selective agonists for the cannabinoid receptor 2 (CB2), a key target in inflammatory and neuropathic pain.[1] The strategic placement of the amino, carboxylic acid, and phenyl groups allows for precise three-dimensional interactions with target proteins, making the synthesis of diverse analogues a high-priority endeavor in drug development. This guide aims to provide a comprehensive technical overview of the most robust and innovative methods to construct this high-value chemical architecture.
Convergent Synthesis via Multicomponent Reactions (MCRs)
The principle of a multicomponent reaction is to construct a complex molecular architecture from three or more starting materials in a single synthetic operation. This "bottom-up" approach offers significant advantages in terms of step economy, reduced waste generation, and rapid generation of molecular diversity. For the this compound core, the most effective MCRs build the pyridine ring itself, incorporating the necessary substituents from simple, acyclic precursors.
Methodology: Thorpe-Ziegler Annulation of Chalcones
A powerful and direct route to the 2-amino-5-phenylnicotinonitrile precursor involves a one-pot reaction between a phenyl-substituted chalcone, malononitrile, and ammonium acetate.[5] The chalcone provides the C4, C5, C6, and the 5-phenyl substituent, while malononitrile supplies C2, C3, and the nitrile group, and ammonium acetate serves as the nitrogen source for the ring and the C2-amino group. The resulting nicotinonitrile can then be hydrolyzed to the target nicotinic acid.
The causality behind this reaction lies in an initial Michael addition of the malononitrile anion to the chalcone, followed by cyclization and subsequent aromatization via oxidation, a sequence often referred to as a Thorpe-Ziegler type reaction. The choice of ammonium acetate is critical as it provides the ammonia necessary for the formation of the C2-amino group during the cyclization cascade.
This protocol is adapted from analogous syntheses of 2-amino-3-cyanopyridines.[5]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the chalcone (e.g., 1,2-diphenyl-2-propen-1-one, 1.0 equiv.), malononitrile (1.1 equiv.), and ammonium acetate (8.0 equiv.).
-
Solvent Addition: Add absolute ethanol as the solvent (approx. 20-30 mL).
-
Reaction Execution: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate will typically form. Pour the mixture into ice-cold water and stir for 15 minutes.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum to yield the 2-amino-4,5-diphenylnicotinonitrile derivative. Further purification can be achieved by recrystallization from ethanol.
-
Hydrolysis (Optional): The resulting nitrile can be hydrolyzed to the carboxylic acid by heating with a strong base (e.g., 6M NaOH) or acid (e.g., 12M HCl) followed by neutralization.
Post-Functionalization via Cross-Coupling
An alternative and highly versatile strategy involves a "top-down" approach: starting with a pre-formed, functionalized pyridine ring and introducing the key phenyl substituent in a late-stage step. This methodology is particularly powerful for creating libraries of analogues, as a common intermediate can be coupled with a wide variety of partners.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the gold standard for forming aryl-aryl C-C bonds in modern organic synthesis.[6] Its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acids make it the preeminent choice for this transformation.[7][8] The strategy involves coupling a 2-amino-5-halonicotinic acid derivative (typically the 5-bromo derivative) with phenylboronic acid.
The causality of this reaction is rooted in a well-understood palladium catalytic cycle.[6] The Pd(0) catalyst first undergoes oxidative addition into the carbon-bromine bond of the nicotinic acid. This is followed by transmetalation, where the phenyl group is transferred from the boronic acid (activated by a base) to the palladium center. The final, irreversible step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst. The choice of base (e.g., K₃PO₄, K₂CO₃) is crucial for activating the boronic acid to facilitate transmetalation.[9]
The following table summarizes typical conditions for the Suzuki coupling of 5-bromonicotinic acid derivatives with various arylboronic acids.[7][9][10]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85[9] |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89[9] |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DME/H₂O | 90 | 12 | ~90 |
| 4 | 3-Fluoro-4-methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 37 | 16 | 75[7] |
This protocol is adapted from established procedures for the synthesis of 5-arylnicotinic acids.[9][10]
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-amino-5-bromonicotinic acid (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and a base such as potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Solvent Addition: Add a degassed solvent, such as a mixture of Dimethylformamide (DMF) or 1,2-Dimethoxyethane (DME) and water.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature and dilute with water. Acidify the aqueous solution with 1M HCl to a pH of ~3-4 to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
Novel Strategies: Direct C–H Activation
The forefront of synthetic strategy development lies in the direct functionalization of carbon-hydrogen (C–H) bonds.[11] This approach is the epitome of atom economy, as it avoids the need for pre-functionalization (e.g., halogenation) of the substrate, thereby shortening synthetic sequences and reducing waste.
Principle of Directed C–H Arylation
The C–H bonds of electron-deficient pyridine rings are notoriously unreactive.[11] Overcoming this challenge requires a transition metal catalyst (e.g., Palladium, Rhodium, Iridium) that can selectively cleave a specific C–H bond and replace it with a C-C bond.[12] This selectivity is typically achieved by using a directing group—a functional group already present on the substrate that coordinates to the metal center and positions it in close proximity to the target C–H bond.[13] For a 2-aminonicotinic acid substrate, the endocyclic pyridine nitrogen or the exocyclic amino group can act as directing groups. While these typically direct functionalization to the C2 or C6 positions, achieving selectivity at the C5 position remains a significant but highly rewarding challenge, often requiring carefully designed catalytic systems or substrates.[2][12]
The general mechanism involves the coordination of the directing group to the catalyst, followed by a C-H cleavage step (often via concerted metalation-deprotonation), and subsequent reaction with an arylating agent.
While a universally applicable, high-yielding protocol for the C5-arylation of 2-aminonicotinic acid is still an area of active research, a conceptual workflow can be outlined based on advances in pyridine C-H functionalization.[11][12]
-
Substrate Preparation: The 2-amino group may require modification to a more effective directing group (e.g., an amide or picolinamide) to enforce the desired regioselectivity.
-
Reaction Setup: In a glovebox, a reaction vessel is charged with the modified 2-aminonicotinic acid derivative (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a specialized ligand (e.g., a custom phosphine or N-heterocyclic carbene), and an arylating agent (e.g., phenylboronic acid or a diaryliodonium salt).
-
Execution: The reaction is run in a high-boiling point solvent at elevated temperatures (100-150 °C) for 12-48 hours.
-
Work-up and Analysis: After cooling, the reaction mixture is subjected to standard work-up procedures, and the products are analyzed to determine the yield and regioselectivity of the arylation.
Summary and Future Outlook
The synthesis of this compound derivatives can be approached through several distinct and powerful strategies. The choice of the optimal route depends on the specific goals of the research program, such as the need for rapid library synthesis versus large-scale production of a single target.
| Synthetic Strategy | Key Advantages | Key Challenges | Best Suited For |
| Multicomponent Reaction | High step and atom economy; rapid access to core scaffold. | Substrate scope can be limited; hydrolysis of nitrile required. | Initial lead discovery; diversity-oriented synthesis. |
| Suzuki Cross-Coupling | High reliability and yield; vast commercial availability of reagents. | Requires pre-functionalized (halogenated) starting material. | Lead optimization; library synthesis; scale-up. |
| Direct C-H Activation | Highest atom economy; avoids pre-functionalization; shortens routes. | Regioselectivity can be difficult to control; harsh conditions. | Cutting-edge synthesis; process chemistry improvement. |
Future developments in this field will likely focus on refining direct C-H activation methods to operate under milder conditions with higher regioselectivity, potentially using photoredox or electrocatalysis. Furthermore, the continued expansion of multicomponent reaction methodologies will provide even more efficient and convergent pathways to these medicinally vital scaffolds. By understanding the principles and practicalities of the routes detailed in this guide, researchers are well-equipped to advance the synthesis of the next generation of pyridine-based therapeutics.
References
-
Campeau, L.-C., & Fagnou, K. (2011). Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. Synlett, 2011(13), 1835-1853.
-
Hill, M. D. (2010). Recent strategies for the synthesis of pyridine derivatives. Chemical Communications, 46(27), 4878-4889.
-
Banu, H., Kumar, S., & Singh, J. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4184.
-
Banu, H., Kumar, S., & Singh, J. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ResearchGate.
-
Karami, B., Eskandari, K., & Ghasemi, Z. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. RSC Advances, 11(41), 25484-25506.
-
Singh, P. (Ed.). (2022). Recent Developments in the Synthesis and Applications of Pyridines. Elsevier.
-
Li, J., et al. (2015). Synthesis of 2-aminonicotinic acid. ResearchGate.
-
BenchChem. (2025). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives. BenchChem.
-
Kumar, V., & Kumar, A. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 1563-1605.
-
S., S., & C., R. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. IntechOpen.
-
Al-Zaydi, K. M., et al. (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 7(1), 60.
-
Adam, J. M., et al. (2009). 2-Amino-5-aryl-pyridines as selective CB2 agonists: synthesis and investigation of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 19(23), 6578-6581.
-
Sem-Jacobsen, C., et al. (2023). C–H Activation of Pyridines by Boryl Pincer Complexes. Journal of the American Chemical Society, 145(38), 20952-20968.
-
Pomarnacka, E., & Brzozowski, Z. (1975). Synthesis of Some 2-aminonicotinic Acid Derivatives. Polish Journal of Pharmacology and Pharmacy, 27(6), 637-640.
-
Stubbe, M., et al. (2020). C–H Bond Activation of Silyl-Substituted Pyridines with Bis(Phenolate)Yttrium Catalysts as a Facile Tool towards Hydroxyl-Terminated Michael-Type Polymers. Polymers, 12(4), 967.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-Aminonicotinic Acid. Inno Pharmachem.
-
Wikipedia. (n.d.). Ullmann condensation. Wikipedia.
-
Abreu, A. S., et al. (2006). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. Synthetic Communications, 36(12), 1715-1719.
-
BenchChem. (2025). Application Notes and Protocols for the Preparation of 5-Arylnicotinic Acid Derivatives from 5-Bromonicotinic Acid. BenchChem.
-
CN104513197A - 2-aminonicotinic acid synthetic method. (2015). Google Patents.
-
Fernández, M., et al. (2001). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Tetrahedron Letters, 42(15), 2783-2785.
-
Wikipedia. (n.d.). Gewald reaction. Wikipedia.
-
Vulcanchem. (n.d.). This compound. Vulcanchem.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal.
-
ChemicalBook. (n.d.). 2-Aminonicotinic acid synthesis. ChemicalBook.
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
-
Paul, S., & Bhowmick, M. (2017). Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-iodopyridine. RSC Advances, 7(72), 45674-45678.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
-
Al-Warhi, T. I., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1813.
-
Ferreira, I., et al. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 25(21), 5174.
-
D'Aniello, F., & Taddei, M. (2016). Unusual Amino Acids in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(24), 10851-10874.
Sources
- 1. 2-Amino-5-aryl-pyridines as selective CB2 agonists: synthesis and investigation of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 13. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
Foreword: The Rationale for Screening 2-Amino-5-phenylnicotinic Acid Analogs
An In-Depth Technical Guide to the Biological Activity Screening of 2-Amino-5-phenylnicotinic Acid Analogs
The nicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anti-inflammatory, analgesic, and anticancer effects.[1][2][3] The specific analog, this compound, presents a unique chemical architecture characterized by an amino group at the 2-position, a carboxylic acid at the 3-position, and a phenyl ring at the 5-position on a pyridine core.[4] This arrangement offers multiple points for chemical modification, allowing for the creation of diverse analog libraries. The phenyl substituent, in particular, enhances lipophilicity compared to the parent 2-aminonicotinic acid, potentially improving membrane permeability and altering biological target interactions.[4]
This guide provides a comprehensive, field-proven framework for the systematic biological activity screening of novel this compound analogs. It is designed for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the causal logic behind experimental choices. Our objective is to establish a self-validating workflow, from initial library synthesis to mechanistic elucidation, ensuring the generation of robust and reliable data for identifying promising therapeutic leads.
Part 1: Foundational Stage: Library Synthesis and Quality Control
The journey of screening begins with the synthesis of the analog library. While numerous synthetic routes exist, a common approach involves the reaction of 3-oxo-2-arylhydrazonopropanals with reagents like ethyl cyanoacetate or malononitrile.[4][5] Another established method for producing 2-aminonicotinic acid involves a four-step process starting from quinoline.[6]
Before any biological evaluation, the absolute purity and structural integrity of each synthesized analog must be rigorously confirmed. This is a non-negotiable quality control step to prevent misleading results from impurities.
Core Requirements for Compound Validation:
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential to confirm the identity and structure of the final compounds.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of the library compounds, with a purity of >95% being the generally accepted threshold for screening.
Part 2: Designing the Screening Cascade
A screening cascade is a hierarchical and resource-efficient strategy to systematically evaluate a compound library. It begins with broad, high-throughput primary assays to identify initial "hits" and progressively moves towards more complex, lower-throughput secondary and mechanistic assays to validate these hits and understand their mode of action.[7] This tiered approach ensures that the most resource-intensive experiments are reserved for the most promising compounds.
Caption: A generalized three-tiered screening cascade.
Part 3: Tier 1 - Primary Screening Protocols
The goal of primary screening is to rapidly assess the entire analog library for any biological activity in key therapeutic areas suggested by the nicotinic acid scaffold's known properties: oncology and inflammation.
Primary Anticancer Screening: Cytotoxicity Profiling
This initial screen assesses the broad cytotoxic (cell-killing) potential of the analogs against a panel of human cancer cell lines.
Experimental Protocol: MTT Cell Viability Assay
This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of viable cells.
-
Cell Culture: Plate human cancer cells (e.g., HCT-15 for colon carcinoma, PC-3 for prostate carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[8]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
Data Presentation: Cytotoxicity (IC50) Values
| Compound ID | HCT-15 (Colon Carcinoma) IC50 (µM) | PC-3 (Prostate Carcinoma) IC50 (µM) |
| Analog-001 | 15.2 | 25.8 |
| Analog-002 | 0.134 | 0.245 |
| Analog-003 | > 100 | > 100 |
| Doxorubicin (Ref.) | 0.101 | 0.123 |
| Data is illustrative. Reference values for Doxorubicin are from published studies.[8] |
Primary Anti-inflammatory Screening: Nitric Oxide Inhibition
This assay identifies compounds that can suppress the inflammatory response in vitro. It uses macrophages stimulated with lipopolysaccharide (LPS) to produce nitric oxide (NO), a key inflammatory mediator.
Experimental Protocol: Griess Assay for Nitrite Determination
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test analogs for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production. Include a vehicle control and a positive control (e.g., Ibuprofen).[1]
-
Nitrite Measurement: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Data Acquisition: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite (a stable product of NO) concentration.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. A parallel cell viability assay (e.g., MTT) must be run to ensure that the observed NO reduction is not due to cytotoxicity.[1]
Part 4: Tier 2 - Mechanistic Elucidation Assays
Compounds that demonstrate significant activity ("hits") in primary screens are advanced to secondary assays to confirm their activity and investigate their mechanism of action.
Elucidating Anticancer Mechanisms
For cytotoxic hits, the next logical step is to determine how they are killing the cancer cells.
Protocol: Caspase-3 Activity Assay (Apoptosis Induction)
Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. Caspase-3 is a key "executioner" enzyme in this process.
-
Cell Treatment: Treat cancer cells (e.g., HCT-15) with the hit compound at its IC50 concentration for 24 hours.
-
Cell Lysis: Harvest and lyse the cells to release their cytoplasmic contents.
-
Enzymatic Reaction: Add the cell lysate to a reaction buffer containing the caspase-3 substrate Ac-DEVD-pNA. If active caspase-3 is present, it will cleave the substrate, releasing p-nitroaniline (pNA).
-
Data Acquisition: Measure the absorbance of pNA at 405 nm over time.
-
Data Analysis: Quantify the increase in caspase-3 activity relative to untreated cells. A significant increase (e.g., a 4.3-fold rise as seen with some nicotinic acid analogs) is a strong indicator of apoptosis induction.[3]
Target-Based Assay: VEGFR-2 Kinase Inhibition
Some nicotinic acid analogs have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key receptor tyrosine kinase involved in angiogenesis, which is critical for tumor growth.[3][8]
Caption: Inhibition of the VEGFR-2 signaling pathway.
A commercially available cell-free kinase assay kit can be used to directly measure the ability of a compound to inhibit VEGFR-2 phosphorylation activity. This confirms whether the compound is a direct inhibitor of the enzyme.
Elucidating Anti-inflammatory Mechanisms
For hits from the NO inhibition screen, the goal is to identify the specific inflammatory pathways being modulated.
Protocol: Cytokine Quantification by ELISA
This protocol measures the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
-
Cell Treatment: Treat RAW 264.7 macrophages with the hit compound, followed by stimulation with LPS, as described in the Griess assay protocol.
-
Supernatant Collection: Collect the cell culture supernatant after 24 hours.
-
ELISA Procedure: Use commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kits for TNF-α and IL-6. Follow the manufacturer's instructions, which typically involve incubating the supernatant in antibody-coated plates, adding a detection antibody, and then a substrate to produce a colorimetric signal.
-
Data Acquisition: Read the absorbance on a microplate reader.
-
Data Analysis: Calculate the concentration of each cytokine based on a standard curve and determine the percentage of inhibition caused by the compound. Some nicotinic acid derivatives have shown potent inhibition of these cytokines.[1][2]
Caption: Overview of key inflammatory pathways in macrophages.
Part 5: Advancing Leads - ADME/Tox and In Vivo Studies
Validated leads with well-defined mechanisms of action can be progressed to the next stage. This involves:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused set of new analogs to improve potency and selectivity.
-
In Vitro ADME/Tox: Before committing to animal studies, it is crucial to assess the compound's profile for Absorption, Distribution, Metabolism, and Excretion (ADME) and potential toxicity.[9] This includes assays for metabolic stability, plasma protein binding, and potential cardiac toxicity (e.g., hERG channel activity).[9]
-
In Vivo Efficacy Models: Promising candidates are then evaluated in animal models of disease, such as carrageenan-induced paw edema for anti-inflammatory activity or tumor xenograft models for anticancer efficacy.[1][10][11]
Conclusion
The systematic screening of this compound analogs requires a multi-tiered, logical approach grounded in scientific rigor. By employing a cascade that begins with broad phenotypic screens and progresses to specific mechanistic and target-based assays, researchers can efficiently identify and validate promising new chemical entities. The protocols and frameworks outlined in this guide provide a robust starting point for unlocking the therapeutic potential hidden within this versatile chemical scaffold. Each step, from initial synthesis to advanced in vivo testing, is a critical link in the chain of drug discovery, demanding meticulous execution and careful interpretation.
References
-
Al-Ostath, A., et al. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Available at: [Link]
-
Wang, Y., et al. (2024). Drug screening approaches for small-molecule compounds in cancer-targeted therapy. Expert Opinion on Drug Discovery. Available at: [Link]
-
Melo, T. G., et al. (2011). Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models. PubMed. Available at: [Link]
-
Abdellatif, K. R. A., et al. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. ResearchGate. Available at: [Link]
-
Melo, T. G., et al. (2010). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. PubMed. Available at: [Link]
-
Robertson, S. (2018). High-throughput Screening Using Small Molecule Libraries. News-Medical.Net. Available at: [Link]
-
Ciulli, A. (2013). Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central. Available at: [Link]
-
Digby, J. E., et al. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. PubMed Central. Available at: [Link]
-
Sahu, N. K., et al. (2018). Small-molecule Screening Techniques in Drug Discovery. ResearchGate. Available at: [Link]
-
Kassab, A. E., et al. (2022). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. PubMed. Available at: [Link]
-
Al-Issa, S. A., et al. (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. PubMed Central. Available at: [Link]
-
Wang, X., et al. (2012). Synthesis of 2-aminonicotinic acid. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2012). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. PubMed. Available at: [Link]
-
Ali, T., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available at: [Link]
-
Science.gov. (n.d.). higher anticancer activity: Topics by Science.gov. Science.gov. Available at: [Link]
-
Tozkoparan, B., et al. (2007). Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. PubMed. Available at: [Link]
-
Kumar, A., et al. (2010). Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates. National Institutes of Health. Available at: [Link]
-
Issabayeva, G., et al. (2024). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. Available at: [Link]
-
Issabayeva, G., et al. (2024). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. PubMed. Available at: [Link]
-
Abdellatif, K. R. A., et al. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. Chemical and Pharmaceutical Bulletin. Available at: [Link]
-
Foks, H., & Pancechowska-Ksepko, D. (1975). Synthesis of Some 2-aminonicotinic Acid Derivatives. PubMed. Available at: [Link]
-
de Oliveira, R. S., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Available at: [Link]
-
Zhang, Y., et al. (2012). Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. ResearchGate. Available at: [Link]
-
Artini, D., et al. (1971). Amides and amines with analgesic and anti-inflammatory activity. PubMed. Available at: [Link]
-
Kumar, G., et al. (2016). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. National Institutes of Health. Available at: [Link]
-
Wang, Y., et al. (2022). The In Vitro Anti-Tumor Activity of Phycocyanin against Non-Small Cell Lung Cancer Cells. MDPI. Available at: [Link]
-
King, M. W. (2024). Amino Acid Derivatives: Neurotransmitters, Nitric Oxide, and More. The Medical Biochemistry Page. Available at: [Link]
Sources
- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (1196157-56-8) for sale [vulcanchem.com]
- 5. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
2-Amino-5-phenylnicotinic Acid: A Versatile Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Appeal of a Privileged Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular architectures that can serve as a foundation for the development of new therapeutic agents is perpetual. The 2-amino-5-phenylnicotinic acid core represents a compelling scaffold, embodying a unique spatial arrangement of key functional groups: a nucleophilic amino group, an acidic carboxylic acid moiety, and a lipophilic phenyl ring, all strategically positioned on a pyridine core. This distinct combination of features imparts a favorable physicochemical profile, suggesting its potential for interacting with a variety of biological targets. The presence of both hydrogen bond donors and acceptors, coupled with the tunable lipophilicity offered by the phenyl group, makes this scaffold an attractive starting point for library synthesis and lead optimization campaigns. This guide provides a comprehensive overview of the synthesis, derivatization, and biological applications of the this compound scaffold, underpinned by detailed experimental protocols and an analysis of its structure-activity relationships.
Core Scaffold: Physicochemical Characteristics
The foundational properties of this compound are pivotal to its utility in drug design. The interplay between its functional groups governs its solubility, lipophilicity, and acid-base characteristics, which in turn influence its pharmacokinetic and pharmacodynamic profiles.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [1] |
| Molecular Weight | 214.22 g/mol | [1] |
| Physical Form | Crystalline solid | [1] |
| Solubility | Limited water solubility, enhanced in polar organic solvents | [1] |
| Key Functional Groups | 2-amino, 3-carboxylic acid, 5-phenyl | [1] |
The amphoteric nature of the molecule, conferred by the acidic carboxylic acid and the basic amino group, allows it to exist in various ionization states depending on the physiological pH.[1] The phenyl substituent at the 5-position significantly increases the lipophilicity compared to the parent 2-aminonicotinic acid, a critical factor for cell membrane permeability.[1]
Synthesis of the Core Scaffold and Its Derivatives
The synthetic accessibility of a scaffold is a cornerstone of its utility in medicinal chemistry. The this compound core and its analogs can be constructed through several reliable synthetic routes.
General Synthetic Approach: The Guareschi-Thorpe Reaction
One of the most established methods for the synthesis of substituted 2-aminonicotinic acids and their derivatives is a variation of the Guareschi-Thorpe reaction. This approach often involves the condensation of a β-keto ester or equivalent with a cyanoacetamide or a related active methylene compound in the presence of a base. A particularly effective modern adaptation for synthesizing 2-amino-5-aryl substituted nicotinates involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene nitriles like ethyl cyanoacetate or malononitrile.[2] This method provides a convergent and efficient route to a diverse range of analogs.
Caption: Generalized workflow for the synthesis of 2-aminonicotinate derivatives.
Detailed Experimental Protocol: Synthesis of Ethyl 2-amino-5-(4-chlorophenylazo)-6-phenylnicotinate
This protocol is adapted from established procedures for the synthesis of related 2-amino-5-arylazonicotinates.[2]
Materials and Reagents:
-
3-Oxo-2-(4-chlorophenylhydrazono)propanal
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating mantle
-
Reflux condenser
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-oxo-2-(4-chlorophenylhydrazono)propanal (10 mmol) and ethyl cyanoacetate (10 mmol) in absolute ethanol (50 mL).
-
Addition of Catalyst: To the stirred solution, add a catalytic amount of piperidine (0.5 mL).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from ethanol to afford the desired ethyl 2-amino-5-(4-chlorophenylazo)-6-phenylnicotinate.
Medicinal Chemistry Applications and Biological Activities
The this compound scaffold has served as a template for the development of compounds with a range of biological activities, most notably in the areas of oncology and infectious diseases.
Anticancer Activity
Derivatives of the closely related 2-amino-4,6-diphenylnicotinonitrile have demonstrated significant cytotoxic effects against various cancer cell lines.[3] The mechanism of action is often attributed to the inhibition of key cellular processes, although the precise molecular targets are still under investigation for many analogs.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 2-Amino-4-(4-chlorophenyl)-6-(3-methoxyphenyl)nicotinonitrile | MDA-MB-231 (Breast) | 1.81 ± 0.1 | [3] |
| MCF-7 (Breast) | 2.85 ± 0.1 | [3] | |
| 2-Amino-6-(3-methoxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile | MDA-MB-231 (Breast) | 6.93 ± 0.4 | [3] |
| MCF-7 (Breast) | 5.59 ± 0.3 | [3] |
The data suggests that substitutions on the phenyl rings can significantly modulate the anticancer potency. For instance, the presence of a chloro- and a methoxy-substituent in 2-amino-4-(4-chlorophenyl)-6-(3-methoxyphenyl)nicotinonitrile resulted in superior activity compared to doxorubicin in the tested cell lines.[3]
Antimicrobial Activity
Derivatives of 2-amino-5-arylazonicotinic acid have shown promising activity against Gram-positive bacteria, with some compounds exhibiting efficacy comparable to ampicillin.[2]
Caption: Structure-Activity Relationship (SAR) exploration of the scaffold.
Experimental Protocols for Characterization and Biological Evaluation
Characterization of Synthesized Compounds
The identity and purity of newly synthesized compounds based on the this compound scaffold should be rigorously confirmed using a combination of spectroscopic and analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule. Expected signals for the core scaffold would include aromatic protons from the pyridine and phenyl rings, and a broad singlet for the amino protons. For 2-amino-4,6-diphenylnicotinonitrile derivatives, a characteristic singlet for the proton at the 5-position is observed between 7.09–7.25 ppm, and the amino protons appear as a broad singlet around 5.30–5.38 ppm.[3]
-
¹³C NMR: Reveals the carbon framework of the molecule. The spectrum would show distinct signals for the aromatic carbons and the carbonyl carbon of the carboxylic acid. For a representative 2-amino-4,6-diphenylnicotinonitrile, characteristic signals for the nitrile carbon and the aromatic carbons are observed.[3]
2. Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry is typically used to determine the molecular weight of the synthesized compounds. The observation of the protonated molecular ion [M+H]⁺ is a key diagnostic peak.[3]
3. Infrared (IR) Spectroscopy:
-
IR spectroscopy is useful for identifying the key functional groups. Characteristic absorption bands for the N-H stretching of the amino group (around 3400-3300 cm⁻¹), C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and aromatic C-H and C=C stretching vibrations would be expected.[3]
| Technique | Expected Observations for this compound Derivatives | Reference |
| ¹H NMR | Aromatic protons (7.0-8.5 ppm), NH₂ protons (broad singlet, variable), COOH proton (broad singlet, >10 ppm) | [3] |
| ¹³C NMR | Aromatic carbons (110-160 ppm), Carbonyl carbon (~170 ppm) | [3] |
| Mass Spec (ESI) | [M+H]⁺ corresponding to the molecular weight | [3] |
| IR Spectroscopy | N-H stretch (~3400-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), Aromatic C-H and C=C stretches | [3] |
Biological Evaluation: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the anticancer activity of synthesized compounds.[3]
Materials and Reagents:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in cell culture medium. Add the different concentrations of the compounds to the wells and incubate for a further 48 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Caption: A typical workflow in a medicinal chemistry program.
Pharmacokinetics and Toxicological Considerations
While specific pharmacokinetic and toxicological data for this compound and its direct derivatives are not extensively reported in the public domain, general considerations for the broader class of aminopyridines can provide initial guidance. The lipophilicity introduced by the phenyl group is expected to enhance absorption and tissue distribution. However, potential metabolic liabilities, such as oxidation of the pyridine or phenyl ring, should be considered. Early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profiling are crucial for any lead compounds emerging from this scaffold.
Conclusion and Future Perspectives
The this compound scaffold represents a promising and versatile platform for the discovery of new therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its derivatives have already demonstrated encouraging biological activities, particularly in the realms of anticancer and antimicrobial research. Future efforts should focus on elucidating the specific molecular targets of the most active compounds to enable rational, target-based drug design. A systematic exploration of the structure-activity relationships, coupled with early-stage pharmacokinetic and toxicological profiling, will be essential to unlock the full therapeutic potential of this privileged scaffold. The architectural elegance and chemical versatility of this compound ensure its continued relevance in the ongoing pursuit of innovative medicines.
References
-
Synthesis of 2-aminonicotinic acid. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Al-Warhi, T., Al-Harbi, S., El-Gamal, M. I., Abdel-Maksoud, M. S., Oh, C. H., & Abdel-Maksoud, M. S. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808. [Link]
-
Al-Zaydi, K. M. (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 7(1), 69. [Link]
Sources
An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-phenylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the chemical properties of 2-Amino-5-phenylnicotinic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document elucidates its structural features, physicochemical characteristics, reactivity, and potential biological significance. Detailed experimental protocols for its synthesis, purification, and characterization are presented, underpinned by a rationale for the methodological choices. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.
Introduction: The Architectural Significance of this compound
This compound is a trifunctionalized pyridine derivative featuring an amino group at the 2-position, a carboxylic acid at the 3-position, and a phenyl substituent at the 5-position.[1] This unique arrangement of functional groups on a central pyridine scaffold imparts a distinct electronic and steric profile, making it a compelling building block in the synthesis of complex molecular architectures.
The aminopyridine core is a well-established pharmacophore found in numerous clinically approved drugs, valued for its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and metal coordination. The carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation, and influences the compound's solubility and pharmacokinetic properties. The phenyl group at the 5-position significantly increases the molecule's lipophilicity compared to its unsubstituted counterpart, 2-aminonicotinic acid, which can enhance its ability to cross biological membranes.[1] Furthermore, the phenyl ring offers a site for further functionalization to modulate biological activity and selectivity.
This guide will systematically detail the known and predicted chemical properties of this compound, providing a foundational understanding for its application in drug discovery and development.
Physicochemical Properties: A Quantitative and Qualitative Overview
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. While experimental data for this compound is limited, a combination of information from commercial suppliers and computational predictions provides a solid foundation for its characterization.
General Properties
| Property | Value/Description | Source |
| IUPAC Name | 2-Amino-5-phenylpyridine-3-carboxylic acid | N/A |
| CAS Number | 1196157-56-8 | [2][3] |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [1] |
| Molecular Weight | 214.22 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
Predicted Physicochemical Parameters
Due to the scarcity of experimental data, the following parameters have been predicted using computational models. These values provide useful estimates for guiding experimental design.
| Parameter | Predicted Value | Method |
| pKa (acidic) | ~4-5 | Estimation based on nicotinic acid derivatives |
| pKa (basic) | ~2-3 | Estimation based on 2-aminopyridine derivatives |
| logP | ~1.5-2.5 | Estimation based on structural fragments |
The amphoteric nature of this compound, arising from the presence of both a basic amino group and an acidic carboxylic acid, is a key feature influencing its solubility and ionization state at different pH values.[1]
Solubility Profile
As a crystalline solid with both polar and non-polar functionalities, this compound exhibits limited solubility in water but shows better solubility in polar organic solvents.[1] This solubility profile is consistent with its predicted logP value, suggesting a degree of lipophilicity. For practical applications, solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol are likely to be effective for solubilization.
Spectroscopic Characterization: Elucidating the Molecular Structure
Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound. The expected spectroscopic features of this compound are detailed below, based on the characteristic signals of its constituent functional groups.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and phenyl rings, as well as exchangeable protons from the amino and carboxylic acid groups. The aromatic region will likely display complex multiplets due to the coupling between adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will provide valuable information about the carbon skeleton. Key signals would include the carbonyl carbon of the carboxylic acid (typically downfield), carbons of the pyridine and phenyl rings, and the carbon atoms attached to the nitrogen and oxygen atoms.[1]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amino group) | 3500-3300 |
| O-H stretch (carboxylic acid) | 3300-2500 (broad) |
| C=O stretch (carboxylic acid) | 1725-1700 |
| C=C and C=N stretch (aromatic rings) | 1600-1450 |
These bands provide a rapid and reliable method for confirming the presence of the key functional moieties.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of this compound (C₁₂H₁₀N₂O₂). The fragmentation pattern will likely involve the loss of small molecules such as H₂O, CO, and CO₂ from the carboxylic acid group, and fragmentation of the pyridine and phenyl rings.[1]
Synthesis and Purification: A Practical Workflow
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-amino-5-phenylnicotinate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylacetaldehyde (1 equivalent) in a suitable solvent such as ethanol.
-
Diazotization: Prepare a solution of sodium nitrite (1 equivalent) in water and add it dropwise to a cooled, acidic solution of aniline (1 equivalent) to form the diazonium salt in situ.
-
Coupling: Slowly add the diazonium salt solution to the solution of phenylacetaldehyde, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to stir for several hours.
-
Cyclocondensation: To the resulting solution of the intermediate 3-oxo-2-phenylhydrazonopropanal, add ethyl cyanoacetate (1 equivalent) and a catalytic amount of a base such as piperidine.
-
Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and pour it into ice-water. The solid product, ethyl 2-amino-5-phenylnicotinate, can be collected by filtration.
Step 2: Hydrolysis to this compound
-
Hydrolysis: Suspend the crude ethyl 2-amino-5-phenylnicotinate in an aqueous solution of a strong base, such as sodium hydroxide.
-
Heating: Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).
-
Neutralization: Cool the reaction mixture and carefully acidify it with a mineral acid (e.g., HCl) to a pH of approximately 6-7.
-
Isolation: The product, this compound, will precipitate out of the solution. Collect the solid by filtration and wash it with cold water.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by NMR, IR, and MS analysis.
Chemical Reactivity and Stability
The reactivity of this compound is governed by its three functional groups.
Caption: Key reactive sites of this compound.
-
Amino Group: The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It also contributes to the basicity of the molecule.
-
Carboxylic Acid Group: The carboxylic acid is acidic and can be converted into a variety of derivatives, including esters, amides, and acid chlorides. This group is crucial for forming covalent linkages in drug design.[5]
-
Aromatic Rings: Both the pyridine and phenyl rings can undergo electrophilic aromatic substitution, although the reactivity will be influenced by the existing substituents. The pyridine nitrogen is also a site for N-oxidation or coordination to metal centers.
Stability: The compound is expected to be stable under normal laboratory conditions. However, prolonged exposure to strong acids, bases, or high temperatures may lead to degradation. It should be stored in a cool, dry, and dark place to maintain its integrity.
Biological and Medicinal Chemistry Context
While specific biological activity data for this compound is not extensively documented, the structural motifs it contains are prevalent in many biologically active molecules.
-
Antimicrobial Potential: Nicotinic acid derivatives have been investigated for their antibacterial and antifungal properties.[6] The combination of the aminopyridine and carboxylic acid moieties in this compound suggests that it could serve as a scaffold for the development of new antimicrobial agents.
-
Enzyme Inhibition: The aminonicotinic acid framework is a versatile scaffold for designing enzyme inhibitors. For example, derivatives of 6-aminonicotinic acid have been shown to inhibit bacterial DNA gyrase and topoisomerase IV.[7]
-
Pharmaceutical Synthesis: 6-Aminonicotinic acid is a key intermediate in the synthesis of various pharmaceuticals, including antihypertensive drugs.[8][9] By analogy, this compound represents a valuable building block for accessing novel chemical space in drug discovery programs.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[10][11][12][13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]
-
Toxicity: While specific toxicity data is not available, related aminopyridine compounds are known to be toxic if ingested or absorbed through the skin.[10] Treat this compound with appropriate caution.
Conclusion
This compound is a structurally intriguing molecule with significant potential in medicinal chemistry and materials science. Its unique combination of a nucleophilic amino group, an acidic carboxylic acid, and a lipophilic phenyl group on a pyridine core makes it a versatile platform for the synthesis of novel compounds with a wide range of potential biological activities. This technical guide has provided a comprehensive overview of its chemical properties, including predicted physicochemical parameters, expected spectroscopic features, a plausible synthetic route, and safety considerations. It is hoped that this document will serve as a valuable resource for scientists and researchers, facilitating further exploration and application of this promising chemical entity.
References
-
The Role of 6-Aminonicotinic Acid in Modern Pharmaceutical Synthesis. (URL: [Link])
-
Exploring 6-Aminonicotinic Acid: Properties and Applications. (URL: [Link])
-
6-Aminonicotinic Acid: The Choice of Excellent Pharmaceutical Intermediates. (URL: [Link])
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. (URL: [Link])
-
2-Aminonicotinic acid | C6H6N2O2 | CID 72930 - PubChem. (URL: [Link])
-
6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem. (URL: [Link])
-
SAFETY DATA SHEET - Fisher Scientific. (URL: [Link])
-
2-Amino-5-phenylpentanoic acid | C11H15NO2 | CID 296866 - PubChem. (URL: [Link])
-
L-2-Amino-5-phenyl-pentanoic acid | C11H15NO2 | CID 2761813 - PubChem. (URL: [Link])
-
Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives - PubMed. (URL: [Link])
-
Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - NIH. (URL: [Link])
-
Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides - MDPI. (URL: [Link])
-
2-Amino-5-Pyridinecarboxylic Acid - Pipzine Chemicals. (URL: [Link])
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - MDPI. (URL: [Link])
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions - MDPI. (URL: [Link])
-
2-amino-5-phenylpyridine-3-carboxylic acid - C12H10N2O2 | CSSB00010173964. (URL: [Link])
-
2-Amino-5-methylpyridinium nicotinate - PMC - NIH. (URL: [Link])
-
Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC - PubMed Central. (URL: [Link])
-
Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC - NIH. (URL: [Link])
-
Spectroscopic Investigation of the Metal Coordination of the Aromatic Amino Acids with Zinc and Cadmium - Radboud Repository. (URL: [Link])
-
Vibrational and photoionization spectroscopy of biomolecules: aliphatic amino acid structures - PubMed. (URL: [Link])
-
FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin - ResearchGate. (URL: [Link])
-
1H and 12C NMR spectra of some amino acids. (URL: [Link])
-
FTIR spectra of 2-amino-5-methylpyridine and the complex - ResearchGate. (URL: [Link])
Sources
- 1. This compound (1196157-56-8) for sale [vulcanchem.com]
- 2. This compound | 1196157-56-8 [chemicalbook.com]
- 3. This compound CAS#: 1196157-56-8 [m.chemicalbook.com]
- 4. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-5-phenylpentanoic acid | C11H15NO2 | CID 296866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. innospk.com [innospk.com]
- 8. nbinno.com [nbinno.com]
- 9. pharmasources.com [pharmasources.com]
- 10. fishersci.ca [fishersci.ca]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Senior Application Scientist's Guide to In Silico Modeling of 2-Amino-5-phenylnicotinic Acid Derivatives
Abstract
This technical guide provides a comprehensive, workflow-driven approach to the in silico modeling of 2-amino-5-phenylnicotinic acid derivatives, a class of compounds with significant therapeutic potential. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causal reasoning behind critical methodological choices, offering a self-validating framework for computational drug discovery. We will navigate the complete pipeline, from initial ligand and protein preparation to the intricacies of molecular docking, the dynamic insights of molecular dynamics simulations, and the crucial final step of ADMET prediction. Each stage is supported by step-by-step protocols, visual workflows, and citations to authoritative literature, ensuring a blend of theoretical grounding and practical application.
Introduction: The Therapeutic Promise of Nicotinic Acid Scaffolds
Nicotinic acid (niacin or Vitamin B3) and its derivatives are cornerstones of medicinal chemistry, exhibiting a vast spectrum of biological activities.[1] These scaffolds have been successfully investigated for a range of therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and anticancer agents.[2] The this compound core, in particular, offers a synthetically tractable framework with rich potential for chemical modification to optimize potency and selectivity against various biological targets.
The evolution of computational chemistry has revolutionized the early stages of drug discovery.[3][4] In silico modeling allows for the rapid, cost-effective screening of virtual compound libraries, prediction of drug-target interactions, and evaluation of pharmacokinetic properties long before a molecule is ever synthesized.[5][6][7] This guide establishes a robust computational workflow tailored to the exploration of this compound derivatives, enabling researchers to rationally design and prioritize candidates with the highest probability of success in subsequent preclinical and clinical development.[7]
The Computational Drug Discovery Workflow
A successful in silico campaign is not a linear path but an integrated, cyclical process. Our approach is designed to be iterative, with validation checkpoints at each stage to ensure the integrity of the data and the reliability of the predictions.
Figure 1: A comprehensive workflow for the in silico modeling of drug candidates.
Phase 1: System Preparation
The axiom "garbage in, garbage out" is paramount in computational modeling. The accuracy of all subsequent steps hinges on the meticulous preparation of both the protein target and the small molecule ligands.
Target Identification and Protein Structure Retrieval
The journey begins with identifying a biological target. Nicotinic acid derivatives have been investigated against a variety of targets, including enzymes like dihydrofolate reductase and cyclooxygenase-2 (COX-2), as well as receptors like nicotinic acetylcholine receptors (nAChRs).[8] For this guide, we will use human Aldose Reductase (AR) as an exemplary target, an enzyme implicated in diabetic complications.
Protocol 3.1: Protein Structure Retrieval
-
Navigate to the Protein Data Bank (PDB) (rcsb.org).
-
Search for "Aldose Reductase" with a co-crystallized inhibitor. A suitable entry is PDB ID: 1US0.
-
Download the structure in PDB format. This file contains the experimentally determined atomic coordinates of the protein.
-
Rationale: Using a crystal structure with a bound ligand (a "holo" structure) is crucial. It provides a validated active site, confirming the location and conformation of the binding pocket.
Ligand Preparation
This process involves converting the 2D chemical structures of your this compound derivatives into energetically favorable 3D conformations.
Protocol 3.2: Ligand Preparation using Open Babel
-
Draw your 2D structures using software like ChemDraw or MarvinSketch and save them in a common format (e.g., SMILES or SDF).
-
Convert the 2D structures to 3D.
-
Perform Energy Minimization: This step refines the 3D structure to find a low-energy, stable conformation.
-
Rationale: A proper 3D structure with a minimized energy is essential for docking. It ensures the ligand conformation is physically realistic, preventing steric clashes and improving the accuracy of the binding prediction. The MMFF94 force field is a robust choice for drug-like small molecules.
Protein Preparation
Raw PDB files are not suitable for immediate use. They contain experimental artifacts (water molecules, co-factors) and lack information required by simulation software (hydrogen atoms, atomic charges).
Protocol 3.3: Protein Preparation using ChimeraX
-
Load the PDB file (1US0.pdb) into UCSF ChimeraX.
-
Remove Unnecessary Chains and Water: Delete all molecules except for the protein chain (Chain A) and the co-crystallized ligand (LID). delete ~:A delete solvent
-
Add Hydrogens: Add hydrogen atoms, which are typically absent in crystal structures. addh
-
Add Charges: Assign atomic charges using a standard force field. The AMBER ff14SB force field is a common and reliable choice for proteins. addcharge
-
Save the Prepared Protein: Save the cleaned structure as a PDB file for docking.
-
Rationale: This cleaning process is a critical quality control step. Water molecules can interfere with docking, and correct protonation states and charges are vital for calculating the electrostatic interactions that govern ligand binding.
Phase 2: Simulation and Analysis
With prepared molecules, we can now simulate their interaction and evaluate the stability of the resulting complex.
Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.[4] It involves sampling numerous ligand conformations within the active site and ranking them using a scoring function.
Figure 2: A typical workflow for molecular docking experiments.
Protocol 4.1: Molecular Docking using AutoDock Vina
-
File Preparation: Convert the prepared protein and ligand files from PDB to the PDBQT format, which includes partial charges and atom type information, using AutoDock Tools.
-
Define the Search Space: Identify the active site using the co-crystallized ligand from the original PDB file (1US0). Define a grid box (a 3D cube) that encompasses this entire binding pocket.
-
Causality: The size of the grid box is a critical parameter. A box that is too small may miss the correct binding pose, while one that is too large will needlessly increase computation time and can lead to non-specific binding predictions.
-
-
Create a Configuration File: Create a text file (conf.txt) specifying the paths to the input files and the coordinates of the grid box.
-
Run Vina: Execute the docking from the command line. vina --config conf.txt --log results.log
-
Self-Validation: As a crucial control, re-dock the original co-crystallized ligand. A successful docking protocol should be able to reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[9]
Post-Docking Analysis
The output from Vina provides a binding affinity score (in kcal/mol) and the coordinates of the predicted binding poses. A lower score indicates a stronger predicted interaction.
Table 1: Exemplary Docking Results for this compound Derivatives against Aldose Reductase
| Compound ID | R-Group Substitution | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Derivative-01 | 4-fluoro-phenyl | -9.2 | Trp111, His110, Tyr48 |
| Derivative-02 | 4-chloro-phenyl | -9.5 | Trp111, His110, Tyr48 |
| Derivative-03 | 4-methoxy-phenyl | -8.8 | Trp111, His110, Ser159 |
| Derivative-04 | 3,4-dichloro-phenyl | -10.1 | Trp111, His110, Cys298 |
| Control | IDD594 (from 1US0) | -10.5 | Trp111, His110, Tyr48 |
Analysis: The results must be visualized using software like PyMOL or ChimeraX to inspect the specific interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and protein residues. This structural analysis provides a chemical rationale for the predicted binding affinity.
Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of binding, MD simulations offer a dynamic view.[10][11] They simulate the movement of atoms in the protein-ligand complex over time, providing insights into the stability and conformational flexibility of the system.[12][13]
Protocol 4.2: MD Simulation Workflow using GROMACS
-
System Building: The protein-ligand complex (from the best docking pose) is placed in a simulation box, solvated with a water model (e.g., TIP3P), and neutralized with counter-ions (e.g., Na+, Cl-).
-
Topology Generation: Generate force field parameters for the ligand, which are not standard in protein force fields. Servers like CGenFF or SwissParam are used for this purpose.[12]
-
Energy Minimization: The entire system is energy minimized to remove any steric clashes or unfavorable geometries introduced during the setup.
-
Equilibration: The system is gradually heated to the target temperature (e.g., 300K) and equilibrated at the target pressure (e.g., 1 bar). This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).[12]
-
Rationale: Equilibration ensures the system reaches a stable state before the production run, preventing artifacts. Positional restraints are often applied to the protein and ligand to allow the solvent to relax around them before they are allowed to move freely.
-
-
Production MD: The restraints are removed, and the simulation is run for a significant period (typically 100-200 nanoseconds) to collect trajectory data.
-
Analysis: The trajectory is analyzed to calculate metrics like RMSD (to assess complex stability), RMSF (to identify flexible regions), and hydrogen bond occupancy.
Phase 3: ADMET Prediction
A potent drug is useless if it has poor pharmacokinetic properties or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a vital step to filter out candidates that are likely to fail in later development stages.[5][14][15]
Protocol 5.1: ADMET Prediction using Web-Based Tools
-
Select Tools: Utilize a combination of freely accessible web servers for a consensus prediction.[5][14] Recommended tools include SwissADME, pkCSM, and ProTox-II.
-
Input Structures: Submit the SMILES strings of your top candidate derivatives to each server.
-
Analyze Key Properties: Consolidate the predictions for critical pharmacokinetic and toxicity endpoints.
Table 2: Consolidated In Silico ADMET Profile for Lead Candidate (Derivative-04)
| Parameter | Predicted Value | Acceptable Range | Interpretation |
| Absorption | |||
| GI Absorption | High | High | Good oral bioavailability expected |
| BBB Permeant | No | No | Low risk of CNS side effects |
| Distribution | |||
| LogP (Lipophilicity) | 3.5 | < 5.0 | Optimal lipophilicity |
| Metabolism | |||
| CYP2D6 Inhibitor | No | No | Low risk of drug-drug interactions |
| CYP3A4 Inhibitor | No | No | Low risk of drug-drug interactions |
| Excretion | |||
| Total Clearance | 0.45 L/min/kg | - | Moderate clearance rate |
| Toxicity | |||
| hERG I Inhibitor | No | No | Low risk of cardiotoxicity |
| Hepatotoxicity | No | No | Low risk of liver damage |
| AMES Toxicity | No | No | Non-mutagenic |
Conclusion and Future Directions
This guide has outlined a rigorous, multi-stage in silico workflow for the rational discovery of novel this compound derivatives. By integrating meticulous system preparation, validated molecular docking, dynamic stability analysis through MD simulations, and early-stage ADMET profiling, researchers can significantly enhance the efficiency of the drug discovery process.[16][17][18]
The candidates prioritized through this computational pipeline (e.g., Derivative-04) represent hypotheses grounded in robust biophysical and pharmacokinetic predictions. These molecules are not finished drugs but are the most promising starting points for chemical synthesis and subsequent in vitro and in vivo validation. The iterative nature of this workflow allows for new data from experimental testing to be fed back into the model, continually refining the design of the next generation of derivatives.
References
-
Title: Open access in silico tools to predict the ADMET profiling of drug candidates Source: Expert Opinion on Drug Discovery URL: [Link]
-
Title: GROMACS: MD Simulation of a Protein-Ligand Complex Source: Angelo Raymond Rossi, Montclair State University URL: [Link]
-
Title: In Silico ADME Methods Used in the Evaluation of Natural Products Source: MDPI URL: [Link]
-
Title: Open access in silico tools to predict the ADMET profiling of drug candidates Source: PubMed URL: [Link]
-
Title: Molecular dynamics simulations: Insights into protein and protein ligand interactions Source: ScienceDirect URL: [Link]
-
Title: In Silico methods for ADMET prediction of new molecules Source: Slideshare URL: [Link]
-
Title: Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click Source: YouTube URL: [Link]
-
Title: The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions Source: Semantic Scholar URL: [Link]
-
Title: Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction Source: SpringerLink URL: [Link]
-
Title: In Silico Tools and Software to Predict ADMET of New Drug Candidates Source: SpringerLink URL: [Link]
-
Title: Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation Source: PubMed Central URL: [Link]
-
Title: Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking Source: MDPI URL: [Link]
-
Title: The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions Source: PubMed URL: [Link]
-
Title: From AI-Assisted In Silico Computational Design to Preclinical In Vivo Models: A Multi-Platform Approach to Small Molecule Anti-IBD Drug Discovery Source: MDPI URL: [Link]
-
Title: The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions Source: ResearchGate URL: [Link]
-
Title: List of Nicotinic acid derivatives Source: Drugs.com URL: [Link]
-
Title: Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide Source: National Institutes of Health URL: [Link]
-
Title: Investigation of Electronic Structure - Bioactive Nature Relation in Niacin Derivates by DFT Calculations and Molecular Docking Source: DergiPark URL: [Link]
-
Title: Nicotinic receptors as targets for therapeutic discovery Source: PubMed URL: [Link]
-
Title: Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives Source: MDPI URL: [Link]
-
Title: Nicotinic acid derivatives: Application and uses, review Source: ResearchGate URL: [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 8. Nicotinic receptors as targets for therapeutic discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 16. [PDF] The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Amino-5-phenylnicotinic acid
Abstract
2-Amino-5-phenylnicotinic acid is a substituted pyridine carboxylic acid featuring a unique constellation of functional groups: a 2-amino group, a 3-carboxylic acid, and a 5-phenyl substituent.[1] While direct pharmacological studies on this specific molecule are nascent, its structural architecture provides a compelling basis for hypothesizing its interaction with several key protein families implicated in oncology, neuroscience, and infectious diseases. This guide synthesizes evidence from structurally related analogs to identify and prioritize potential therapeutic targets. We provide a rationale for each proposed target, detailed experimental workflows for validation, and a discussion of the underlying mechanistic hypotheses. The primary targets explored include Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), G-protein coupled receptors (GPCRs) such as the A1 Adenosine and GABA(A) receptors, and enzymes involved in neurotransmitter metabolism like Monoamine Oxidase (MAO). This document serves as a foundational roadmap for researchers and drug development professionals seeking to elucidate the therapeutic potential of this chemical scaffold.
Introduction and Molecular Profile
This compound (C₁₂H₁₀N₂O₂) is a small molecule with a molecular weight of 214.22 g/mol .[1] Its structure is built upon a nicotinic acid (pyridine-3-carboxylic acid) core, which is strategically functionalized.
-
2-Amino Group: A key hydrogen bond donor and potential site for electrostatic interactions. This group is a common feature in many biologically active compounds.
-
3-Carboxylic Acid Group: An acidic moiety that can act as a hydrogen bond donor/acceptor and engage in ionic interactions, crucial for binding to many enzyme active sites and receptor pockets.
-
5-Phenyl Group: A bulky, lipophilic substituent that can participate in hydrophobic and π-stacking interactions, significantly influencing membrane permeability and target specificity compared to its unsubstituted parent, 2-aminonicotinic acid.[1]
The exploration of this molecule's therapeutic potential is largely driven by structure-activity relationship (SAR) data from analogous compounds. This guide will deconstruct the molecule's pharmacophoric features to build a logical framework for target identification and validation.
Caption: Key properties of this compound.
Primary Target Hypothesis: Tartrate-Resistant Acid Phosphatase (TRAP/ACP5)
Rationale & Mechanistic Insight
The most compelling evidence for a potential target comes from the direct structural analog, 5-phenylnicotinic acid (which lacks the 2-amino group). This compound was identified as an inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP), also known as Acid Phosphatase 5 (ACP5).[2] TRAP is a metalloenzyme that has gained significant attention as a pro-metastatic driver in various cancers, including breast cancer.[2]
TRAP exists in two isoforms: a less active monomeric precursor (5a) and a more active form (5b) generated by proteolytic cleavage. The study on 5-phenylnicotinic acid demonstrated that it selectively blocked the highly active TRAP 5b isoform and consequently inhibited the migration and invasion of TRAP-overexpressing breast cancer cells.[2]
Hypothesis: We hypothesize that this compound will act as an inhibitor of TRAP, particularly the 5b isoform. The addition of the 2-amino group, absent in the known inhibitor, introduces a new hydrogen bond donor that could enhance binding affinity or alter selectivity within the enzyme's active site. The 5-phenyl group is likely a critical anchor within a hydrophobic pocket of the enzyme, making its presence in our topic compound highly significant.
Experimental Validation Workflow
The validation of TRAP as a target requires a multi-step approach progressing from in vitro enzymatic assays to cell-based functional confirmation.
Caption: Workflow for validating TRAP as a therapeutic target.
Experimental Protocols
Protocol 1: In Vitro TRAP Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human TRAP isoforms 5a and 5b.
-
Materials: Recombinant human TRAP 5a/5b, p-nitrophenyl phosphate (pNPP) substrate, assay buffer (e.g., 100 mM sodium acetate, 50 mM sodium tartrate, pH 5.5), 96-well plates, plate reader (405 nm).
-
Procedure:
-
Prepare serial dilutions of this compound (e.g., from 100 µM to 1 nM) in assay buffer.
-
In a 96-well plate, add 10 µL of each compound dilution. Include wells for a positive control (e.g., 5-phenylnicotinic acid) and a negative control (DMSO vehicle).
-
Add 80 µL of assay buffer containing a fixed concentration of TRAP 5a or 5b to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of pNPP substrate.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm. The product (p-nitrophenol) is yellow under basic conditions.
-
Calculate the percent inhibition for each concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Enzyme Kinetic Analysis
-
Objective: To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[3][4]
-
Procedure:
-
Perform the TRAP inhibition assay as described above, but with a matrix of conditions.
-
Use several fixed concentrations of this compound (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
For each inhibitor concentration, vary the concentration of the pNPP substrate over a wide range (e.g., 0.1x Km to 10x Km).
-
Measure the initial reaction velocity (V₀) for each condition.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or Michaelis-Menten plot. The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the mode of inhibition.[5]
-
Protocol 3: Cell-Based Cancer Invasion Assay (Transwell)
-
Objective: To assess the compound's ability to inhibit cancer cell invasion in a biologically relevant context.
-
Materials: MDA-MB-231 cells (stably overexpressing TRAP), Transwell inserts with 8 µm pore size, Matrigel, serum-free media, media with 10% FBS (chemoattractant).
-
Procedure:
-
Coat Transwell inserts with a thin layer of Matrigel and allow to solidify.
-
Starve MDA-MB-231 cells in serum-free media for 24 hours.
-
Resuspend starved cells in serum-free media containing various concentrations of this compound.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell inserts.
-
Add 600 µL of media containing 10% FBS to the lower chamber.
-
Incubate for 24-48 hours to allow for invasion.
-
Remove non-invading cells from the top of the insert with a cotton swab.
-
Fix and stain the invading cells on the underside of the membrane with crystal violet.
-
Elute the dye and measure absorbance, or count the number of stained cells under a microscope.
-
A reduction in the number of invading cells indicates inhibitory activity.
-
Data Presentation
| Compound | Target | IC50 (µM) | Ki (µM) | Mode of Inhibition | Cell Invasion Inhibition (EC50, µM) |
| This compound | TRAP 5b | TBD | TBD | TBD | TBD |
| This compound | TRAP 5a | TBD | TBD | TBD | N/A |
| 5-phenylnicotinic acid (Control) | TRAP 5b | Reported | TBD | TBD | Reported |
Secondary Target Hypothesis: Neuromodulatory Receptors & Enzymes
The 2-aminonicotinic acid scaffold is a privileged structure in neuroscience drug discovery. Analogs have been shown to interact with multiple receptor systems and enzymes critical for neurotransmission.
Target Class A: GABA(A) and Nicotinic Acetylcholine (nACh) Receptors
Rationale: A study on 6-aminonicotinic acid and its analogs (structurally related to our compound) demonstrated that they function as GABA(A) receptor agonists with micro- to nanomolar binding affinities.[6] The core 2-aminonicotinic acid structure appears to mimic the endogenous ligand GABA. Furthermore, the "nicotinic acid" name itself implies a potential interaction with nicotinic acetylcholine receptors (nAChRs), a superfamily of ligand-gated ion channels.[7][8]
Hypothesis: this compound may act as a ligand (agonist, antagonist, or allosteric modulator) at GABA(A) receptors or various nAChR subtypes. The 5-phenyl group would be expected to confer subtype selectivity by interacting with specific hydrophobic regions within the receptor binding pockets.
Target Class B: A1 Adenosine Receptor (A1AR)
Rationale: A compelling parallel is found in a series of (2-aminothiophen-3-yl)(phenyl)methanones, which act as positive allosteric modulators (PAMs) at the A1 adenosine receptor.[9] These compounds feature a 2-amino group and an aryl substituent in a position analogous to the 5-phenyl group of our compound. A1AR is a Gi-coupled GPCR with therapeutic potential in ischemia and neurological disorders.[9] PAMs are particularly attractive as they only enhance the activity of the endogenous ligand (adenosine), potentially offering a more nuanced and safer pharmacological profile.[10]
Hypothesis: this compound may function as a positive allosteric modulator of the A1 adenosine receptor. Its structure fits the general pharmacophore of known A1AR PAMs, with the 2-amino group potentially forming key hydrogen bonds and the 5-phenyl group occupying a hydrophobic allosteric site outside the main transmembrane helix bundle.[9]
Target Class C: Monoamine Oxidase (MAO) and Cholinesterases (ChE)
Rationale: This is a more speculative but plausible hypothesis based on research into 2-amino-5-nitrothiazole derivatives, which were found to be dual inhibitors of MAO and cholinesterases (AChE and BuChE).[11] These enzymes are validated targets for neurodegenerative diseases like Parkinson's and Alzheimer's. The common structural motifs are the 2-amino group and an extended aromatic system, which are present in this compound.
Hypothesis: The electronic properties and shape of this compound may allow it to bind to the active site of MAO-A, MAO-B, AChE, or BuChE, thereby inhibiting their enzymatic activity.
Caption: Potential neuromodulatory targets in a synaptic context.
Experimental Validation Workflow for Neuromodulatory Targets
A tiered screening approach is recommended, starting with binding assays and progressing to functional characterization for any confirmed hits.
Protocol 1: Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of the compound for the hypothesized receptor and enzyme targets.
-
Procedure:
-
Receptors: Use membrane preparations from cells expressing the target receptor (e.g., specific nAChR subtypes, A1AR, GABA(A) receptor complex).
-
Enzymes: Use purified recombinant human enzymes (MAO-A, MAO-B, AChE, BuChE).
-
Incubate the preparations with a specific, high-affinity radioligand (e.g., [³H]CGP 55845 for GABA(B), [³H]DPCPX for A1AR) in the presence of increasing concentrations of this compound.
-
Separate bound from free radioligand by rapid filtration.
-
Measure radioactivity of the filters using liquid scintillation counting.
-
Calculate Ki values from the IC50 values obtained from competitive binding curves using the Cheng-Prusoff equation.
-
Protocol 2: Functional Assays
-
Objective: To characterize the functional activity (e.g., agonist, antagonist, PAM, enzyme inhibitor) of the compound at targets where significant binding was observed.
-
Assay Types:
-
Ion Channels (GABA(A), nAChR): Use two-electrode voltage clamp (TEVC) electrophysiology on Xenopus oocytes expressing the receptor. Apply the compound alone (to test for agonism) or in combination with the native agonist (e.g., GABA, ACh) to test for antagonism or modulation.
-
GPCRs (A1AR): Use a cAMP assay (e.g., HTRF, AlphaLISA). A1AR is Gi-coupled, so agonism or positive allosteric modulation will result in a decrease in forskolin-stimulated cAMP levels.
-
Enzymes (MAO, ChE): Use commercially available activity assay kits (e.g., MAO-Glo™, Ellman's Reagent for AChE) to directly measure the inhibition of enzyme activity and confirm the IC50 values.
-
Data Presentation
| Target Family | Specific Target | Binding Assay (Ki, µM) | Functional Assay (EC50/IC50, µM) | Functional Effect |
| Receptors | GABA(A) α₁β₂γ₂ | TBD | TBD | TBD |
| nAChR α₇ | TBD | TBD | TBD | |
| nAChR α₄β₂ | TBD | TBD | TBD | |
| A1 Adenosine R | TBD | TBD | TBD | |
| Enzymes | MAO-A | TBD | TBD | Inhibition |
| MAO-B | TBD | TBD | Inhibition | |
| AChE | TBD | TBD | Inhibition |
Conclusion and Future Directions
This guide outlines a rational, evidence-based approach to exploring the therapeutic landscape of this compound. By leveraging data from close structural analogs, we have prioritized three primary areas for investigation:
-
Oncology: Inhibition of the TRAP/ACP5 enzyme presents the most direct and compelling hypothesis, with potential applications in treating metastatic cancers.
-
Neuroscience (Receptors): Modulation of GABA(A), nACh, and particularly the A1 Adenosine receptors offers avenues for developing treatments for epilepsy, pain, and other neurological disorders. The potential for A1AR positive allosteric modulation is especially promising.
-
Neuroscience (Enzymes): Inhibition of MAO and cholinesterases represents a potential, albeit more speculative, route toward therapies for neurodegenerative conditions.
The immediate next steps involve executing the validation workflows described herein. Positive results from these in vitro and cell-based assays would warrant progression to lead optimization through medicinal chemistry, followed by pharmacokinetic/pharmacodynamic (PK/PD) studies and, ultimately, evaluation in preclinical in vivo models of relevant human diseases.
References
-
Chao, Y. K., et al. (2015). The small chemical enzyme inhibitor 5-phenylnicotinic acid/CD13 inhibits cell migration and invasion of tartrate-resistant acid phosphatase/ACP5-overexpressing MDA-MB-231 breast cancer cells. PubMed. Retrieved from [Link]
-
Jain, P., et al. (n.d.). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. Taylor & Francis Online. Retrieved from [Link]
-
Wang, X., et al. (2012). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. PubMed. Retrieved from [Link]
-
Corringer, P. J., Le Novère, N., & Changeux, J. P. (2000). NICOTINIC RECEPTORS AT THE AMINO ACID LEVEL. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]
-
Sander, T., et al. (2014). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. PubMed. Retrieved from [Link]
-
Suresh, R. R., et al. (2023). 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators. PubMed Central. Retrieved from [Link]
-
Krasavin, M., et al. (2024). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. Retrieved from [Link]
-
Corringer, P. J., Le Novère, N., & Changeux, J. P. (2000). Nicotinic receptors at the amino acid level. PubMed. Retrieved from [Link]
-
AK LECTURES. (2024). 11 A. Enzyme Inhibition (Part – 1 of 2). YouTube. Retrieved from [Link]
-
Wang, X., et al. (2012). Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. ResearchGate. Retrieved from [Link]
-
BioNinja. (n.d.). Enzyme Inhibition. Retrieved from [Link]
-
Krasavin, M., et al. (2009). Discovery and potency optimization of 2-amino-5-arylmethyl-1,3-thiazole derivatives as potential therapeutic agents for prostate cancer. PubMed. Retrieved from [Link]
-
Fleming, P. E., et al. (2018). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. PubMed Central. Retrieved from [Link]
-
Cinelli, M. A., et al. (2015). Mechanism of Inactivation of Neuronal Nitric Oxide Synthase by (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic Acid. PubMed. Retrieved from [Link]
-
Fassihi, A., et al. (2016). Design, Synthesis and Cytotoxicity Evaluation of New 2-Aryl-5, 6-Dihydropyrrolo[2, 1-a]Isoquinoline Derivatives as Topoisomerase Inhibitors. Brieflands. Retrieved from [Link]
-
Nguyen, T. T. H., et al. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Retrieved from [Link]
-
Heckendorn, R., et al. (1993). Synthesis and binding properties of 2-amino-5-phosphono-3-pentenoic acid photoaffinity ligands as probes for the glutamate recognition site of the NMDA receptor. PubMed. Retrieved from [Link]
-
Collins, T., & Millar, N. S. (2011). Competitive binding at a nicotinic receptor transmembrane site of two α7-selective positive allosteric modulators with differing effects on agonist-evoked desensitization. PubMed. Retrieved from [Link]
-
HALVORSON, H. O., & SPIEGELMAN, S. (1952). THE INHIBITION OF ENZYME FORMATION BY AMINO ACID ANALOGUES. PubMed Central. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 5.4: Enzyme Inhibition. Retrieved from [Link]
-
Kurczab, R., et al. (2023). Uncovering the unique characteristics of different groups of 5-HT5AR ligands with reference to their interaction with the target protein. PubMed Central. Retrieved from [Link]
Sources
- 1. This compound (1196157-56-8) for sale [vulcanchem.com]
- 2. The small chemical enzyme inhibitor 5-phenylnicotinic acid/CD13 inhibits cell migration and invasion of tartrate-resistant acid phosphatase/ACP5-overexpressing MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Enzyme Inhibition | BioNinja [old-ib.bioninja.com.au]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. compbiol.net [compbiol.net]
- 8. Nicotinic receptors at the amino acid level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Competitive binding at a nicotinic receptor transmembrane site of two α7-selective positive allosteric modulators with differing effects on agonist-evoked desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-5-phenylnicotinic Acid Derivatives with Antimicrobial Properties
Foreword
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing the pyridine nucleus, have historically formed the backbone of many successful drugs. Within this chemical space, the 2-amino-5-phenylnicotinic acid scaffold has emerged as a promising pharmacophore for the design of new antimicrobial agents. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, antimicrobial evaluation, and structure-activity relationships of this important class of molecules. The insights presented herein are curated to explain the causality behind experimental choices, ensuring a trustworthy and authoritative resource for advancing antimicrobial research.
The this compound Scaffold: A Privileged Structure in Antimicrobial Drug Discovery
The this compound core is characterized by a pyridine ring substituted with an amino group at the 2-position, a carboxylic acid at the 3-position, and a phenyl group at the 5-position. This specific arrangement of functional groups imparts a unique combination of physicochemical properties, including hydrogen bonding capabilities, aromatic stacking interactions, and the potential for ionic interactions, which are crucial for binding to biological targets. The phenyl substituent, in particular, enhances lipophilicity, which can influence the compound's ability to permeate bacterial cell membranes.[1] The structural similarity to nicotinic acid (Vitamin B3) also suggests potential interactions with metabolic pathways involving this essential nutrient.[2][3][4]
Synthetic Strategies for this compound Derivatives
The synthesis of this compound and its derivatives can be approached through several modern synthetic methodologies, often leveraging multicomponent reactions for efficiency and diversity.
Multicomponent Synthesis via Arylhydrazonopropanals
A robust and versatile method for constructing the 2-amino-5-aryl-substituted nicotinate core involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds like ethyl cyanoacetate or malononitrile.[5][6] The choice of substituents on the arylazo moiety can direct the reaction towards the desired nicotinic acid derivatives or other heterocyclic systems like pyridazinones.[5][6]
Experimental Protocol: Synthesis of Ethyl 2-amino-5-((E)-(4-chlorophenyl)diazenyl)-6-phenylnicotinate
-
Step 1: Knoevenagel Condensation. To a solution of 4-chlorobenzaldehyde (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (30 mL), add a catalytic amount of piperidine (0.5 mL).
-
Step 2: Reflux. Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Step 3: Intermediate Formation. The reaction of 3-oxo-2-arylhydrazonopropanals with ethyl cyanoacetate proceeds to form 2-amino-5-arylazo-6-aryl substituted nicotinates, particularly when the arylazo group has electron-withdrawing substituents.[5][6]
-
Step 4: Cyclization. Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration.
-
Step 5: Purification. The crude product is washed with cold ethanol and recrystallized from a suitable solvent like ethanol or ethyl acetate to afford the pure ethyl 2-amino-5-((E)-(4-chlorophenyl)diazenyl)-6-phenylnicotinate.
Modified Hantzsch Dihydropyridine Synthesis
The Hantzsch pyridine synthesis, a classic multicomponent reaction, can be adapted to produce highly substituted pyridine derivatives.[7][8][9][10] By carefully selecting the aldehyde, β-ketoester, and nitrogen source, one can construct the core nicotinic acid framework. Subsequent oxidation of the initially formed dihydropyridine yields the aromatic pyridine ring.[9][11]
// Reactants Aldehyde [label="Aldehyde\n(R-CHO)", fillcolor="#F1F3F4", fontcolor="#202124"]; BetaKetoester1 [label="β-Ketoester (2 equiv.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ammonia [label="Ammonia\n(NH3)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediates Enamine [label="Enamine\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Unsaturated_Carbonyl [label="α,β-Unsaturated\nCarbonyl", fillcolor="#FBBC05", fontcolor="#202124"]; Dihydropyridine [label="1,4-Dihydropyridine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Product Pyridine [label="Substituted Pyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Reaction Flow BetaKetoester1 -> Enamine [label=" + NH3 "]; Aldehyde -> Unsaturated_Carbonyl [label=" + β-Ketoester\n(Knoevenagel)"]; Enamine -> Dihydropyridine [label=" + Unsaturated Carbonyl\n(Michael Addition & Cyclization)"]; Dihydropyridine -> Pyridine [label=" Oxidation "];
// Grouping for clarity {rank=same; Aldehyde; BetaKetoester1; Ammonia} {rank=same; Enamine; Unsaturated_Carbonyl} }
Figure 1: Generalized workflow of the Hantzsch Pyridine Synthesis.
Experimental Protocol: Modified Hantzsch Synthesis for Nicotinic Acid Derivatives
-
Step 1: Condensation. A mixture of benzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol) in ethanol (50 mL) is stirred at room temperature.
-
Step 2: Reflux. The mixture is then heated to reflux for 8-10 hours. The reaction progress is monitored by TLC.
-
Step 3: Dihydropyridine Formation. After completion, the solvent is removed under reduced pressure. The resulting residue contains the 1,4-dihydropyridine intermediate.
-
Step 4: Oxidation. The crude dihydropyridine is dissolved in glacial acetic acid (20 mL), and a mild oxidizing agent, such as ferric chloride or manganese dioxide, is added portion-wise.[9]
-
Step 5: Aromatization. The mixture is stirred at room temperature for 12 hours to facilitate aromatization to the pyridine ring.
-
Step 6: Isolation and Purification. The reaction mixture is poured into ice-water, and the precipitated product is collected by filtration, washed with water, and recrystallized to yield the pure substituted pyridine derivative.
Evaluation of Antimicrobial Properties
A systematic evaluation of the antimicrobial activity of newly synthesized this compound derivatives is crucial to identify promising lead compounds. Standardized in vitro assays are the first step in this process.[12][13]
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely accepted and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13][14] The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism.[12]
// Steps A [label="Prepare Bacterial Inoculum\n(0.5 McFarland Standard)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Serial Dilution of\nTest Compound in 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Inoculate wells with\nBacterial Suspension", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Incubate at 37°C\nfor 16-20 hours", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Visually Inspect for Turbidity\n(Bacterial Growth)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Determine MIC:\nLowest concentration with no visible growth", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow A -> C; B -> C; C -> D; D -> E; E -> F; }
Figure 2: Workflow for the Broth Microdilution MIC Assay.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Bacterial Inoculum: Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.[14]
-
Inoculation and Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth medium only). Seal the plate and incubate at 37°C for 16-20 hours.[14]
-
Determination of MIC: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[14]
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. B. subtilis |
| Derivative 1 | 16 | 32 | 8 |
| Derivative 2 | 8 | 16 | 4 |
| Derivative 3 | 32 | 64 | 16 |
| Ampicillin | 0.5 | 4 | 0.25 |
Table 1: Example MIC data for hypothetical this compound derivatives compared to a standard antibiotic.
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of this compound derivatives can be significantly influenced by the nature and position of substituents on the phenyl ring and modifications to the amino and carboxylic acid groups. A systematic SAR study is essential for optimizing the antimicrobial activity.[15]
-
Substituents on the 5-Phenyl Ring: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl) on the phenyl ring can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with the target and its ability to cross the bacterial cell membrane.[15]
-
Modifications of the 2-Amino Group: Acylation or alkylation of the 2-amino group can influence the hydrogen bonding capacity of the molecule. This can be a critical factor in the binding affinity to the active site of a target enzyme.
-
Derivatization of the 3-Carboxylic Acid Group: Conversion of the carboxylic acid to esters or amides can alter the compound's solubility and cell permeability. These modifications can also serve as prodrug strategies to improve bioavailability.
Potential Mechanisms of Action
While the precise mechanism of action for this compound derivatives is an active area of research, their structural similarity to nicotinic acid suggests potential interference with nicotinamide adenine dinucleotide (NAD) biosynthesis or related metabolic pathways.[2] Inhibition of key enzymes in these pathways can disrupt cellular respiration and redox balance, leading to bacterial cell death. Another plausible mechanism is the inhibition of bacterial DNA gyrase, a common target for heterocyclic antimicrobial agents.[15]
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds in the quest for new antimicrobial agents. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for screening. Future research should focus on a comprehensive exploration of the structure-activity relationships, elucidation of the specific molecular targets, and optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds. The integration of computational modeling and experimental screening will be instrumental in accelerating the development of these derivatives into clinically viable drugs.
References
- Kotb, E. R. M., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56, 908-919.
- Verstraelen, T., et al. (2018). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
- Das, B., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme Chemistry.
- Sabah, N., et al. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate.
- N/A. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. arkat usa.
- N/A. (n.d.). Hantzsch Pyridine Synthesis Definition. Fiveable.
- Koci, J., et al. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.
- Abdel-rahman, A. A.-H., et al. (n.d.). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Taylor & Francis Online.
- N/A. (n.d.). Gewald reaction. Wikipedia.
- N/A. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds. Benchchem.
- N/A. (2011). Synthesis of nicotinonitrile derivatives and study of their photophysical properties. ScienceDirect.
- Hafez, H. N., et al. (1999). Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives. PubMed.
- Valgas, C., et al. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central.
- N/A. (n.d.). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. ProQuest.
- N/A. (n.d.). Hantzsch pyridine synthesis. chemeurope.com.
- N/A. (n.d.). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. SpringerLink.
-
N/A. (n.d.). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][16][17][18]Thiadiazole Moiety. ResearchGate. Available at:
- N/A. (n.d.). General synthetic route of nicotinonitrile compounds 6a–c and 7. ResearchGate.
- N/A. (n.d.). A comprehensive review on in-vitro methods for anti- microbial activity. oaji.net.
- N/A. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate.
- N/A. (n.d.). Hantzsch pyridine synthesis. Wikipedia.
- N/A. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace.
- N/A. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers.
- N/A. (n.d.). In Vitro Antimicrobials. Pharmacology Discovery Services.
- N/A. (n.d.). Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.
- N/A. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. PMC.
- Reusser, F. (n.d.). Mode of Action of Melinacidin, an Inhibitor of Nicotinic Acid Biosynthesis. PubMed.
- N/A. (n.d.). Niacinamide Antimicrobial Efficacy and Its Mode of Action via Microbial Cell Cycle Arrest. mdpi.com.
- N/A. (n.d.). Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide. NIH.
- Al-Matar, H. M., et al. (n.d.). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. PMC - PubMed Central.
- N/A. (n.d.). Synthesis of 2-aminonicotinic acid. ResearchGate.
- N/A. (2025). Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. ResearchGate.
- N/A. (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. ResearchGate.
- N/A. (n.d.). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. PubMed.
Sources
- 1. This compound (1196157-56-8) for sale [vulcanchem.com]
- 2. Mode of action of melinacidin, an inhibitor of nicotinic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. grokipedia.com [grokipedia.com]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. scispace.com [scispace.com]
- 12. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 17. d-nb.info [d-nb.info]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Antitumor Potential of Novel 2-Amino-5-phenylnicotinic Acid Compounds
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the evaluation of novel 2-amino-5-phenylnicotinic acid compounds as a promising class of antitumor agents. We will journey from the foundational principles of their synthesis to advanced in vivo evaluation, grounding each step in established scientific rationale and methodology.
Part 1: The Rationale - Why this compound?
The search for novel anticancer therapeutics is a continuous effort to overcome the challenges of drug resistance and to develop more targeted, less toxic treatments. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of many established chemotherapeutic agents.[1][2] Within this broad category, the nicotinic acid (Vitamin B3) scaffold has gained immense importance due to the diverse biological activities of its derivatives.[1] The strategic incorporation of an amino group at the 2-position and a phenyl ring at the 5-position creates a unique chemical architecture. This design is predicated on establishing specific, high-affinity interactions with biological targets implicated in cancer progression, offering a promising starting point for a new generation of anticancer drugs.
Part 2: Synthesis and Structural Characterization
The foundation of any drug discovery program lies in the robust and scalable synthesis of the compounds of interest. The this compound scaffold is typically assembled through multi-step synthetic routes, allowing for the introduction of chemical diversity at various positions to explore structure-activity relationships (SAR).
General Synthetic Workflow
The synthesis often begins with readily available starting materials, proceeding through key chemical transformations such as condensation reactions, cyclizations, and cross-coupling reactions to build the core heterocyclic structure. The phenyl group and other substituents can be introduced using established methods like the Suzuki or Negishi cross-coupling, providing flexibility in molecular design.
Caption: A generalized workflow for the synthesis of target compounds.
Protocol: Representative Synthesis of a this compound Derivative
-
Step 1: Pyridone Ring Formation: React an appropriate β-enamino ester with malononitrile in the presence of a base like sodium ethoxide in ethanol. Reflux the mixture for 4-6 hours until thin-layer chromatography (TLC) indicates the consumption of starting materials.
-
Step 2: Chlorination: Treat the resulting pyridone with phosphorus oxychloride (POCl₃) to convert the hydroxyl group into a chloro group, a better leaving group for subsequent reactions. This step is typically performed neat or in a high-boiling solvent and requires careful temperature control.
-
Step 3: Suzuki Cross-Coupling: To the chlorinated intermediate, add phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a solvent mixture such as dioxane/water. Heat the reaction under an inert atmosphere (e.g., nitrogen or argon) for 8-12 hours.
-
Step 4: Amination: Introduce the amino group at the 2-position. This can be achieved via nucleophilic aromatic substitution using an appropriate amine source.
-
Step 5: Purification: After the reaction is complete, perform an aqueous workup. Purify the crude product using column chromatography on silica gel to yield the final this compound derivative.
-
Step 6: Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.
Part 3: In Vitro Evaluation - The First Line of Evidence
In vitro assays are indispensable for the initial screening of compound libraries to identify promising candidates with anticancer activity.[3][4][5] These assays provide a rapid, cost-effective, and high-throughput method to assess a compound's direct effect on cancer cells.[5][6]
Caption: A tiered approach for in vitro screening and lead identification.
Protocol: MTT Cytotoxicity Assay
This colorimetric assay is a standard for assessing cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[7]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Comparative Cytotoxicity
| Compound ID | Phenyl Ring Substituent | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. HCT-116 (Colon) |
| REF-DOX | N/A (Doxorubicin) | 0.85 | 1.10 | 0.92 |
| NPA-001 | Unsubstituted | 15.2 | 21.5 | 18.4 |
| NPA-002 | 4-Fluoro | 7.8 | 9.3 | 8.1 |
| NPA-003 | 4-Methoxy | 12.1 | 16.8 | 14.5 |
| NPA-004 | 3,4-Dichloro | 4.5 | 5.2 | 4.8 |
Table 1: Hypothetical IC₅₀ values demonstrating the cytotoxic potential of novel this compound (NPA) derivatives compared to the standard chemotherapeutic agent, Doxorubicin.
Protocol: Caspase-3 Activity Assay (Apoptosis Induction)
Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. Caspase-3 is a critical executioner caspase in this process.
-
Cell Treatment: Treat cells in a 6-well plate with the test compound at its 1x and 2x IC₅₀ concentrations for 24 hours.
-
Cell Lysis: Harvest the cells and lyse them using a specific lysis buffer to release cellular contents, including caspases.
-
Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysate.
-
Incubation: Incubate at 37°C for 1-2 hours. If caspase-3 is active, it will cleave the substrate, releasing the fluorescent AMC group.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with excitation at ~350-380 nm and emission at ~440-460 nm.
-
Analysis: Quantify the increase in fluorescence relative to the vehicle-treated control cells to determine the fold-increase in caspase-3 activity.
Part 4: Mechanism of Action - Identifying the Molecular Target
Understanding how a compound exerts its cytotoxic effects is crucial for its development. Based on related nicotinic acid structures, a plausible mechanism of action for these novel compounds is the inhibition of key signaling pathways involved in tumor growth and survival, such as those mediated by receptor tyrosine kinases (RTKs).[8][9] Nicotine itself has been shown to activate pathways like PI3K/AKT and MAPK/ERK through nicotinic acetylcholine receptors (nAChRs), promoting cell proliferation.[10][11] Our novel compounds are designed to antagonize such proliferative signaling.
A primary hypothetical target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. Inhibition of VEGFR-2 can starve tumors of the blood supply needed for growth and metastasis.[8][9]
Caption: Key modification points on the this compound scaffold for SAR studies. (Note: Image placeholder would be the chemical structure).
From our hypothetical data (Table 1), we can deduce a preliminary SAR:
-
Unsubstituted Phenyl Ring (NPA-001): Shows modest activity, serving as a baseline.
-
Electron-donating Group (NPA-003, 4-Methoxy): Slightly decreases activity compared to the baseline.
-
Electron-withdrawing Groups (NPA-002, 4-Fluoro; NPA-004, 3,4-Dichloro): Significantly enhance cytotoxic activity. The di-substituted chloro derivative (NPA-004) is the most potent, suggesting that strong electron-withdrawing character on the phenyl ring is favorable for target engagement.
Part 7: Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel antitumor agents. This guide has outlined a systematic and scientifically rigorous approach to their evaluation, from initial synthesis to in vivo proof-of-concept. The hypothetical lead compound, NPA-004, demonstrated potent in vitro cytotoxicity and significant in vivo efficacy, warranting further investigation.
Future work will focus on:
-
Lead Optimization: Synthesizing additional analogues based on the SAR findings to further improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of lead compounds.
-
Advanced In Vivo Models: Evaluating efficacy in orthotopic or patient-derived xenograft (PDX) models, which more accurately reflect human tumor biology. [12][13]4. Definitive Target Validation: Employing techniques such as proteomics and genetic knockdown to confirm VEGFR-2 as the primary molecular target.
By following this structured, data-driven approach, the full therapeutic potential of this novel chemical series can be unlocked, paving the way for a new candidate in the oncology drug pipeline.
References
-
Jung, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(1), 79-83. [Link]
-
Lepp, T. L., & Teras, L. R. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of the National Cancer Institute, 90(1), 9-19. [Link]
-
Hidalgo, M., et al. (2014). Patient-derived tumour xenografts as models for oncology drug development. Nature Reviews Clinical Oncology, 11(4), 214-226. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
XenoSTART. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. XenoSTART. [Link]
-
Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. [Link]
-
Visikol. (2019). In vitro Cancer Drug Screening Services. Visikol. [Link]
-
QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. [Link]
-
Lomonosova, E. E., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17763–17772. [Link]
-
Utreja, D., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 21(7), 847-882. [Link]
-
El-Sayed, N. N. E., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(11), e2300250. [Link]
-
Schuller, H. M. (2012). Mechanisms of tumor-promoting activities of nicotine in lung cancer: synergistic effects of cell membrane and mitochondrial nicotinic acetylcholine receptors. Journal of Oncology, 2012, 629151. [Link]
-
Bentham Science Publishers. (n.d.). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. [Link]
-
Wikipedia. (n.d.). Nicotine. Wikipedia. [Link]
-
Al-Qdour, H., et al. (2022). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. International Journal of Molecular Sciences, 23(19), 11883. [Link]
-
Liu, P., et al. (2011). Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. Molecules, 16(5), 3820-3831. [Link]
-
Al-Warhi, T., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1805. [Link]
-
ResearchGate. (n.d.). Structure and structure–activity relationship of compounds 1 and 2. ResearchGate. [Link]
-
Asati, V., & Mahapatra, D. K. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archiv der Pharmazie, 354(4), e2000268. [Link]
-
Tan, M. L., et al. (2019). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. BioMed Research International, 2019, 9534895. [Link]
-
Kaspersen, S. J., et al. (2007). 2-cyanoaminopyrimidines as a class of antitumor agents that promote tubulin polymerization. Journal of Medicinal Chemistry, 50(12), 2745-2753. [Link]
-
Romagnoli, R., et al. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 27(13), 4053. [Link]
-
Marzec, M., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. International Journal of Molecular Sciences, 24(10), 8963. [Link]
-
Semantic Scholar. (n.d.). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Semantic Scholar. [Link]
-
Brzozowski, Z., et al. (2002). Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 37(9), 709-720. [Link]
-
MDPI. (n.d.). Special Issue : Design, Synthesis and Applications of New Anti-cancer Agents II. MDPI. [Link]
-
Kumar, D., et al. (2016). Betulinic acid derivatives as anticancer agents: structure activity relationship. European Journal of Medicinal Chemistry, 124, 581-607. [Link]
Sources
- 1. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. noblelifesci.com [noblelifesci.com]
- 4. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Mechanisms of tumor-promoting activities of nicotine in lung cancer: synergistic effects of cell membrane and mitochondrial nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotine - Wikipedia [en.wikipedia.org]
- 12. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. startresearch.com [startresearch.com]
Mechanism of action studies for 2-Amino-5-phenylnicotinic acid
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Amino-5-phenylnicotinic Acid
Abstract
This compound is a heterocyclic compound with a chemical scaffold suggestive of diverse pharmacological potential. Its structure, featuring amino, carboxylic acid, and phenyl functional groups, provides a framework for various biological interactions. While direct mechanistic studies on this specific molecule are not extensively documented, its similarity to other biologically active nicotinic acid derivatives warrants a thorough investigation into its mechanism of action. This guide presents a structured, hypothesis-driven approach for researchers and drug development professionals to systematically uncover the molecular targets and cellular pathways modulated by this compound. We will explore methodologies for target identification, enzyme inhibition analysis, and the elucidation of anti-inflammatory signaling cascades.
Introduction: The Scientific Premise
This compound belongs to the substituted nicotinic acid family. This class of compounds is known for a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects. The addition of a phenyl group at the 5-position enhances its lipophilicity compared to its parent compound, 2-aminonicotinic acid, which could significantly influence its interaction with biological targets. Given that a closely related compound, 5-phenylnicotinic acid, has been identified as an inhibitor of tartrate-resistant acid phosphatase (TRAP), a key enzyme in bone resorption and a potential target in cancer, a primary hypothesis is that this compound may also function as an enzyme inhibitor. Furthermore, the general anti-inflammatory properties of nicotinic acid derivatives suggest a potential role in modulating inflammatory signaling pathways.
This guide provides a comprehensive roadmap for a systematic investigation into these plausible mechanisms of action.
A Phased Approach to Mechanistic Studies
We propose a multi-pronged experimental strategy to build a cohesive understanding of the compound's biological function. This approach begins with broad, unbiased target identification and progressively narrows down to specific, hypothesis-driven cellular and molecular assays.
Caption: A high-level overview of the proposed experimental workflow.
Phase 1: Unbiased Target Identification and Validation
The initial step is to identify the direct protein binding partners of this compound within the proteome. An affinity-based pull-down approach is a robust method for this purpose.[1][2]
Experimental Protocol: Affinity-Based Pull-Down Assay
Rationale: This technique involves immobilizing the small molecule on a solid support (e.g., beads) to "fish" for its binding partners in a cell lysate. The captured proteins are then identified by mass spectrometry.[1][2]
Step-by-Step Methodology:
-
Probe Synthesis:
-
Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A common strategy is to attach the linker to the amino group, provided that preliminary structure-activity relationship studies suggest this position is not critical for its biological activity.
-
Covalently couple the synthesized probe to the beads.
-
-
Cell Lysate Preparation:
-
Culture a relevant cell line (e.g., a human macrophage cell line like THP-1 for inflammation studies, or an osteoclast precursor cell line if investigating TRAP inhibition) to a high density.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and native conformations.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-Down:
-
Incubate the clarified cell lysate with the compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with unconjugated beads to identify non-specific binders.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads using a competitive inhibitor (e.g., a high concentration of free this compound) or by changing the buffer conditions (e.g., pH or salt concentration).
-
Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).
-
Excise the protein bands that are unique to the compound-conjugated bead pull-down and identify them using mass spectrometry (LC-MS/MS).
-
Target Validation
The list of potential targets from the pull-down assay must be validated to confirm a direct and specific interaction.
Validation Methods:
-
Cellular Thermal Shift Assay (CETSA): This label-free method assesses target engagement in a cellular context. It is based on the principle that a protein's thermal stability changes upon ligand binding.
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event between the compound and a purified recombinant target protein, providing thermodynamic parameters of the interaction.[3]
-
Surface Plasmon Resonance (SPR): SPR can be used to measure the kinetics of the interaction (on- and off-rates) between the compound and the immobilized target protein.[4]
Phase 2: Hypothesis-Driven Investigations
Based on the structural similarity to known inhibitors and the broad activities of nicotinic acid derivatives, we will now focus on two key hypotheses.
Hypothesis 1: this compound is an Enzyme Inhibitor
Given that 5-phenylnicotinic acid inhibits tartrate-resistant acid phosphatase (TRAP), we will investigate if our compound of interest shares this activity.[5][6]
Rationale: This colorimetric assay measures the enzymatic activity of TRAP by detecting the formation of a colored product.[7][8]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a TRAP assay buffer (e.g., acetate buffer, pH 5.0) containing a substrate such as p-nitrophenyl phosphate (pNPP) and tartrate.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add purified TRAP enzyme to the assay buffer.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at 37°C.[9]
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the compound.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
-
Rationale: To understand how the compound inhibits the enzyme, it is crucial to determine if it competes with the substrate for the active site (competitive), binds to another site (non-competitive), or binds only to the enzyme-substrate complex (uncompetitive).[9][10]
Kinetic Studies:
-
Perform the TRAP activity assay with varying concentrations of both the substrate (pNPP) and the inhibitor (this compound).
-
Measure the initial reaction velocities (V₀) for each condition.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the mode of inhibition.[9]
Caption: Workflow for determining the mode of enzyme inhibition.
Hypothesis 2: this compound Possesses Anti-inflammatory Activity
We will use a well-established in vitro model of inflammation: lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[11][12]
Step-by-Step Methodology:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in appropriate culture plates (e.g., 24-well or 6-well plates) and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine measurements, or shorter time points for signaling studies).
-
-
Measurement of Inflammatory Mediators:
| Treatment Group | TNF-α Concentration (pg/mL) | IL-6 Concentration (pg/mL) |
| Control (untreated) | < 50 | < 20 |
| LPS (1 µg/mL) | 2500 ± 200 | 1500 ± 150 |
| LPS + Compound (10 µM) | 1800 ± 180 | 1000 ± 100 |
| LPS + Compound (50 µM) | 900 ± 90 | 600 ± 60 |
| Hypothetical data for illustrative purposes. |
Phase 3: Elucidation of Anti-inflammatory Signaling Pathways
If this compound reduces the production of inflammatory cytokines, the next step is to identify the underlying signaling pathways. The NF-κB and PI3K/AKT pathways are central regulators of inflammation.[15][16]
Investigation of the NF-κB Pathway
Rationale: NF-κB is a key transcription factor for pro-inflammatory genes. In resting cells, it is held in the cytoplasm by IκBα. Upon stimulation (e.g., by LPS), IκBα is degraded, and the p65 subunit of NF-κB translocates to the nucleus to initiate gene transcription.[17][18] We will assess the effect of our compound on the nuclear translocation of p65.
Step-by-Step Methodology:
-
Cell Treatment:
-
Treat RAW 264.7 cells with this compound followed by LPS stimulation for a short period (e.g., 30-60 minutes).
-
-
Cellular Fractionation:
-
Western Blot Analysis:
-
Separate the proteins from the nuclear and cytoplasmic fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the p65 subunit of NF-κB.
-
Use antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to verify the purity of the fractions.
-
Incubate with an HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[19] An inhibition of LPS-induced p65 translocation to the nucleus by the compound would indicate an effect on the NF-κB pathway.
-
Investigation of the PI3K/AKT Pathway
Rationale: The PI3K/AKT pathway is another critical regulator of inflammation. Its activation, often measured by the phosphorylation of AKT, can influence NF-κB activity.[15][16]
Step-by-Step Methodology:
-
Cell Lysis:
-
Treat RAW 264.7 cells with the compound and LPS for a short duration (e.g., 15-30 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[15]
-
-
Western Blot Analysis:
-
Separate the total protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated AKT (p-AKT, at Ser473 or Thr308) and total AKT.[20][21]
-
The ratio of p-AKT to total AKT indicates the level of pathway activation. A decrease in this ratio in the presence of the compound would suggest inhibition of the PI3K/AKT pathway.
-
Caption: A hypothetical anti-inflammatory signaling pathway and potential points of inhibition.
Conclusion: Synthesizing the Mechanistic Narrative
By systematically executing the experimental plan outlined in this guide, researchers can build a comprehensive and well-supported model for the mechanism of action of this compound. The data gathered from target identification, enzyme kinetics, and cellular signaling assays will provide a multi-faceted view of its biological activity. This knowledge is crucial for guiding further preclinical and clinical development, enabling a more targeted and effective therapeutic application of this promising compound.
References
-
MeaKTech. (n.d.). Technical Manual Tartrate Resistant Acid Phosphatase (TRAP) Activity Assay Kit. [Link]
-
Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
-
Fivephoton Biochemicals. (n.d.). NF-kappa B Activation Assay Kits. [Link]
-
Jayaraman, A., et al. (2023). Protocol to identify multiple protein targets and therapeutic compounds using an in silico polypharmacological approach. STAR Protocols, 4(3), 102485. [Link]
-
Li, Y., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Journal of Inflammation Research, 16, 3351–3364. [Link]
-
Faelth-Savitski, M., et al. (2011). Identifying the proteins to which small-molecule probes and drugs bind in cells. Faculty Opinions – Post-Publication Peer Review of the Biomedical Literature. [Link]
-
Al-Haddad, R., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Pharmaceutical Investigation, 53(5), 629–645. [Link]
-
Tárnok, A. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. In High Content Screening. InTech. [Link]
-
ResearchGate. (2017). How to validate small-molecule and protein interactions in cells?. [Link]
-
Bas-Orth, C., et al. (2017). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology, 1625, 227–237. [Link]
-
antibodies-online.com. (n.d.). NF-kappa B (NF-kB) Activation Assay Kit. [Link]
-
Camilloni, C., et al. (2016). Methods of probing the interactions between small molecules and disordered proteins. Chemical Society Reviews, 45(16), 4557–4572. [Link]
-
Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34–46. [Link]
-
Zhang, Y., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Antioxidants, 11(12), 2419. [Link]
-
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2553. [Link]
-
Biomedical Research Service Center. (n.d.). BMR Tartrate-resistant Acid Phosphatase (TRAP) Assay Kit. [Link]
-
Arkin, M. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation [Video]. YouTube. [Link]
-
Smalley, K. S. M., & Lioni, M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 19–30. [Link]
-
Sunlong Biotech Co., Ltd. (n.d.). Tartrate Resistant Acid Phosphatase (TRAP)Activity Assay Kit. [Link]
-
Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34–46. [Link]
-
Wang, Y., et al. (2015). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Journal of Interferon & Cytokine Research, 35(1), 15–21. [Link]
-
Kim, K.-C., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 28(2), 176–186. [Link]
-
ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?. [Link]
-
ResearchGate. (n.d.). Lipopolysaccharide (LPS) stimulated RAW 264.7 macrophages expressed... [Image]. [Link]
-
Kim, A.-R., et al. (2020). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Molecules, 25(18), 4259. [Link]
-
Barreto, S., et al. (2013). Optimization of the tartrate-resistant acid phosphatase detection by histochemical method. Diagnostic Pathology, 8(Suppl 1), S3. [Link]
-
ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components, b... [Image]. [Link]
-
Bio-Rad. (n.d.). PI3K/AKT Cell Signaling Pathway. [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]
Sources
- 1. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. bmrservice.com [bmrservice.com]
- 6. m.sunlongbiotech.com [m.sunlongbiotech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
- 11. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. fivephoton.com [fivephoton.com]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
Methodological & Application
Application Note & Experimental Protocol: A Comprehensive Guide to the Synthesis of 2-Amino-5-phenylnicotinic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 2-Aminonicotinic Acid Scaffold
2-Aminonicotinic acid and its derivatives are pivotal heterocyclic compounds in organic synthesis, serving as versatile building blocks for a wide array of functional molecules.[1] The presence of both an amino group and a carboxylic acid on the pyridine ring imparts unique reactivity and amphoteric properties, allowing for diverse chemical modifications.[2] The specific analogue, 2-Amino-5-phenylnicotinic acid, is of particular interest in medicinal chemistry. The introduction of a phenyl group at the 5-position enhances its lipophilicity, which can significantly influence its pharmacokinetic and pharmacodynamic properties in biological systems.[3] This structural motif is a key component in the development of novel therapeutic agents, including enzyme inhibitors and antimicrobial compounds.[4] This guide provides a detailed, field-proven protocol for the synthesis of this compound, emphasizing the underlying chemical principles to ensure reproducibility and scalability.
Mechanistic Insights: The Chemistry of Synthesis
The synthesis of this compound can be approached through several synthetic routes. A common and effective method is the nucleophilic aromatic substitution of a halogenated precursor, specifically 2-chloro-5-phenylnicotinic acid, with ammonia.[1] This reaction proceeds via an SNAr (Substitution Nucleophilic Aromatic) mechanism. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the chloro-substituent at the 2-position towards nucleophilic attack by ammonia. The reaction is typically carried out at elevated temperatures and pressures to overcome the activation energy barrier.
An alternative pathway involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds like ethyl cyanoacetate.[3][5] This method offers a convergent approach to constructing the substituted pyridine ring system.
This protocol will focus on the more direct amination of 2-chloro-5-phenylnicotinic acid due to its straightforward nature and reliance on readily available starting materials.
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step methodology for the synthesis of this compound from 2-chloro-5-phenylnicotinic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloro-5-phenylnicotinic acid | ≥97% | Commercially Available | Starting material. |
| Ammonium Hydroxide | 28-30% solution | ACS Reagent Grade | Nucleophile and solvent. |
| Copper(II) Sulfate Pentahydrate | ≥98% | ACS Reagent Grade | Catalyst. |
| Hydrochloric Acid | Concentrated (37%) | ACS Reagent Grade | For pH adjustment. |
| Deionized Water | |||
| Ethanol | 95% | For recrystallization. | |
| Activated Charcoal | For decolorization. | ||
| High-Pressure Reaction Vessel | Autoclave or similar. | ||
| Magnetic Stirrer with Hotplate | |||
| Buchner Funnel and Flask | |||
| pH paper or pH meter | |||
| Standard Glassware |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a high-pressure reaction vessel, combine 2-chloro-5-phenylnicotinic acid (10.0 g, 43.1 mmol), concentrated ammonium hydroxide (100 mL, approx. 28-30% NH₃), and copper(II) sulfate pentahydrate (0.5 g, 2.0 mmol).
-
Reaction Conditions: Seal the reaction vessel and heat the mixture to 150-160 °C with constant stirring. Maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if feasible, by carefully taking aliquots from the cooled reaction mixture.
-
Work-up - Isolation of Crude Product: After the reaction is complete, cool the vessel to room temperature. Carefully vent the vessel to release any excess pressure. Transfer the reaction mixture to a beaker and heat on a hotplate in a fume hood to drive off excess ammonia.
-
Precipitation: Cool the remaining solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring to neutralize the solution and then acidify to a pH of approximately 3-4. The product will precipitate as a solid.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (3 x 50 mL) to remove any inorganic salts.
-
Purification - Recrystallization: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a further 10-15 minutes. Filter the hot solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
-
Characterization: The final product, this compound, should be a crystalline solid.[3] Characterize the product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Safety and Handling
-
2-Chloro-5-phenylnicotinic acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Concentrated Ammonium Hydroxide: Corrosive and causes severe skin burns and eye damage. It is also toxic if inhaled. All manipulations should be performed in a well-ventilated fume hood.
-
Concentrated Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Vapors can cause respiratory irritation. Handle in a fume hood with appropriate PPE.
-
High-Pressure Reactions: All high-pressure reactions should be conducted behind a blast shield, and the equipment should be regularly inspected and pressure-tested.
Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure the pressure vessel is properly sealed. |
| Loss of product during work-up. | Ensure pH for precipitation is optimal. Avoid using excessive solvent for recrystallization. | |
| Product is colored/impure | Presence of side products or starting material. | Add activated charcoal during recrystallization. Perform a second recrystallization or consider column chromatography for further purification. |
| Product does not precipitate | pH is not optimal. | Re-check and adjust the pH of the solution. Ensure the solution is sufficiently cooled. |
| Product is too soluble in the work-up solvent. | Reduce the volume of the solvent before precipitation. |
Conclusion
This protocol provides a robust and reproducible method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed procedural steps, researchers can confidently prepare this valuable compound for further applications in drug discovery and materials science. The provided troubleshooting guide should assist in overcoming common experimental challenges, ensuring a successful synthetic outcome.
References
- Exploring the Synthesis and Applications of 2-Aminonicotinic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- What is the synthesis and application of 2-Aminonicotinic acid? - FAQ - Guidechem. (n.d.). Guidechem.
- This compound - 1196157-56-8 - Vulcanchem. (n.d.). Vulcanchem.
- Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. (2012). Chemistry Central Journal.
- 2-Chloro-5-phenylnicotinic Acid|CAS 117449-73-7 - Benchchem. (n.d.). Benchchem.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. This compound (1196157-56-8) for sale [vulcanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Using 2-Amino-5-phenylnicotinic Acid in Biological Assays: Application Notes and Protocols
An Application Guide for Researchers
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-Amino-5-phenylnicotinic acid in various biological assays. It covers the compound's physicochemical properties, potential mechanisms of action based on related nicotinic acid derivatives, and detailed, field-proven protocols for evaluating its biological activities. The protocols are designed as self-validating systems, emphasizing scientific integrity and reproducibility.
Introduction and Scientific Context
This compound is a heterocyclic compound belonging to the substituted nicotinic acid family. Its structure, featuring a pyridine ring with amino, carboxylic acid, and phenyl groups, makes it an intriguing candidate for biological screening. The core nicotinic acid (Niacin, Vitamin B3) scaffold is integral to cellular metabolism, but its derivatives have been explored for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anti-cancer effects[1][2].
The strategic placement of a phenyl group at the 5-position enhances the molecule's lipophilicity compared to its parent compound, 2-aminonicotinic acid, potentially influencing its membrane permeability and interaction with biological targets[3]. The amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions within enzyme active sites or receptor binding pockets, making it a versatile scaffold for drug discovery[3]. This guide will focus on protocols to investigate its potential anti-inflammatory and cytotoxic properties, activities well-documented for analogous structures[1][2].
Physicochemical Properties & Handling
Properly understanding and handling the compound is the foundation of any successful experiment. The key is to ensure its stability and solubility for consistent results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [3] |
| Molecular Weight | 214.22 g/mol | [3] |
| Physical Form | Crystalline solid | [3] |
| Key Functional Groups | Amino (-NH₂), Carboxylic acid (-COOH), Phenyl (C₆H₅) | [3] |
| Solubility Profile | Limited solubility in water; soluble in polar organic solvents (e.g., DMSO, DMF). | [3] |
Protocol: Preparation of Stock Solutions
The limited aqueous solubility necessitates the use of an organic solvent for creating a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power and compatibility with most cell-based assays at low final concentrations.
Causality: Using a high-concentration stock allows for the addition of minimal solvent volume to the final assay, typically ≤0.5% v/v, to avoid solvent-induced artifacts or toxicity.
-
Aseptic Technique: Work in a laminar flow hood to maintain sterility for cell-based assays.
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, weigh 2.14 mg.
-
Solubilization: Add sterile, anhydrous DMSO to the powder to achieve the desired stock concentration. For a 10 mM stock with 2.14 mg of powder, add 1 mL of DMSO.
-
Dissolution: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect from light.
Postulated Mechanism of Action: Anti-Inflammatory Activity
Based on extensive studies of nicotinic acid derivatives, a plausible mechanism for the anti-inflammatory activity of this compound involves the modulation of key inflammatory pathways in macrophages[1]. Upon stimulation by pathogens or pro-inflammatory signals like Lipopolysaccharide (LPS), macrophages activate signaling cascades, predominantly through the NF-κB pathway. This leads to the upregulation of pro-inflammatory enzymes and cytokines such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6)[1]. It is hypothesized that this compound may interfere with these pathways, reducing the expression and release of these inflammatory mediators.
Caption: Postulated anti-inflammatory mechanism of this compound.
Experimental Workflows and Protocols
A logical workflow is essential for efficiently screening and characterizing the biological activity of a new compound. The following diagram outlines a typical screening cascade.
Caption: General experimental workflow for biological characterization.
Protocol 1: Cytotoxicity Assessment using MTT Assay
Principle: This colorimetric assay measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Trustworthiness: It is crucial to first determine the direct toxicity of the compound on the chosen cell line (e.g., RAW 264.7 macrophages) to ensure that any observed reduction in inflammatory markers in subsequent assays is not merely a result of cell death.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (10 mM stock in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
96-well cell culture plates
-
Microplate reader (570 nm absorbance)
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium from the 10 mM stock. Final concentrations may range from 1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Controls: Include "vehicle control" wells (medium with the highest concentration of DMSO used, e.g., 0.5%) and "untreated control" wells (medium only).
-
-
Incubation: Incubate the plate for 24 hours (or a time point relevant to your downstream assays).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for another 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control:
-
Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Protocol 2: Anti-Inflammatory Activity using Griess Assay for Nitrite
Principle: iNOS produces large amounts of nitric oxide (NO) during inflammation. NO is rapidly oxidized to nitrite (NO₂⁻) in the culture medium. The Griess assay is a colorimetric method that quantifies nitrite levels, serving as an indirect measure of iNOS activity.
Methodology:
-
Cell Seeding & Treatment: Seed RAW 264.7 cells as described in the MTT protocol. After 24 hours, replace the medium with fresh medium containing non-toxic concentrations of this compound.
-
Inflammatory Stimulation: After a 1-hour pre-treatment with the compound, stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Controls:
-
Negative Control: Cells with medium only (no LPS, no compound).
-
Positive Control: Cells with LPS only.
-
Vehicle Control: Cells with LPS and DMSO vehicle.
-
-
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well for nitrite measurement.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes. A pink/magenta color will develop.
-
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Safety and Handling
While comprehensive toxicological data for this compound is not widely available, data from structurally related compounds and general laboratory safety principles should be followed. Safety Data Sheets for similar nicotinic acid derivatives indicate a risk of skin and eye irritation[4].
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling the compound.
-
Handling: Handle the powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.
-
Disposal: Dispose of waste containing the compound in accordance with local, state, and federal regulations for chemical waste.
References
-
Mahmoud, Z.I., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry. Available at: [Link]
-
Płazińska, A., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules. Available at: [Link]
-
Patel, N.B., et al. (2011). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Journal of Sciences, Islamic Republic of Iran. Available at: [Link]
-
Wang, M., et al. (2021). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of the Serbian Chemical Society. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2018). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. BMC Chemistry. Available at: [Link]
-
Dey, B.P. & Lahiri, S.C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. Available at: [Link]
Sources
Application of 2-Amino-5-phenylnicotinic Acid in Drug Discovery: A Technical Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 2-amino-5-phenylnicotinic acid in drug discovery. This guide deviates from rigid templates to offer a narrative that is both scientifically rigorous and grounded in practical laboratory applications. We will explore the synthesis, potential therapeutic applications, and detailed protocols for evaluating the biological activity of this promising scaffold.
Introduction: The Potential of the this compound Scaffold
This compound is a pyridine derivative characterized by an amino group at the 2-position, a carboxylic acid at the 3-position, and a phenyl group at the 5-position.[1] This unique arrangement of functional groups imparts a distinct physicochemical profile, making it a compelling scaffold for medicinal chemistry. The parent compound, 2-aminonicotinic acid, and its derivatives have demonstrated a wide range of biological activities, including antimicrobial, neuroprotective, and anticancer properties.[2][3] The introduction of a phenyl group at the 5-position is anticipated to modulate these activities, potentially enhancing potency and selectivity through increased lipophilicity and opportunities for pi-stacking interactions with biological targets.
This guide will provide a framework for the synthesis and evaluation of this compound in three key therapeutic areas: oncology, inflammation, and neuroprotection.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely recognized for its high efficiency and broad functional group tolerance.[4][5] The general strategy involves the coupling of a 2-amino-5-halonicotinic acid derivative with phenylboronic acid.
Protocol: Synthesis via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of this compound from 2-amino-5-bromonicotinic acid and phenylboronic acid.
Materials:
-
2-amino-5-bromonicotinic acid
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-amino-5-bromonicotinic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask. Subsequently, add a degassed mixture of 1,4-dioxane and water (4:1 v/v) as the solvent.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.
Diagram of Synthetic Workflow:
Sources
Application Note: High-Performance Chromatographic Purification of 2-Amino-5-phenylnicotinic Acid
**Abstract
This application note provides a comprehensive guide and a robust protocol for the purification of 2-Amino-5-phenylnicotinic acid using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodology is designed for researchers, chemists, and drug development professionals who require high-purity material for downstream applications. This document elaborates on the scientific rationale behind method development, from understanding the analyte's physicochemical properties to optimizing chromatographic parameters, ensuring a reproducible and efficient purification workflow.
Introduction and Purification Rationale
This compound is a substituted aminonicotinic acid derivative. As a bifunctional molecule featuring amino, carboxylic acid, and phenyl groups, it serves as a valuable building block in medicinal chemistry and materials science.[1][2] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce potential toxicological risks in drug development pipelines.
Chromatographic techniques are indispensable for achieving the high levels of purity required.[3] Among these, RP-HPLC is particularly well-suited for molecules like this compound. The presence of a lipophilic phenyl group provides a strong basis for retention on a nonpolar stationary phase, while the polar amino and carboxylic acid groups allow for the modulation of this retention through adjustments in mobile phase pH and composition.[4][5] This guide details an optimized RP-HPLC method for its purification, complete with step-by-step protocols and troubleshooting advice.
Analyte Properties and Method Selection
The successful development of a purification protocol is predicated on a thorough understanding of the analyte's physicochemical properties.
Physicochemical Characteristics
Key properties of this compound are summarized below. These characteristics dictate the strategic choices for the chromatographic system.
| Property | Value | Significance for Chromatography | Reference |
| Molecular Formula | C₁₂H₁₀N₂O₂ | - | [1] |
| Molecular Weight | 214.22 g/mol | Influences diffusion and mass transfer kinetics. | [1] |
| Functional Groups | Amino (-NH₂), Carboxylic Acid (-COOH), Phenyl (-C₆H₅) | The phenyl group provides hydrophobicity for RP-HPLC. The amino and carboxyl groups are ionizable, making retention pH-sensitive. | [1] |
| Amphoteric Nature | Can act as an acid or a base. | The charge state can be controlled by mobile phase pH to optimize retention and peak shape. The molecule exists as a zwitterion at its isoelectric point (pI).[6] | [1] |
| Solubility | Limited in water; soluble in polar organic solvents. | Guides the choice of sample diluent and mobile phase composition. | [1] |
| UV Absorbance | Strong absorbance due to aromatic (phenyl and pyridine) rings. | Enables sensitive and direct detection using a UV-Vis spectrophotometer.[7][8] | - |
Rationale for Reversed-Phase HPLC
Reversed-phase chromatography is the chosen methodology due to its high resolution, compatibility with the analyte's properties, and scalability.[5]
-
Stationary Phase: A C18 (octadecylsilane) stationary phase is selected for its strong hydrophobic interactions with the phenyl group of the analyte, ensuring adequate retention.
-
Mobile Phase: A gradient elution using water and acetonitrile (ACN) allows for the separation of compounds with a range of polarities. Acetonitrile is favored for its low viscosity and UV transparency.[5]
-
Mobile Phase Additive: Trifluoroacetic acid (TFA) is incorporated at a low concentration (0.1%). It serves two critical functions:
-
pH Control: It maintains a low pH (~2-3), ensuring that the carboxylic acid group is protonated (-COOH) and the amino group is also protonated (-NH₃⁺). This consistent ionization state prevents peak broadening.
-
Ion Pairing: TFA acts as an ion-pairing agent, forming a neutral complex with the protonated amine, which further improves peak symmetry and retention on the nonpolar C18 column.[9]
-
-
Detection: Given the presence of two aromatic systems (phenyl and pyridine rings), the compound is expected to have a strong UV absorbance.[7] UV detection is therefore a simple, robust, and sensitive method for monitoring the elution profile.[8]
Detailed Purification Protocol
This protocol is designed for an analytical-scale purification. The principles can be scaled to preparative chromatography by increasing the column diameter, sample load, and flow rate proportionally.
Materials and Equipment
| Category | Item | Specifications |
| Instrumentation | HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector |
| HPLC Column | C18 Reversed-Phase Column | |
| Particle Size: 5 µm; Pore Size: 100-120 Å; Dimensions: 4.6 x 250 mm | ||
| Chemicals & Reagents | Acetonitrile (ACN) | HPLC Grade or higher |
| Water | Deionized (DI) or Milli-Q Water (>18 MΩ·cm) | |
| Trifluoroacetic Acid (TFA) | HPLC Grade, >99% purity | |
| Sample Diluent | 50:50 (v/v) Acetonitrile:Water | |
| Consumables | Syringe Filters | 0.22 µm or 0.45 µm, PTFE or Nylon |
| HPLC Vials | 2 mL, with septa caps | |
| Collection Tubes | Glass or polypropylene tubes for fractions |
Workflow for Purification
The overall process from sample preparation to obtaining the purified compound is outlined below.
Sources
- 1. This compound (1196157-56-8) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Methods for Amino Acids : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 5. hplc.eu [hplc.eu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. hydrodynamics.uleth.ca [hydrodynamics.uleth.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 2-Amino-5-phenylnicotinic Acid Libraries
Introduction: The 2-Amino-5-phenylnicotinic Acid Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks demonstrate an exceptional ability to bind to multiple, distinct biological targets. These are known as "privileged scaffolds."[1][2] The 2-aminonicotinic acid core is one such scaffold, with its derivatives showing a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant effects.[3][4] The addition of a phenyl group at the 5-position creates the this compound structure, which offers a unique combination of hydrogen bonding capabilities, aromatic interactions, and conformational possibilities, making it a highly attractive starting point for drug discovery campaigns.[5]
Libraries based on this scaffold hold the potential to yield modulators for a variety of target classes. High-throughput screening (HTS) is the cornerstone methodology for rapidly interrogating these libraries to uncover novel bioactive compounds.[6] This guide provides detailed, field-proven HTS protocols tailored for identifying two of the most promising activities of this compound class: kinase inhibition and modulation of inflammatory signaling pathways . The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these assays effectively.
Part 1: Screening for Kinase Inhibitors
Rationale for Targeting Kinases:
Protein kinases are a major class of drug targets, centrally involved in cellular signaling pathways that govern cell growth, differentiation, and death.[7] The 2-aminopyridine substructure, present in our scaffold, is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors. This structural feature makes libraries of this compound derivatives particularly promising for the discovery of novel kinase inhibitors. We will focus on p38 MAP kinase, a key regulator of inflammatory responses, as an exemplary target.[7][8]
Workflow for Kinase Inhibitor Screening
Caption: Workflow for kinase inhibitor discovery.
Protocol 1: Primary Biochemical Screen for p38α MAPK Inhibitors (Luminescent Assay)
This protocol utilizes a universal luminescent kinase assay that measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates kinase activity, and inhibition is observed as a rescue of the luminescent signal.[9]
Principle: Kinase Reaction: p38α + Substrate Peptide + ATP → p38α + Phospho-Substrate + ADP Detection Reaction: Remaining ATP + Luciferase/Luciferin → Light
Materials:
-
Kinase: Recombinant human p38α (MAPK14)
-
Substrate: ATF2 peptide
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega) or equivalent
-
Assay Plates: 384-well, white, solid bottom, low-volume
-
Compound Library: this compound derivatives dissolved in 100% DMSO.
Step-by-Step Methodology:
-
Compound Plating:
-
Using an acoustic liquid handler (e.g., Echo) or pin tool, transfer 20-50 nL of each library compound from the stock plate to the assay plate. This results in a final screening concentration of ~10 µM in a 5 µL reaction volume.
-
Include columns for controls:
-
Negative Control (0% Inhibition): DMSO only.
-
Positive Control (100% Inhibition): A known p38 MAPK inhibitor (e.g., SB203580) at a final concentration of 1 µM.[10]
-
-
-
Kinase Reaction Preparation (on ice):
-
Prepare a 2X Kinase/Substrate master mix in kinase reaction buffer. The final concentration per well should be optimized, but a starting point is 5 ng/µL p38α and 0.2 µg/µL ATF2 substrate.
-
Prepare a 2X ATP solution. The optimal ATP concentration should be at or near the Km for p38α (typically 50-100 µM) to sensitively detect ATP-competitive inhibitors.
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of the 2X Kinase/Substrate mix to each well of the assay plate containing the compounds.
-
Incubate for 10 minutes at room temperature (RT) to allow compound-enzyme interaction.
-
Add 2.5 µL of the 2X ATP solution to initiate the reaction.
-
Mix briefly on a plate shaker and incubate for 60 minutes at RT.
-
-
ATP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at RT.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal via luciferase.
-
Incubate for 30 minutes at RT, protected from light.
-
-
Data Acquisition:
-
Read luminescence on a compatible plate reader (e.g., EnVision, PHERAstar).
-
Data Analysis and Hit Identification:
-
Calculate the percent inhibition for each compound well:
-
% Inhibition = 100 * (Signal_Compound - Mean_Signal_Negative) / (Mean_Signal_Positive - Mean_Signal_Negative)
-
-
Assess assay quality using the Z'-factor:[11]
-
Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|
-
A Z'-factor > 0.5 indicates an excellent and robust assay.[9]
-
-
Hit Selection: Compounds showing inhibition > 50% (or > 3 standard deviations from the negative control mean) are considered primary hits and are selected for confirmation.[12]
Protocol 2: Cell-Based Secondary Assay for Hit Validation (AlphaLISA)
This protocol confirms that hits from the biochemical assay are active in a cellular context. We will measure the phosphorylation of STAT3, a downstream substrate of various signaling pathways that can be influenced by p38 MAPK activity. The AlphaLISA® SureFire® Ultra™ assay is a highly sensitive, no-wash immunoassay suitable for HTS.[13]
Principle: In the presence of phosphorylated STAT3 (p-STAT3), antibody-coated Donor and Acceptor beads are brought into close proximity. Laser excitation of the Donor bead releases singlet oxygen, which triggers a chemiluminescent cascade in the Acceptor bead, emitting light at a specific wavelength.[13]
Caption: Principle of the AlphaLISA p-STAT3 assay.
Materials:
-
Cell Line: A human cell line known to have a robust p38 MAPK to STAT3 signaling axis (e.g., HeLa, A431).
-
Stimulant: Anisomycin or IL-6 to induce p-STAT3.
-
Assay Kit: AlphaLISA SureFire Ultra Human p-STAT3 (Tyr705) Kit (Revvity).[13]
-
Assay Plates: 96-well cell culture plates and 384-well white OptiPlates™.
-
Confirmed Hits: Primary hits from Protocol 1, re-supplied as pure compounds.
Step-by-Step Methodology:
-
Cell Plating (Day 1):
-
Seed cells into a 96-well culture plate at a pre-optimized density (e.g., 20,000-50,000 cells/well) and incubate overnight.[14]
-
-
Compound Treatment and Stimulation (Day 2):
-
Prepare serial dilutions of hit compounds in culture medium.
-
Aspirate medium from cells and add the compound dilutions. Incubate for 1 hour at 37°C.
-
Add a stimulant (e.g., Anisomycin at EC80 concentration) to all wells except the unstimulated controls.
-
Incubate for the optimal stimulation time (e.g., 15-30 minutes at 37°C).[13]
-
-
Cell Lysis:
-
Aspirate the medium and add 50 µL of the provided Lysis Buffer to each well.
-
Agitate on an orbital shaker for 10 minutes at RT.
-
-
AlphaLISA Reaction:
-
Transfer 10 µL of lysate from the 96-well plate to a 384-well OptiPlate™.
-
Add 5 µL of the Acceptor Bead mix to each well. Seal the plate and incubate for 1 hour at RT.
-
Add 5 µL of the Donor Bead mix. Seal the plate, protect from light, and incubate for 1 hour at RT.[13]
-
-
Data Acquisition:
-
Read the plate on an EnVision reader or other instrument capable of AlphaLISA detection.
-
Data Analysis and Hit Validation:
-
Calculate the IC50 value for each compound from the dose-response curve.
-
A compound that demonstrates a dose-dependent inhibition of p-STAT3 with a reasonable IC50 value is considered a validated cellularly active hit .
-
It is also advisable to run a parallel assay for total STAT3 to normalize for any effects on cell viability or total protein expression.[15][16]
Part 2: Screening for Modulators of Inflammatory Signaling
Rationale for Targeting NF-κB Pathway:
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression.[17] Its signaling pathway is frequently dysregulated in inflammatory diseases and cancer. Given the known anti-inflammatory potential of some nicotinic acid derivatives, screening the library for modulators of NF-κB activity is a logical and promising strategy.[4]
NF-κB Signaling Pathway Overview
Caption: Simplified NF-κB luciferase reporter pathway.
Protocol 3: Cell-Based NF-κB Luciferase Reporter Assay
This assay utilizes a stable cell line containing a luciferase reporter gene under the control of an NF-κB response element. Activation of the pathway leads to luciferase expression and a measurable light signal.[17][18]
Materials:
-
Cell Line: HEK293 or HeLa cells stably expressing an NF-κB-luciferase reporter construct.
-
Stimulant: Tumor Necrosis Factor-alpha (TNF-α).
-
Assay Kit: A firefly luciferase assay system (e.g., ONE-Glo™, Promega).
-
Assay Plates: 384-well, white, solid bottom, cell culture-treated.
-
Compound Library: As described previously.
Step-by-Step Methodology:
-
Cell Plating (Day 1):
-
Seed the reporter cells into the 384-well assay plates at an optimized density. Incubate overnight.
-
-
Compound Addition (Day 2):
-
Add 20-50 nL of library compounds and controls (DMSO for negative, a known NF-κB inhibitor like BMS-345541 for positive) to the assay plates.
-
-
Pathway Stimulation:
-
Prepare a solution of TNF-α in culture medium at a concentration that gives ~80% of the maximal signal (EC80).
-
Add the TNF-α solution to all wells except for the unstimulated controls.
-
Incubate the plates for 6-8 hours at 37°C. This duration is critical; too short, and the signal is weak, too long, and cytotoxicity can occur.[18]
-
-
Luciferase Detection:
-
Equilibrate the assay plates and the luciferase detection reagent to RT.
-
Add a volume of detection reagent equal to the culture volume in each well.
-
Incubate for 10 minutes at RT to ensure complete cell lysis and signal stabilization.
-
-
Data Acquisition:
-
Read luminescence on a plate reader.
-
Data Analysis and Hit Identification:
-
Calculate % inhibition as described in Protocol 1.
-
Identify primary hits (e.g., >50% inhibition) for follow-up studies.
-
Counter-Screening is Essential: Hits must be tested in a counter-screen using a cell line with a constitutively expressed luciferase gene (e.g., CMV-luciferase) to eliminate compounds that directly inhibit luciferase or are broadly cytotoxic. True hits will inhibit the NF-κB reporter but not the constitutive reporter.
Key Considerations for Screening Nicotinic Acid Libraries
Assay Interference: Pyridine-containing compounds can sometimes interfere with assay readouts.[19]
-
Fluorescence Interference: These compounds may be autofluorescent, which can interfere with fluorescence-based assays (e.g., some TR-FRET formats). Using luminescent or AlphaLISA assays, which are time-resolved and have specific emission wavelengths, can mitigate this issue.[20]
-
Reactivity: Some heterocyclic compounds can be reactive, leading to false positives.[21] Hit validation through re-synthesis and testing in orthogonal assays is crucial to confirm activity.[9]
-
Chelation: The nitrogen atoms in the pyridine ring can potentially chelate metal ions used in some assay formats (e.g., His-tag/Ni-NTA interactions). Be mindful of this when selecting assay technologies.[19]
Data Summary Tables
Table 1: Key Parameters for p38α MAPK Biochemical Assay
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Final Compound Conc. | 10 µM | Standard for primary HTS to balance hit rate and false positives. |
| Final DMSO Conc. | ≤ 0.5% | Minimizes solvent effects on enzyme activity. |
| ATP Concentration | ~Km (50-100 µM) | Maximizes sensitivity for detecting ATP-competitive inhibitors. |
| Incubation Time | 60 minutes | Allows the reaction to proceed into the linear range. |
| Assay Quality Metric | Z'-factor > 0.5 | Ensures data is robust and reliable for hit picking.[11] |
Table 2: Key Parameters for NF-κB Reporter Assay
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Cell Line | NF-κB-luc stable line | Provides a direct, quantifiable readout of pathway activation. |
| Stimulant | TNF-α (EC80 conc.) | Provides a robust signal window for identifying inhibitors. |
| Stimulation Time | 6-8 hours | Optimal for maximizing luciferase expression without inducing cytotoxicity.[18] |
| Primary Hit Criteria | >50% Inhibition | Standard initial cutoff for identifying compounds of interest. |
| Mandatory Follow-up | Luciferase counter-screen | Eliminates false positives that act on the reporter enzyme itself. |
Conclusion
The this compound scaffold represents a rich starting point for the discovery of novel therapeutic agents. The high-throughput screening protocols detailed in this guide provide robust, validated methodologies for identifying potent kinase inhibitors and modulators of the critical NF-κB inflammatory pathway. By understanding the principles behind each assay and adhering to a rigorous hit validation cascade that includes both biochemical and cell-based orthogonal assays, researchers can efficiently and effectively mine these valuable chemical libraries for promising new drug candidates.
References
- BenchChem. (n.d.). Application Notes and Protocols for p38 MAP Kinase Inhibitor IV Kinase Assay.
- Revvity. (n.d.). AlphaLISA SureFire Ultra Human and Mouse Phospho-STAT3 (Tyr705) Detection Kit, 500 Assay Points.
- Yasgar, A., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. SLAS DISCOVERY: Advancing the Science of Drug Discovery.
- Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology.
- Sigma-Aldrich. (n.d.). p38 MAPK Activity Assay Kit.
- Millipore. (n.d.). p38 MAP Kinase Assay.
- Revvity. (n.d.). AlphaLISA SureFire Ultra Human and Mouse Total STAT3 Detection Kit, 500 Assay Points.
- INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System.
- Ding, G. J., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay Guidance Manual.
- BenchChem. (n.d.). Biochemical and cellular effects of p38 MAP Kinase Inhibitor III.
- Revvity. (n.d.). AlphaLISA SureFire Ultra Multiplex Human and Mouse Phospho-STAT3 (Tyr705 & Total) Detection Kit, 500 Assay Points.
- INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System (Alternative Protocol).
- Cell Signaling Technology. (n.d.). p38 MAP Kinase Assay Kit (Nonradioactive).
- TGR BioSciences. (n.d.). STAT3 Phospho (Tyr705) + Total STAT3 Assay Kit Human and Mouse.
- Revvity. (n.d.). AlphaLISA SureFire Ultra assay optimization.
- Eichler, O., & Staib, I. (1959). Initial experiments on the pharmacology of nicotinic acid amidophenyldimethylpyrazolone. Arzneimittelforschung.
- Lee, J. H., et al. (2002). A cell-based assay system for monitoring NF-kappaB activity in human HaCat transfectant cells. Journal of Biochemical and Molecular Biology.
- Papke, R. L., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. Scientific Reports.
- Olsen, C. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices.
- Vulcanchem. (n.d.). This compound.
- B-Kim, et al. (2014). Privileged Structures: Efficient Chemical “Navigators” toward Unexplored Biologically Relevant Chemical Spaces. ACS Chemical Biology.
- Zhao, H., et al. (2015).
- Barreiro, E. J., et al. (2019). Privileged Scaffolds in Medicinal Chemistry: An Introduction. Royal Society of Chemistry.
- Zhao, H., et al. (2015). Privileged scaffolds in lead generation.
- Jasper, J., et al. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. F1000Research.
- Zhang, J., et al. (2011). A fluorometric assay for high-throughput screening targeting nicotinamide phosphoribosyltransferase. Analytical Biochemistry.
- Wingfield, J., & Smith, H. J. (1987). Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions. Journal of Enzyme Inhibition.
- Johnson, E. F., et al. (2023). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. Journal of Biological Chemistry.
- UCSF Small Molecule Discovery Center. (n.d.). High-throughput Screening Steps.
- Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual.
- Al-Said, M. S., et al. (2015). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal.
- Micale, N., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. Drug Design, Development and Therapy.
- Promega Corporation. (n.d.). Using a Non-Radioactive, Universal Assay for Kinase Screening.
- Khan, I., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules.
- Boovanahalli, S. K., et al. (2007). Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Wang, Y., et al. (2011).
- UCSF Small Molecule Discovery Center. (n.d.). High-throughput Screening Steps.
- Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy.
- El-Sayed, M. A., et al. (2024). Diversity-Orientated Synthesis and Biological Properties of Compounds Based on the N-Phenylquinoneimine Scaffold. Molecules.
- Nishikawa, Y., et al. (1987). Novel antiallergic agents. Part I: Synthesis and pharmacology of pyrimidine amide derivatives. Chemical & Pharmaceutical Bulletin.
Sources
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (1196157-56-8) for sale [vulcanchem.com]
- 6. Privileged scaffolds in lead generation [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 11. cidd.uthscsa.edu [cidd.uthscsa.edu]
- 12. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 13. revvity.com [revvity.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. revvity.com [revvity.com]
- 16. revvity.com [revvity.com]
- 17. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of 2-Amino-5-phenylnicotinic Acid using NMR and Mass Spectrometry
Introduction
2-Amino-5-phenylnicotinic acid is a substituted pyridine derivative with a molecular formula of C₁₂H₁₀N₂O₂ and a molecular weight of 214.22 g/mol .[1] Its structure, featuring a pyridine ring with amino, carboxylic acid, and phenyl substituents, makes it a compound of interest in medicinal chemistry and materials science. The precise arrangement of these functional groups dictates its chemical reactivity, biological activity, and physical properties. Unambiguous structural confirmation is therefore a critical step in its synthesis and application.
This application note provides a detailed guide to the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely available in the public domain, this document presents a comprehensive analysis based on predicted data derived from structurally analogous compounds. We will outline the protocols for data acquisition and provide a thorough interpretation of the expected spectra, offering a robust framework for researchers working with this and similar molecules.
Predicted Spectroscopic Data Summary
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and key mass spectrometry fragments for this compound. These predictions are based on established principles of spectroscopy and data from related nicotinic acid derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.40 | d | ~2.0 | H-6 |
| ~7.95 | d | ~2.0 | H-4 |
| ~7.60 | d | ~7.5 | H-2', H-6' |
| ~7.45 | t | ~7.5 | H-3', H-5' |
| ~7.35 | t | ~7.5 | H-4' |
| ~6.80 | br s | - | -NH₂ |
| ~12.5 | br s | - | -COOH |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~168.0 | C-7 (-COOH) |
| ~158.0 | C-2 |
| ~150.0 | C-6 |
| ~140.0 | C-4 |
| ~138.0 | C-1' |
| ~130.0 | C-5 |
| ~129.5 | C-3', C-5' |
| ~128.0 | C-4' |
| ~127.0 | C-2', C-6' |
| ~110.0 | C-3 |
Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data
| m/z | Formula | Ion |
| 215.0815 | [C₁₂H₁₁N₂O₂]⁺ | [M+H]⁺ |
| 237.0634 | [C₁₂H₁₀N₂NaO₂]⁺ | [M+Na]⁺ |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 214 | [M]⁺ |
| 197 | [M-OH]⁺ |
| 170 | [M-CO₂]⁺ |
| 169 | [M-COOH]⁺ |
| 154 | [C₁₁H₈N₂]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale for Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a preferred solvent for this analysis.[2][3] Its high polarity effectively dissolves the amphoteric this compound, and its exchangeable protons do not interfere with the observation of the amine and carboxylic acid protons of the analyte. The residual solvent peak of DMSO-d₆ at ~2.50 ppm and its water peak at ~3.3 ppm are well-defined and do not typically overlap with signals from the aromatic region.[4]
Sample Preparation Protocol:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Gently vortex or sonicate the mixture to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. If particulates are present, filter the solution through a small plug of glass wool.
Instrumental Parameters:
-
Spectrometer: 500 MHz NMR Spectrometer
-
Nuclei: ¹H, ¹³C, and 2D experiments (COSY, HSQC)
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm
-
¹H NMR Parameters:
-
Pulse sequence: zg30
-
Spectral width: -2 to 14 ppm
-
Acquisition time: ~3 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 16-32
-
-
¹³C NMR Parameters:
-
Pulse sequence: zgpg30
-
Spectral width: -10 to 200 ppm
-
Acquisition time: ~1 second
-
Relaxation delay: 2 seconds
-
Number of scans: 1024-2048
-
Workflow for NMR Data Acquisition and Analysis:
Caption: Workflow for NMR analysis of this compound.
Mass Spectrometry (MS)
Rationale for Ionization Method: Electrospray ionization (ESI) is a suitable "soft" ionization technique for this molecule, as it is polar and contains acidic and basic functional groups.[5][6][7] ESI is likely to produce a strong protonated molecular ion ([M+H]⁺) with minimal fragmentation, which is ideal for accurate mass determination. For fragmentation studies, collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) would be employed.
Sample Preparation Protocol:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of water and acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
Instrumental Parameters (ESI-MS):
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Ionization Mode: Positive and Negative ESI
-
Infusion Rate: 5-10 µL/min (for direct infusion)
-
Capillary Voltage: 3-4 kV
-
Drying Gas Flow: 5-10 L/min
-
Drying Gas Temperature: 250-350 °C
-
Mass Range: m/z 50-500
Workflow for Mass Spectrometry Data Acquisition and Analysis:
Sources
- 1. This compound (1196157-56-8) for sale [vulcanchem.com]
- 2. 2-Amino-5-methylnicotinic acid AldrichCPR 532440-94-1 [sigmaaldrich.com]
- 3. 532440-94-1|2-Amino-5-methylnicotinic acid|BLD Pharm [bldpharm.com]
- 4. 2-Amino-5-phenyl-nicotinic acid - Anichem [anichemllc.com]
- 5. hmdb.ca [hmdb.ca]
- 6. This compound | 1196157-56-8 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
A Multi-Tiered Cell-Based Assay Platform for Efficacy Profiling of 2-Amino-5-phenylnicotinic acid
An Application Guide
Abstract
This guide provides a comprehensive, multi-tiered strategy for evaluating the therapeutic potential of 2-Amino-5-phenylnicotinic acid, a novel compound with a nicotinic acid scaffold. Given that the specific biological targets of this molecule are uncharacterized, we present a systematic screening platform designed to identify and validate its efficacy across three key therapeutic areas: inflammation, oncology, and neuroprotection. The protocols herein are designed to first establish a therapeutic window by assessing cytotoxicity, followed by a suite of robust, cell-based functional assays. This structured approach ensures that experimental choices are driven by a logical progression, providing researchers, scientists, and drug development professionals with the foundational data needed to guide further mechanism-of-action studies and preclinical development.
Introduction: Characterizing a Novel Nicotinic Acid Derivative
This compound is a heterocyclic compound featuring a pyridine ring substituted with an amino group, a carboxylic acid, and a phenyl group.[1] While this specific molecule is novel, its core structure is related to nicotinic acid derivatives that have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant effects.[2] The implementation of cell-based assays is a critical step in the drug discovery process, offering biologically relevant data on a compound's mechanism of action, potency, and potential toxicity before advancing to more complex and costly in vivo models.[3]
This document outlines a three-part screening cascade:
-
Part 1: Foundational Cytotoxicity Screening. To define a non-toxic concentration range for all subsequent efficacy experiments.
-
Part 2: Primary Efficacy Screening. Parallel evaluation of the compound's anti-inflammatory, anti-cancer, and neuroprotective properties.
-
Part 3: Data Interpretation and Next Steps. A framework for analyzing results to inform subsequent research.
Caption: Overall screening cascade for this compound.
Part 1: Foundational Assays - Establishing a Therapeutic Window
Scientific Rationale: Before assessing the therapeutic efficacy of any compound, it is imperative to determine its inherent cytotoxicity. Efficacy data is meaningless if the observed effect is merely a result of cell death. This initial step identifies the concentration range in which the compound is well-tolerated by cells, establishing a "therapeutic window" for all subsequent functional assays. This practice is fundamental to building a self-validating and trustworthy dataset.
Protocol 1.1: General Cytotoxicity Assessment via Resazurin Assay
This protocol uses Resazurin (AlamarBlue®), a non-toxic, cell-permeable dye that is converted to the fluorescent resorufin by metabolically active cells. A decrease in fluorescence indicates reduced cell viability.
Materials:
-
Cell line (e.g., HEK293 for general toxicity, or one of the lines from efficacy assays like RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Doxorubicin or Staurosporine (positive control for cytotoxicity)
-
96-well clear-bottom, black-walled plates
-
Fluorescence plate reader (Ex/Em: ~560/590 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2x concentration serial dilution of this compound in complete medium. A typical range would be from 200 µM down to ~0.1 µM. Also prepare 2x solutions of the positive control and a vehicle control (DMSO concentration matched to the highest compound concentration).
-
Cell Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2x compound dilutions, resulting in a final volume of 100 µL and the desired 1x final concentrations. Include wells for "untreated cells," "vehicle control," and the "positive control."
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The duration should be relevant to the planned efficacy assays.
-
Resazurin Addition: Add 10 µL of Resazurin solution to each well. Incubate for 2-4 hours until the color in the untreated wells changes from blue to pink.
-
Data Acquisition: Measure fluorescence using a plate reader.
-
Analysis:
-
Subtract the background fluorescence (wells with medium only).
-
Normalize the data by setting the vehicle control as 100% viability and the positive control (or no-cell control) as 0% viability.
-
Plot the normalized viability (%) against the log of the compound concentration and fit a dose-response curve to determine the CC₅₀ (Concentration causing 50% Cytotoxicity).
-
Data Presentation:
| Compound | Concentration (µM) | % Viability (Mean ± SD) |
| Vehicle Control (0.1% DMSO) | 0 | 100 ± 5.2 |
| This compound | 0.1 | 98.7 ± 4.8 |
| 1 | 95.2 ± 6.1 | |
| 10 | 88.4 ± 5.5 | |
| 50 | 52.1 ± 7.3 | |
| 100 | 15.6 ± 3.9 | |
| Doxorubicin (Positive Control) | 10 | 5.1 ± 2.1 |
| Calculated CC₅₀ | ~50 µM |
For all subsequent efficacy assays, use concentrations well below the calculated CC₅₀ (e.g., ≤10 µM in this example) to ensure observed effects are specific and not due to toxicity.
Part 2: Efficacy Screening - Anti-Inflammatory Potential
Scientific Rationale: Chronic inflammation underlies numerous diseases. A key signaling pathway in inflammation is the activation of NF-κB, which drives the production of inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6.[4] Macrophage cell lines like RAW 264.7 or J774A.1 provide a robust model system; when stimulated with lipopolysaccharide (LPS), they mimic an acute inflammatory response.[5][6] These assays will determine if this compound can suppress this response.
Caption: Simplified LPS-induced inflammatory pathway in macrophages.
Protocol 2.1: Inhibition of Nitric Oxide (NO) Production
This assay measures nitrite, a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium
-
LPS from E. coli (1 µg/mL final concentration)
-
This compound (at non-toxic concentrations)
-
Dexamethasone or L-NAME (positive controls)
-
Griess Reagent System (Sulfanilamide and NED solutions)
-
Sodium nitrite standard (for standard curve)
-
96-well flat-bottom plates
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells at 5 x 10⁴ cells/well in 100 µL of medium and incubate overnight.
-
Pre-treatment: Add desired concentrations of this compound or positive controls to the wells. Incubate for 1 hour.
-
Stimulation: Add LPS to all wells except the negative control (untreated) wells to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Sulfanilamide solution to each well containing supernatant. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution. Incubate for another 10 minutes.
-
-
Data Acquisition: Measure absorbance at 540 nm within 30 minutes.
-
Analysis: Calculate nitrite concentration using the sodium nitrite standard curve. Determine the IC₅₀ (concentration causing 50% inhibition of NO production) for the test compound.
Protocol 2.2: Measurement of Pro-Inflammatory Cytokine Suppression (ELISA)
This protocol quantifies the amount of secreted TNF-α or IL-6 in the cell supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Supernatants from a similarly treated plate as in Protocol 2.1 (incubation time may be shorter, e.g., 6-18 hours, for optimal cytokine detection).
-
Commercially available ELISA kits for murine TNF-α and IL-6.
-
Plate washer (optional) and microplate reader (absorbance at 450 nm).
Step-by-Step Methodology:
-
Follow Kit Instructions: Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards, controls, and cell culture supernatants.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., HRP-streptavidin).
-
Adding a substrate (e.g., TMB) and stopping the reaction.
-
-
Data Acquisition: Measure absorbance at 450 nm.
-
Analysis: Generate a standard curve from the recombinant cytokine standards. Calculate the concentration of TNF-α or IL-6 in each sample. Determine the IC₅₀ of this compound for the inhibition of each cytokine.
Expected Data Summary:
| Assay Readout | Positive Control | IC₅₀ of Positive Control (nM) | IC₅₀ of this compound (µM) |
| NO Production | L-NAME | ~20,000 | To be determined |
| TNF-α Secretion | Dexamethasone | ~44[5] | To be determined |
| IL-6 Secretion | Dexamethasone | ~58[5] | To be determined |
Part 3: Efficacy Screening - Anti-Cancer Potential
Scientific Rationale: Evaluating a novel compound for anti-cancer activity begins with assessing its effect on cell proliferation.[3] A positive result (i.e., inhibition of growth) in a panel of cancer cell lines derived from different tissues can indicate either broad cytotoxic potential or a targeted effect on a common oncogenic pathway.[7] Using a highly sensitive viability assay like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells, provides a robust readout for anti-proliferative effects.[8]
Protocol 3.1: Anti-Proliferative Activity Across a Cancer Cell Line Panel
Materials:
-
Cancer cell lines (e.g., A549-lung, MCF-7-breast, HCT116-colon)
-
Appropriate complete culture media for each cell line
-
This compound
-
Doxorubicin (positive control)
-
96-well solid white plates (for luminescence)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in 100 µL of their respective media in a 96-well white plate. Seeding density (e.g., 1,000-5,000 cells/well) should be optimized for each cell line to ensure they are in the exponential growth phase at the end of the assay. Incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound and controls.
-
Incubation: Incubate for 72 hours, a standard duration for assessing anti-proliferative effects.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence with a plate reader.
-
Analysis: Normalize the data to the vehicle control (100% growth) and a no-cell control (0% growth). Plot the dose-response curve and calculate the GI₅₀ (concentration causing 50% inhibition of cell growth).
Data Presentation:
| Cell Line | Tissue of Origin | GI₅₀ of Doxorubicin (nM) | GI₅₀ of this compound (µM) |
| A549 | Lung Carcinoma | ~50 | To be determined |
| MCF-7 | Breast Adeno. | ~150 | To be determined |
| HCT116 | Colon Carcinoma | ~80 | To be determined |
Part 4: Efficacy Screening - Neuroprotective Potential
Scientific Rationale: Neurodegenerative diseases are often characterized by neuronal cell death triggered by factors like oxidative stress and excitotoxicity.[9] An effective neuroprotective agent can mitigate this damage.[10] This section describes an in vitro model using a human neuronal-like cell line (SH-SY5Y) where oxidative stress is induced by hydrogen peroxide (H₂O₂). The assay measures the ability of this compound to protect the cells from H₂O₂-induced death.[11]
Caption: Workflow for the neuroprotection screening assay.
Protocol 4.1: Protection Against Oxidative Stress-Induced Neuronal Cell Death
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
N-acetylcysteine (NAC) (positive control)
-
Hydrogen peroxide (H₂O₂) (30% stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed SH-SY5Y cells at 2 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours.
-
Pre-treatment: Add serial dilutions of this compound or NAC to the wells. Incubate for 2 hours.
-
Oxidative Insult: Add H₂O₂ to all wells except the "100% viability" control to a final concentration that induces ~50% cell death (this concentration, typically 100-500 µM, must be optimized beforehand).
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure absorbance at 570 nm.
-
Analysis: Normalize the data, where the H₂O₂-only treated cells represent 0% protection and the untreated cells represent 100% protection. Calculate the EC₅₀ (concentration providing 50% protection) for the test compound.
Data Presentation:
| Treatment Group | Absorbance (570 nm) (Mean ± SD) | % Protection |
| Control (No H₂O₂) | 1.2 ± 0.1 | 100% |
| H₂O₂ only | 0.6 ± 0.08 | 0% |
| H₂O₂ + NAC (1 mM) | 1.1 ± 0.12 | ~83% |
| H₂O₂ + Cmpd (1 µM) | 0.7 ± 0.09 | ~17% |
| H₂O₂ + Cmpd (10 µM) | 0.9 ± 0.11 | ~50% |
| Calculated EC₅₀ | ~10 µM |
Summary and Forward Look
This application note provides a validated, step-wise framework for conducting the initial efficacy profiling of this compound. By first defining a non-toxic concentration range and then proceeding with parallel screening against well-established models of inflammation, cancer, and neurodegeneration, researchers can efficiently identify promising therapeutic avenues.
Positive "hits" in any of these primary assays should be followed by more detailed mechanism-of-action studies. For example:
-
Anti-inflammatory hit: Investigate specific upstream targets in the NF-κB pathway using reporter assays or Western blotting for phosphorylated signaling proteins.[4]
-
Anti-cancer hit: Perform cell cycle analysis or apoptosis assays (e.g., Annexin V staining) to determine the mechanism of growth inhibition.
-
Neuroprotection hit: Measure markers of oxidative stress, such as reactive oxygen species (ROS) levels or glutathione reductase activity, to confirm an antioxidant mechanism.[9][10]
The data generated from these protocols will form a robust foundation for making informed decisions about the future research and development trajectory of this compound.
References
-
Reaction Biology. Cell-based Assays for Drug Discovery. [Link]
-
Meijer, K. et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed. [Link]
-
AXXAM. Smart cellular assays to study inflammatory skin disorders. [Link]
-
Charles River Laboratories. Cancer Cell-Based Assays. [Link]
-
Vetal, M. V. et al. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. PubMed. [Link]
-
News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [Link]
-
Kalaganova, R. et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC. [Link]
-
American Association for Cancer Research. (2025). Novel synthetic lethality-based cellular assays for cancer drug discovery. [Link]
-
ResearchGate. Methodological approach to evaluating the neuroprotective effects of potential drugs. [Link]
-
Chemistry Conferences 2022. Cell-based screening for anti-inflammatory drugs with the premise of innate immune tolerance induction. [Link]
-
Poeta, E. et al. (2025). Cell-Based Assays to Assess Neuroprotective Activity. IRIS - Unibo. [Link]
-
Springer Nature Experiments. Cell-Based Assays to Assess Neuroprotective Activity. [Link]
-
MDPI. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. [Link]
-
Preprints.org. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. [Link]
-
MDPI. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]
-
Wang, Z. et al. (2012). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. PubMed. [Link]
Sources
- 1. This compound (1196157-56-8) for sale [vulcanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. news-medical.net [news-medical.net]
- 4. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. criver.com [criver.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Safe Handling and Storage of 2-Amino-5-phenylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 2-Amino-5-phenylnicotinic acid (CAS No. 1196157-56-8) was not available in the public domain. The following guidelines have been synthesized from information on structurally related compounds and general principles of laboratory safety. It is imperative to conduct a thorough risk assessment before handling this compound and to consult a certified safety professional. This document should be used as a supplementary resource and not as a replacement for a compound-specific SDS.
Introduction
This compound is a substituted nicotinic acid derivative characterized by an amino group at the 2-position, a carboxylic acid group at the 3-position, and a phenyl group at the 5-position of the pyridine ring.[1] Its molecular formula is C12H10N2O2, with a molecular weight of 214.22 g/mol .[1][2] The presence of both a basic amino group and an acidic carboxylic acid group suggests amphoteric properties, while the phenyl substituent increases its lipophilicity compared to its parent compound, 2-aminonicotinic acid.[1] This unique structure makes it a compound of interest in medicinal chemistry and drug development.
Given its potential applications, establishing robust protocols for its handling and storage is crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound for experimental use.
Physicochemical and Hazard Profile
While specific toxicological data for this compound is not available, an analysis of related chemical structures, such as 2-Amino-5-nitrobenzoic acid, suggests that it should be handled with care. The following table summarizes its known physical properties and potential hazards extrapolated from similar compounds.
| Property | Value / Information |
| Molecular Formula | C12H10N2O2[1] |
| Molecular Weight | 214.22 g/mol [1][2] |
| Physical Form | Crystalline solid[1] |
| Purity (Commercial) | >95%[1][2] |
| Solubility | Limited water solubility; more soluble in polar organic solvents.[1] |
| Potential Hazards | Based on related compounds: May cause skin irritation (Category 2), serious eye irritation (Category 2), and respiratory irritation (Category 3).[3] Handle as a hazardous substance. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[3][4] |
| Hazardous Decomposition | Under combustion, may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3][4] |
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with this compound.
Engineering Controls
-
Ventilation: All handling of the solid compound and its solutions should be conducted in a well-ventilated area.[3][5] A certified chemical fume hood is required for procedures that may generate dust or aerosols.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[4]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use and dispose of contaminated gloves properly. A lab coat or other protective clothing is mandatory to prevent skin contact.[4]
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is recommended.
The following diagram illustrates the workflow for ensuring adequate personal protection.
Storage and Stability Protocol
Proper storage is critical to maintain the chemical integrity of this compound and to prevent hazardous situations.
Storage Conditions
-
Container: Store in a tightly sealed, properly labeled container.[3][6] The label should include the chemical name, date received, and any known hazards.
-
Environment: The storage area should be a cool, dry, and well-ventilated place.[6] Protect from direct sunlight and moisture.
-
Segregation: Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][7] Do not store with flammable materials.
Stability
The compound is expected to be stable under normal, recommended storage conditions.[3][4] Avoid conditions that could lead to decomposition, such as high heat.
The decision process for appropriate storage is outlined in the diagram below.
Handling and Spill Response Protocols
General Handling Protocol
-
Preparation: Before handling, review this guide and any available safety information. Ensure all necessary PPE and engineering controls are in place.
-
Weighing and Transfer: Conduct weighing and transfer of the solid compound inside a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation. Use appropriate tools (e.g., spatulas) and avoid creating dust clouds.
-
Solution Preparation: When dissolving the compound, add the solid slowly to the solvent. Be aware of its limited solubility in water.[1]
-
Waste Disposal: Dispose of waste materials, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations for chemical waste.[3] Do not dispose of down the drain.
-
Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[3][5] Do not eat, drink, or smoke in the laboratory.[5]
Spill Response Protocol
In the event of a spill, follow these steps:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Assess: From a safe distance, assess the extent of the spill. For large spills, or if you are not trained to handle them, contact your institution's emergency response team.
-
Contain (for minor spills): If the spill is small and you are trained to do so, don the appropriate PPE.
-
Clean-up:
-
Solid Spill: Carefully sweep or scoop up the spilled solid material, avoiding dust generation.[8] Place it into a sealed, labeled container for hazardous waste disposal.
-
Solution Spill: Absorb with an inert, non-combustible material (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to your laboratory supervisor or safety officer.
First Aid Measures
The following first aid measures are based on general principles for handling chemical irritants.[3][4] Seek immediate medical attention in all cases of significant exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.
References
- This compound - 1196157-56-8. Vulcanchem.
- This compound | 1196157-56-8. ChemicalBook.
- SAFETY DATA SHEET - 2-Amino-5-nitrobenzoic acid. Fisher Scientific.
- 2-Amino-5-phenylpentanoic acid | C11H15NO2 | CID 296866. PubChem - NIH.
- SAFETY D
- SAFETY DATA SHEET - 2-Amino-5-picoline. Fisher Scientific.
- 2-Amino-5-phenyl-nicotinic acid In Stock. Anichem.
- 2-Amino-5-nitrobenzoic acid-SDS. MedChemExpress.
- SAFETY DATA SHEET - 2-Aminonicotinic acid. Fisher Scientific.
- Guidance on Safe Storage of Chemicals in Labor
- 2-Amino-5-bromo-6-methyl-nicotinic acid. Apollo Scientific.
Sources
- 1. This compound (1196157-56-8) for sale [vulcanchem.com]
- 2. 2-Amino-5-phenyl-nicotinic acid - Anichem [anichemllc.com]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. nottingham.ac.uk [nottingham.ac.uk]
- 8. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 2-Amino-5-phenylnicotinic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-Amino-5-phenylnicotinic acid via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical transformation. The unique electronic properties of the 2-aminopyridine scaffold can present challenges, including catalyst inhibition and competing side reactions.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to enhance the success rate and efficiency of your synthetic endeavors.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted to directly address specific problems you may encounter during the synthesis of this compound.
Question 1: Why is my yield of this compound consistently low?
Low yields in the Suzuki coupling of 2-amino-5-bromonicotinic acid with phenylboronic acid are a frequent challenge.[3][4] Several factors, often interconnected, can be responsible. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Catalyst Inhibition or Deactivation: The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate with the palladium center, leading to catalyst inhibition or deactivation.[1][2]
-
Inefficient Oxidative Addition: The carbon-bromine bond on the electron-rich aminopyridine ring may exhibit reduced reactivity towards oxidative addition, a critical step in the catalytic cycle.
-
Solution: Ensure your palladium source is active. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure conditions are suitable for its reduction to the active Pd(0) species.[7] Using a direct Pd(0) source like Pd(PPh₃)₄ can be beneficial.[8][9] Increasing the reaction temperature may also improve the rate of oxidative addition.[3]
-
-
Side Reactions: The primary competing reactions are protodeboronation of phenylboronic acid and dehalogenation of the 2-amino-5-bromonicotinic acid.[2][7]
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source.
-
Dehalogenation: This involves the reduction of the aryl bromide.
-
-
Inappropriate Base or Solvent System: The choice of base is critical and can influence the reaction's outcome. The base activates the boronic acid for transmetalation.[11][12]
-
Solution: A screening of bases is recommended. While K₂CO₃ and K₃PO₄ are commonly used, stronger bases like Cs₂CO₃ might be more effective in some cases.[3][13] The solvent system must solubilize the reactants and facilitate the reaction; mixtures of dioxane/water or toluene/water are often effective.[8][14]
-
Below is a troubleshooting workflow to diagnose and resolve low-yield reactions:
Caption: A logical workflow to diagnose and resolve low-yield Suzuki reactions.
Question 2: How do I identify and minimize the formation of byproducts?
The most common byproducts in this reaction are the homocoupled biphenyl (from phenylboronic acid), the dehalogenated starting material (2-aminonicotinic acid), and potentially oligomeric materials.
| Byproduct | Identification (LC-MS / NMR) | Primary Cause | Minimization Strategy |
| Biphenyl | Detected by MS and NMR. | Presence of oxygen leading to oxidative homocoupling.[7] | Rigorously degas all solvents and the reaction mixture. Maintain a strict inert (Argon or Nitrogen) atmosphere throughout the reaction. |
| 2-Aminonicotinic acid | Detected by MS and NMR. | Reaction of the palladium intermediate with a hydride source (e.g., solvent, base).[7] | Use a non-protic solvent and a non-hydroxide base. Ensure the reaction is performed under an inert atmosphere. |
| Protodeboronated Phenyl | Formation of benzene. | Presence of water or other proton sources leading to cleavage of the C-B bond. | Use anhydrous solvents and reagents. Consider using more stable boronic esters.[2][5] |
Question 3: My reaction has stalled, and starting material remains. What should I do?
A stalled reaction often points to catalyst deactivation.
-
In-situ Catalyst Regeneration: In some cases, adding a fresh portion of the phosphine ligand can help regenerate the active catalytic species.
-
Sequential Addition: If you suspect boronic acid instability, consider adding the boronic acid in portions throughout the reaction.
-
Temperature Increase: Cautiously increasing the reaction temperature in increments of 10°C may help overcome the activation energy barrier, but be mindful of potential byproduct formation at higher temperatures.[3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst and ligand combination for this specific Suzuki coupling?
For challenging substrates like 2-amino-5-bromonicotinic acid, standard catalysts like Pd(PPh₃)₄ can be effective, but often require higher catalyst loadings and longer reaction times.[8][9] More advanced catalyst systems are generally recommended for higher efficiency and reproducibility.
| Catalyst System | Advantages | Typical Conditions |
| Pd(OAc)₂ / SPhos | Highly active for electron-rich and sterically hindered substrates.[14] | 2 mol% Pd(OAc)₂, 4 mol% SPhos, K₃PO₄, Toluene/Water, 100-110°C.[14] |
| Pd(PPh₃)₄ | Commercially available and widely used. Effective but may require optimization.[8] | 5 mol% Pd(PPh₃)₄, K₃PO₄, Dioxane/Water, 85-95°C.[8] |
| Pd-PEPPSI-IPr | An N-heterocyclic carbene (NHC) based catalyst, often very efficient.[14] | 2-5 mol% Pd-PEPPSI-IPr, K₂CO₃, THF, 60-80°C.[14] |
Q2: What is the role of the base in the Suzuki coupling, and how do I choose the right one?
The base plays a crucial role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid by forming a more nucleophilic borate species, which then participates in the transmetalation step with the palladium complex.[11][12][15]
-
Commonly Used Bases:
-
Potassium Carbonate (K₂CO₃): A moderately strong base, often used in aqueous solvent mixtures.
-
Potassium Phosphate (K₃PO₄): A stronger base that is effective for a wide range of substrates, including those prone to side reactions.[8]
-
Cesium Carbonate (Cs₂CO₃): A very strong base that can be beneficial for particularly challenging couplings.[13]
-
The choice of base is often empirical and may need to be optimized for your specific reaction conditions.
Q3: How critical is the inert atmosphere, and what is the best practice for degassing?
Maintaining an inert atmosphere is absolutely critical for a successful Suzuki coupling.[16] Oxygen can lead to the oxidation of the Pd(0) catalyst to inactive Pd(II) species and can promote the unwanted homocoupling of the boronic acid.[7]
Recommended Degassing Procedure (Freeze-Pump-Thaw):
-
Place your solvent in a flask with a sidearm.
-
Freeze the solvent using liquid nitrogen.
-
Evacuate the flask under high vacuum.
-
Close the vacuum line and allow the solvent to thaw. You will see bubbles of dissolved gas being released.
-
Repeat this cycle at least three times to ensure all dissolved oxygen is removed.
Alternatively, bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes is a simpler but generally less effective method.[17]
Experimental Protocols
General Procedure for Suzuki Coupling of 2-Amino-5-bromonicotinic acid
This protocol is a starting point and may require optimization.
Reagents and Equipment:
-
2-Amino-5-bromonicotinic acid (1.0 eq)
-
Phenylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 3.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Caption: A typical experimental workflow for the solution-phase Suzuki coupling.
Step-by-Step Method:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-Amino-5-bromonicotinic acid, phenylboronic acid, and the base.[9]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[9]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, followed by the degassed solvent via syringe.[9]
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[9]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with water and adjust the pH to approximately 3-4 with 1M HCl to precipitate the product.[9]
-
Isolation: Filter the solid product, wash with water, and dry under vacuum.[9]
-
Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.[9]
Visualizing the Catalytic Cycle
Understanding the mechanism is key to troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This technical guide is intended to provide a comprehensive resource for optimizing the synthesis of this compound. By understanding the underlying principles and potential pitfalls, researchers can more effectively troubleshoot and achieve high-yielding, reproducible results.
References
- Hep Journals. (n.d.). 2-Aminopyridine functionalized cellulose based Pd nanoparticles: An efficient and ecofriendly catalyst for the Suzuki cross-coupling reaction.
- Benchchem. (n.d.). Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide.
- ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Benchchem. (n.d.). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- PMC - NIH. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- Wikipedia. (n.d.). Suzuki reaction.
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic....
- RSC Publishing. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst.
- Journal of the American Chemical Society. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Benchchem. (n.d.). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ChemRxiv. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits.
- ResearchGate. (2022). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst.
- ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Benchchem. (n.d.). Optimizing Suzuki coupling yield for 3-(Furan-2-yl)phenol.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- ACS Publications. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
- Benchchem. (n.d.). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Terphenyl Synthesis.
- ResearchGate. (n.d.). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives.
- NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Organic Syntheses Procedure. (n.d.). (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried.
- MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- PMC - NIH. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Benchchem. (n.d.). Application Notes and Protocols for the Preparation of 5-Arylnicotinic Acid Derivatives from 5-Bromonicotinic Acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 16. quora.com [quora.com]
- 17. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2-Amino-5-phenylnicotinic Acid
Welcome to the technical support center for the synthesis of 2-Amino-5-phenylnicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The methodologies discussed are grounded in established organometallic principles, primarily focusing on the Suzuki-Miyaura cross-coupling reaction—a robust and widely used method for forming carbon-carbon bonds.[1][2]
The structure of this compound, featuring amino, carboxylic acid, and phenyl groups on a pyridine core, presents unique synthetic challenges.[3] This guide provides in-depth, question-and-answer-based troubleshooting, optimized protocols, and the fundamental chemical reasoning behind each recommendation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., phenylboronic acid) with a halide or triflate derivative of 2-aminonicotinic acid (e.g., 2-Amino-5-bromonicotinic acid).[4][5] The reaction is favored for its high functional group tolerance, mild reaction conditions, and the commercial availability of its precursors.[6][7]
Q2: Why is the Suzuki-Miyaura reaction particularly challenging for pyridine-containing compounds?
Pyridine rings can complicate the Suzuki-Miyaura coupling for several reasons:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.
-
Substrate Reactivity: The electronic properties of the pyridine ring can influence the reactivity of the halide. Electron-rich pyridines can be less reactive in the oxidative addition step.[8]
-
Boronic Acid Instability: Pyridine-based boronic acids, particularly 2-substituted ones, can be unstable and prone to decomposition (protodeboronation), reducing the amount of nucleophilic partner available for coupling.[6][9]
Q3: What are the key components of the Suzuki-Miyaura reaction?
A successful reaction requires careful selection of several components:
-
Aryl Halide: An aryl bromide or iodide is typically preferred for higher reactivity over chlorides.[7][10]
-
Organoboron Reagent: Phenylboronic acid is the standard choice, but boronate esters (like pinacol esters) can offer greater stability.[1]
-
Palladium Catalyst: A source of Pd(0), such as Pd(PPh₃)₄, or a Pd(II) precatalyst like PdCl₂(dppf) that is reduced in situ.[10]
-
Ligand: Phosphine ligands (e.g., PPh₃, PCy₃, or biaryl phosphines like XPhos) are crucial for stabilizing the palladium center and modulating its reactivity.[1][10]
-
Base: An inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step.[4][11]
-
Solvent: Aprotic polar solvents like dioxane, THF, or DMF are commonly used, often with a small amount of water to aid in dissolving the base.[1][4]
Troubleshooting Guide: Common Issues & Solutions
Scenario 1: Low or No Product Formation
Q: My reaction shows very low conversion, with starting material remaining. What are the likely causes and how can I fix it?
A: Low conversion is a common issue that often points to problems with the catalyst's activity or the reaction conditions.
1. Inactive Catalyst:
-
The Cause: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in situ. If you are using a Pd(0) source like Pd(PPh₃)₄, it may have degraded due to improper storage (exposure to air/moisture). The formation of palladium black (precipitated palladium metal) is a visual indicator of catalyst decomposition and loss of activity.[1]
-
The Solution:
-
Use a Precatalyst: Modern palladium precatalysts, such as those incorporating bulky, electron-rich phosphine ligands (e.g., XPhos), are often more stable and efficient at generating the active Pd(0) species.[9]
-
Ensure Inert Atmosphere: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 30-60 minutes. Maintain a positive pressure of inert gas throughout the reaction. Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
2. Inefficient Oxidative Addition:
-
The Cause: This is the first step of the catalytic cycle where the palladium inserts into the carbon-halogen bond.[4][10] The reactivity order for halides is I > Br > OTf >> Cl.[7][10] Aryl chlorides are notoriously unreactive and require specialized, highly active catalysts. The electronic nature of your 2-aminonicotinic acid derivative also plays a role; electron-rich systems can be slow to react.
-
The Solution:
-
Switch Halides: If you are using a chloride, switch to the corresponding bromide or iodide if possible.
-
Change Ligand: Use bulky, electron-rich phosphine ligands. These ligands accelerate the oxidative addition step.[10] Examples include tri-tert-butylphosphine (P(tBu)₃) or biaryl phosphines like SPhos and XPhos.
-
3. Failure in Transmetalation:
-
The Cause: This step involves the transfer of the phenyl group from the boron atom to the palladium center. It is critically dependent on the base.[4] The base activates the boronic acid by forming a more nucleophilic borate species (e.g., [PhB(OH)₃]⁻).[5][11] If the base is too weak, insoluble, or insufficient, this step will fail.
-
The Solution:
-
Base Selection: Switch to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than sodium carbonate (Na₂CO₃).[8]
-
Solvent System: Ensure your solvent system can at least partially dissolve the base. Using a biphasic system like Toluene/Water or Dioxane/Water can be very effective.[4]
-
Below is a troubleshooting workflow for diagnosing low yield issues.
Caption: Troubleshooting workflow for low yield.
Scenario 2: Significant Side Product Formation
Q: My reaction produces the desired product, but I'm getting significant amounts of impurities. What are these side products and how can I minimize them?
A: Side reactions are common in cross-coupling chemistry. The two most likely culprits are homocoupling of the boronic acid and dehalogenation of the starting material.
1. Homocoupling (Biphenyl Formation):
-
The Cause: This side reaction involves two molecules of phenylboronic acid coupling to form biphenyl. It is often promoted by the presence of oxygen or an overly active catalyst system at high temperatures.
-
The Solution:
-
Rigorous Degassing: As with catalyst deactivation, meticulous removal of oxygen is the first line of defense.
-
Control Temperature: Do not overheat the reaction. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-90 °C).
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess can drive the homocoupling pathway.
-
2. Dehalogenation:
-
The Cause: The starting aryl halide is reduced, replacing the halogen with a hydrogen atom. This produces 2-aminonicotinic acid as a byproduct. This can occur if a hydride source is present, sometimes originating from the solvent (like THF) or certain bases.[1]
-
The Solution:
-
Solvent Choice: Consider switching from THF to a more robust solvent like dioxane or toluene.
-
Base Selection: While stronger bases are good for transmetalation, some can promote dehalogenation. If this is a major issue, screening different bases (e.g., comparing K₃PO₄ with K₂CO₃) may be necessary.
-
The core Suzuki-Miyaura catalytic cycle is shown below, highlighting where these side reactions can interfere.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Scenario 3: Difficult Product Purification
Q: My reaction worked, but I'm struggling to isolate the pure this compound. What's the best approach?
A: The amphoteric nature of your product (containing both a basic amino group and an acidic carboxylic acid group) can make purification challenging.[3] A pH-based extraction is often the most effective strategy.
-
The Cause: The product can be soluble in both acidic and basic aqueous layers, and may have limited solubility in common organic solvents. Residual palladium catalyst can also contaminate the product, giving it a dark color.
-
The Solution: Acid-Base Extraction Protocol
-
Remove Palladium: After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate. Pass the solution through a small plug of celite or silica gel to remove the black palladium solids.
-
Initial Wash: Transfer the filtrate to a separatory funnel and wash with water and then brine to remove the bulk of inorganic salts and water-soluble solvents like DMF.
-
Basic Extraction: Extract the organic layer with a dilute basic solution (e.g., 1M NaOH or Na₂CO₃). The carboxylic acid will be deprotonated to the carboxylate salt, which is highly water-soluble, pulling your product into the aqueous layer. Your non-acidic impurities (like biphenyl) will remain in the organic layer.
-
Acidification & Precipitation: Separate the basic aqueous layer and cool it in an ice bath. Slowly acidify it with dilute acid (e.g., 1M HCl) while stirring. As the pH drops below the isoelectric point of the amino acid, the neutral product will become less soluble and precipitate out.
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and then a small amount of a non-polar solvent (like hexane) to aid in drying. Dry under vacuum.
-
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis. Optimization may be required based on the specific derivative of 2-aminonicotinic acid used.
Reaction: 2-Amino-5-bromonicotinic acid + Phenylboronic acid → this compound
| Reagent | Molar Eq. | Notes |
| 2-Amino-5-bromonicotinic acid | 1.0 | Starting Material |
| Phenylboronic acid | 1.2 | Slight excess to drive reaction |
| PdCl₂(dppf) | 0.03 (3 mol%) | Robust Pd(II) precatalyst |
| K₃PO₄ (potassium phosphate) | 3.0 | Strong, effective base |
| Solvent System | ||
| 1,4-Dioxane | ~0.1 M | Main organic solvent |
| Water | 25% v/v | To dissolve the base |
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-bromonicotinic acid (1.0 eq), phenylboronic acid (1.2 eq), PdCl₂(dppf) (0.03 eq), and K₃PO₄ (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., for every 3 mL of dioxane, add 1 mL of water). The mixture should be a suspension.
-
Heating: Heat the reaction mixture to 90 °C with vigorous stirring. The reaction progress can be monitored by TLC or LC-MS. A typical reaction time is 8-16 hours.[8]
-
Work-up & Purification:
-
Cool the reaction to room temperature. Dilute with 10 parts ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble palladium and salts.
-
Transfer the filtrate to a separatory funnel and perform the acid-base extraction as described in Scenario 3 .
-
Dry the final solid product under high vacuum. Characterize by ¹H NMR and Mass Spectrometry.
-
References
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Israel Journal of Chemistry. Available at: [Link]
-
Bethel, P. A., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]
-
Request PDF. (2009). An Efficient Palladium and Bis(2-pyridylmethyl)amine-based System for Suzuki-Miyaura Cross-Coupling under Aqueous and Aerobic Condition. ResearchGate. Available at: [Link]
-
ResearchGate. (2012). Synthesis of 2-aminonicotinic acid. Available at: [Link]
-
Al-Zahrani, F. A. M., et al. (2017). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. PubMed Central. Available at: [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available at: [Link]
-
MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available at: [Link]
-
Request PDF. (2008). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Royal Society of Chemistry. Available at: [Link]
-
Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling. Science. Available at: [Link]
-
PubMed. (2017). Modular, Step-Efficient Palladium-Catalyzed Cross-Coupling Strategy To Access C6-Heteroaryl 2-Aminopurine Ribonucleosides. Available at: [Link]
-
ResearchGate. (2024). Aminative Suzuki-Miyaura coupling. Available at: [Link]
-
El-Ghozzi, M., et al. (2017). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. Available at: [Link]
-
Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed Central. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PubMed Central. Available at: [Link]
-
Diaion. Separation and Refining of Amino acids. Available at: [Link]
- Google Patents. (2019). CN108299259B - Preparation method of 2-amino-5-thiophenyl-(2-methoxy) acetanilide.
-
Request PDF. (2012). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. ResearchGate. Available at: [Link]
-
S. S. College of Engineering. A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound (1196157-56-8) for sale [vulcanchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of 2-Amino-5-phenylnicotinic Acid by Recrystallization
Welcome to the technical support guide for the purification of 2-Amino-5-phenylnicotinic acid (MW: 214.22 g/mol ).[1] This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound. Each problem is followed by a diagnosis of potential causes and a step-by-step solution.
Issue 1: The compound "oils out" instead of forming crystals.
Question: I've dissolved my crude this compound in a hot solvent, but upon cooling, it separates as an oily liquid rather than solid crystals. What is happening and how can I fix it?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.[2] This is often due to a high concentration of impurities, which lowers the melting point of the mixture, or the solution being too highly saturated.
Causality & Solution:
-
High Impurity Load: A significant amount of impurities can create a eutectic mixture with a melting point lower than the temperature of the cooling solution.
-
Excessive Supersaturation: If the solution is too concentrated, the solute may crash out of solution too rapidly for an ordered crystal lattice to form.
Troubleshooting Steps:
-
Step 1: Re-dissolve the Oil. Heat the mixture to re-dissolve the oily phase completely.
-
Step 2: Add More Solvent. Add a small amount (1-5% of the total volume) of the hot solvent to the solution to slightly reduce the saturation.[2]
-
Step 3: Ensure Slow Cooling. Allow the flask to cool to room temperature slowly. Do not place it directly in an ice bath. Rapid cooling encourages precipitation over crystallization.[3] Insulating the flask can help moderate the cooling rate.
-
Step 4: Consider a Different Solvent System. If the problem persists, the boiling point of your solvent may be too high. Select a solvent with a lower boiling point or use a mixed-solvent (binary) system. For this compound, which has both polar (amino, carboxylic acid) and non-polar (phenyl) groups, a mixture like ethanol/water or acetone/hexane can be effective.[1][4]
Issue 2: No crystals are forming, even after the solution has cooled to room temperature.
Question: My solution is clear and has been cooling for a while, but no crystals have appeared. What should I do?
Answer:
This is a classic case of either an unsaturated solution or a stable supersaturated solution where crystal nucleation has not been initiated.
Causality & Solution:
-
Unsaturated Solution: Too much solvent was added initially, and the concentration of the compound is below its solubility limit even at low temperatures.[2]
-
Lack of Nucleation Sites: A supersaturated solution requires an initial "seed" or surface imperfection to begin crystallization. This can be hindered by very clean glassware.[5]
Troubleshooting Steps:
-
Step 1: Induce Nucleation by Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.[5]
-
Step 2: Add a Seed Crystal. If you have a small crystal of pure this compound, add it to the solution. This provides a template for further crystal formation.[5]
-
Step 3: Reduce Solvent Volume. If nucleation techniques fail, the solution is likely unsaturated. Gently heat the solution and evaporate a portion of the solvent to increase the concentration. Allow it to cool again slowly.
-
Step 4: Utilize an Anti-Solvent. If using a mixed-solvent system, you can slowly add the "anti-solvent" (the one in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy (turbid), then add a drop or two of the "good" solvent to redissolve the precipitate before allowing it to cool.[6]
Issue 3: The final product yield is very low.
Question: I successfully obtained pure crystals, but my final recovered mass is less than 30% of the starting material. Where did my product go?
Answer:
A low yield is one of the most common issues in recrystallization. While some loss is expected (typically 10-20%), a very low yield points to a specific experimental error.[6]
Causality & Solution:
-
Excess Solvent: Using too much solvent is the most frequent cause. The compound remains dissolved in the "mother liquor" after cooling.[2]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product will crystallize on the filter paper along with the impurities.
-
Inappropriate Solvent Choice: The compound may have significant solubility in the chosen solvent even at low temperatures.
Troubleshooting Steps:
-
Step 1: Recover from Mother Liquor. Place the filtrate (mother liquor) in a beaker and evaporate a portion of the solvent. Cool the concentrated solution to see if a second crop of crystals forms. Note that this second crop may be less pure than the first.
-
Step 2: Optimize Solvent Volume. In future experiments, use the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the boiling mixture until the solid just dissolves.[3][5]
-
Step 3: Re-evaluate the Solvent. Test the solubility of your compound in different solvents on a small scale to find one where it is highly soluble when hot but very poorly soluble when cold.[3][7]
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing this compound?
The ideal solvent should meet several criteria.[8][9] this compound is amphoteric with polar and non-polar regions, suggesting that polar organic solvents are a good starting point.[1]
| Solvent Characteristic | Rationale & Explanation |
| High solubility at high temp. | Ensures the compound dissolves completely, allowing impurities to be freed from the crystal lattice. |
| Low solubility at low temp. | Maximizes the recovery of the purified compound upon cooling.[3] |
| Inertness | The solvent must not react with the compound.[8] |
| Volatility | A relatively low boiling point allows the solvent to be easily removed from the final crystals.[8] |
| Impurity Solubility Profile | Ideally, impurities should either be completely insoluble in the hot solvent (removed by hot filtration) or highly soluble in the cold solvent (remain in the mother liquor). |
Recommended Solvents to Test: Ethanol, Methanol, Acetone, Water, or mixed systems like Ethanol/Water. Given the limited water solubility, using water alone may require large volumes, but it can be an excellent choice for polar compounds.[1][10][11]
Q2: What are the likely impurities in my crude this compound?
Impurities typically stem from the synthetic route used.[12] For nicotinic acid derivatives, common impurities include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be precursors used to build the substituted pyridine ring.[1]
-
Side-Reaction Products: Products from alternative reaction pathways that occurred during the synthesis.
-
Colored Impurities: Often polymeric or degradation products formed during the reaction, which can sometimes be removed with activated charcoal.[13]
Q3: Should I use activated charcoal?
Activated charcoal can be used to remove colored, high-molecular-weight impurities.[8] Add a very small amount (e.g., a spatula tip) to the hot, dissolved solution and boil for a few minutes before performing a hot filtration. Caution: Using too much charcoal can adsorb your product and significantly reduce the yield.
Experimental Protocol: Recrystallization Workflow
This protocol provides a standardized workflow for the purification of this compound.
Objective: To purify crude this compound by single-solvent recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Filter paper
-
Buchner funnel and filter flask
-
Glass rod
Step-by-Step Methodology
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate.
-
Achieve Saturation: Continue adding small portions of hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent to ensure the solution is saturated.[3]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.
-
Hot Filtration: If charcoal or insoluble impurities are present, perform a hot filtration. Quickly pour the hot solution through a fluted filter paper in a pre-heated funnel into a clean, warm Erlenmeyer flask. This step prevents premature crystallization.[3]
-
Crystallization (Slow Cooling): Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[3]
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry completely, either by air-drying or in a vacuum oven.
Visualization of Experimental Workflow
Caption: Decision tree for troubleshooting common recrystallization issues.
References
-
Finding the best solvent for recrystallisation student sheet. RSC Education. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester. Available at: [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Available at: [Link]
-
Recrystallization. University of California, Los Angeles. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
Nicotinic acid. Organic Syntheses Procedure. Available at: [Link]
-
How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. Available at: [Link]
- Purification of nicotinamide. US Patent US2496114A.
- Purification of nicotinic acid. US Patent US3037987A.
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. Available at: [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
Recrystallization pointers. Reddit. Available at: [Link]
-
Tips & Tricks: Recrystallization. Department of Chemistry : University of Rochester. Available at: [Link]
-
2-Amino-5-phenylpentanoic acid. PubChem - NIH. Available at: [Link]
-
L-2-Amino-5-phenyl-pentanoic acid. PubChem. Available at: [Link]
-
Recrystallization and Melting Point Analysis. YouTube. Available at: [Link]
-
How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. Available at: [Link]
-
Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. Available at: [Link]
-
pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. Available at: [Link]
- Method for crystallization of amino acids. US Patent US5118815A.
-
Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents. ResearchGate. Available at: [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]
-
A review on synthesis, characterization and analytical method for determination of impurities in API. World Journal of Pharmaceutical Research. Available at: [Link]
-
Impurity profile of amino acids? ResearchGate. Available at: [Link]
-
pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. ResearchGate. Available at: [Link]
-
Investigation of Impurities in Peptide Pools. MDPI. Available at: [Link]
-
A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research. Available at: [Link]
-
Crystallization of Amino Acids. GEA. Available at: [Link]
-
Related impurities in peptide medicines. PubMed. Available at: [Link]
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients. MDPI. Available at: [Link]
Sources
- 1. This compound (1196157-56-8) for sale [vulcanchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recrystallization [sites.pitt.edu]
- 9. mt.com [mt.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
Troubleshooting byproduct formation in 2-Amino-5-phenylnicotinic acid synthesis
Welcome to the technical support center for the synthesis of 2-Amino-5-phenylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in this valuable synthetic process. Our aim is to provide in-depth, experience-driven insights to enhance the efficiency and purity of your synthesis.
Introduction: The Synthetic Challenge
This compound is a key building block in medicinal chemistry, often synthesized via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. While versatile, this reaction is not without its complexities. The presence of multiple functional groups on the nicotinic acid scaffold can lead to a variety of side reactions, resulting in byproduct formation and purification challenges. This guide will address these issues in a direct question-and-answer format, providing both mechanistic explanations and practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing a significant amount of a non-polar byproduct that is difficult to separate from my desired product. What is it likely to be, and how can I prevent its formation?
A1: This byproduct is most likely biphenyl, arising from the homocoupling of your phenylboronic acid reagent.
Mechanistic Insight: Homocoupling is a common side reaction in Suzuki-Miyaura couplings, particularly when the reaction conditions inadvertently favor the reaction of two boronic acid molecules with each other, rather than with the aryl halide.[1] This is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II). The Pd(II) species can then undergo transmetalation with two molecules of phenylboronic acid, followed by reductive elimination to produce biphenyl.
Troubleshooting Workflow for Homocoupling:
Caption: Troubleshooting workflow for minimizing biphenyl byproduct formation.
Preventative Measures:
-
Rigorous Inert Atmosphere: The palladium catalyst in its active Pd(0) state is highly sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Catalyst Choice: While Pd(II) pre-catalysts are common, they require an initial reduction to Pd(0) in situ. This reduction step can sometimes be a source of homocoupling. Using a Pd(0) source directly, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], can sometimes mitigate this issue.
-
Reagent Stoichiometry: Using a large excess of phenylboronic acid can increase the statistical probability of homocoupling. A modest excess (typically 1.2-1.5 equivalents) is usually sufficient.
Q2: My reaction is producing a more polar byproduct that has a similar structure to my starting material. What could this be?
A2: This is likely 2-aminonicotinic acid, the dehalogenated product of your starting material (e.g., 2-amino-5-bromonicotinic acid).
Mechanistic Insight: Dehalogenation is another common side reaction where the aryl halide is reduced instead of undergoing cross-coupling.[2] After the oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source in the reaction mixture. This hydride can originate from solvents, bases, or even the boronic acid reagent itself. Reductive elimination of the aryl group and the hydride ligand then yields the dehalogenated byproduct. The presence of the electron-donating amino group on the pyridine ring can sometimes make the starting material more susceptible to this side reaction.
Troubleshooting and Prevention of Dehalogenation:
| Factor | Cause | Recommended Action |
| Hydride Source | Solvents like isopropanol or impurities in other solvents can act as hydride donors. | Use high-purity, anhydrous solvents. Avoid alcoholic co-solvents if dehalogenation is a major issue. |
| Base | Certain bases or their impurities can facilitate hydride transfer. | Use a high-purity, anhydrous base. Potassium phosphate (K₃PO₄) is often a good choice. |
| Reaction Temperature | Higher temperatures can sometimes promote dehalogenation. | If the reaction proceeds at a reasonable rate, try lowering the temperature. |
| Catalyst/Ligand System | The choice of palladium catalyst and ligand can influence the propensity for dehalogenation. | Experiment with different phosphine ligands. More electron-rich and bulky ligands can sometimes suppress dehalogenation by favoring the desired reductive elimination step. |
Q3: My desired product, this compound, seems to be contaminated with unreacted starting materials. How can I improve the conversion?
A3: Incomplete conversion can stem from several factors, including catalyst deactivation, poor reagent quality, or suboptimal reaction conditions.
Strategies to Enhance Conversion:
-
Catalyst Deactivation: Ensure a strictly inert atmosphere to prevent catalyst oxidation. If the reaction stalls, a second addition of a small amount of fresh catalyst may be beneficial.
-
Reagent Quality:
-
Aryl Halide: Ensure the purity of your 2-amino-5-halonicotinic acid derivative.
-
Boronic Acid: Phenylboronic acid can degrade over time, especially if exposed to air and moisture. Use a fresh, high-purity sample.
-
-
Base and Solvent: The choice of base and solvent is crucial. For Suzuki couplings with nitrogen-containing heterocycles, a combination of a carbonate or phosphate base in a solvent system like DMF or dioxane/water is often effective.[3]
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS. If the reaction appears to have stalled, consider increasing the temperature or extending the reaction time.
Experimental Protocols
General Protocol for the Suzuki-Miyaura Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
2-Amino-5-bromonicotinic acid (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a dry Schlenk flask, add 2-amino-5-bromonicotinic acid, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via cannula.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and adjust the pH to ~4-5 with 1M HCl to precipitate the product.
-
Filter the crude product, wash with water, and dry under vacuum.
Purification Protocol for this compound
Challenge: The primary byproducts, biphenyl and 2-aminonicotinic acid, can be challenging to remove. Biphenyl is non-polar and may co-precipitate with the product, while 2-aminonicotinic acid has similar solubility properties.
Step-by-Step Purification:
-
Initial Workup: After the reaction, a standard acidic workup will precipitate the desired product and the dehalogenated byproduct, while biphenyl will likely remain in the organic solvent. If a biphasic workup is used (e.g., with ethyl acetate), biphenyl will be in the organic layer.
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot polar solvent, such as ethanol or a mixture of ethanol and water.
-
Allow the solution to cool slowly to promote the crystallization of the desired this compound.
-
The more soluble 2-aminonicotinic acid may remain in the mother liquor.
-
Multiple recrystallizations may be necessary.
-
-
Chromatography: If recrystallization is insufficient, column chromatography can be employed.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with a small amount of acetic acid to keep the carboxylic acid protonated and improve peak shape.
-
Caption: A typical purification workflow for this compound.
Alternative Synthetic Routes and Their Potential Byproducts
While the Suzuki-Miyaura coupling is prevalent, other methods can be employed, each with its own set of potential byproducts.
-
Chan-Lam Coupling: This copper-catalyzed C-N bond formation could theoretically be used to couple an aminonicotinic acid with a phenylboronic acid. Potential byproducts include homocoupling of the boronic acid (biphenyl) and oxidation of the starting materials.
-
Gewald Reaction: This multicomponent reaction is used to synthesize 2-aminothiophenes, but variations exist for pyridine synthesis. Byproducts in such reactions are often complex and can arise from incomplete cyclization or side reactions of the starting materials.
Conclusion
Successful synthesis of this compound hinges on a thorough understanding of the reaction mechanism and potential side reactions. By carefully controlling the reaction conditions, particularly the exclusion of oxygen, and employing appropriate purification strategies, high-purity material can be reliably obtained. This guide serves as a starting point for troubleshooting, and we encourage researchers to adapt these principles to their specific experimental contexts.
References
- Navarro, O., et al. (2005). A Role for Water in the Protodeboronation of Arylboronic Acids. Journal of the American Chemical Society, 127(40), 13930-13931.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Available at: [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Available at: [Link]
-
Reddit. (2023). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
Sources
Stability issues of 2-Amino-5-phenylnicotinic acid derivatives in solution
<Technical Support Center: Stability of 2-Amino-5-phenylnicotinic Acid Derivatives in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound derivatives. This guide is designed to provide in-depth, practical solutions to common stability challenges encountered during experimental work. By understanding the underlying chemical principles, you can ensure the integrity of your compounds and the reliability of your results.
Section 1: Troubleshooting Guide
This section addresses specific, observable issues you might encounter in the lab. Each question is followed by a detailed explanation of potential causes and actionable steps to resolve the problem.
My compound precipitated out of the DMSO stock solution upon storage at -20°C. What's happening and how can I prevent it?
Answer:
This is a common and frustrating issue often related to solubility limits and the freeze-thaw cycle. While DMSO is an excellent solvent for many organic molecules at room temperature, its freezing point is relatively high (18.5°C). When you freeze a DMSO stock, the solvent solidifies, and your compound can crash out of the solution as a micro-precipitate. Upon thawing, this precipitate may not fully redissolve, leading to an inaccurate concentration in your subsequent experiments.
Causality and Prevention:
-
Solubility Limits: You may be exceeding the compound's solubility limit in DMSO, especially at lower temperatures. It's crucial not to create oversaturated stock solutions.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles exacerbate this issue.[1][2] Each cycle provides an opportunity for the compound to precipitate and aggregate.
Recommended Protocol to Avoid Precipitation:
-
Determine Optimal Concentration: If possible, determine the maximum solubility of your derivative in DMSO at room temperature and prepare your stock solution at a concentration slightly below this limit.
-
Consider Alternative Solvents: For some derivatives, a co-solvent system might be beneficial. However, ensure the co-solvent is compatible with your downstream assays.
-
Aliquot Your Stock Solution: Prepare small, single-use aliquots of your stock solution. This minimizes the number of freeze-thaw cycles the main stock undergoes.[3][4]
-
Storage Conditions: For long-term storage, -80°C is often preferred over -20°C as it can sometimes better preserve compound integrity.[3] However, the primary solution is proper aliquoting.
-
Re-solubilization Procedure: Before use, ensure the aliquot is completely thawed and the compound is fully dissolved. Gently vortex the vial and visually inspect for any particulate matter. If precipitation is visible, brief sonication in a water bath may help to redissolve the compound.
I've noticed a yellowing or darkening of my compound solution over time. Is this a sign of degradation?
Answer:
Yes, a color change is a strong indicator of chemical degradation. For this compound derivatives, this is often due to oxidation or photodegradation. The aromatic amine and the electron-rich pyridine ring are susceptible to these processes.
Underlying Mechanisms:
-
Oxidation: The primary amino group (-NH2) on the pyridine ring is susceptible to oxidation, which can lead to the formation of colored nitroso or nitro derivatives, or complex polymeric materials.[5] This process can be accelerated by exposure to air (oxygen), trace metal ions, or oxidizing agents in your solvent.
-
Photodegradation: Aromatic amines and heterocyclic rings can be sensitive to light, particularly UV radiation.[6][7] Exposure to ambient lab lighting over extended periods can be sufficient to cause degradation, leading to the formation of colored byproducts.
Troubleshooting and Mitigation Strategies:
-
Protect from Light: Always store stock solutions and even solid compounds in amber vials or wrap clear vials with aluminum foil to protect them from light.[8] Conduct experiments under reduced light conditions when possible.
-
Use High-Purity Solvents: Solvents can contain impurities (like peroxides in older ethers or aldehydes in alcohols) that can initiate degradation. Use fresh, high-purity, or HPLC-grade solvents.
-
Inert Atmosphere: For highly sensitive compounds, consider degassing your solvent with nitrogen or argon before preparing solutions. You can also store the solution under an inert atmosphere.[3]
My HPLC analysis shows a new peak appearing and the main peak decreasing over a few days in an aqueous buffer. What degradation is likely occurring?
Answer:
In an aqueous buffer, the most probable cause of degradation for a derivative of this compound is pH-dependent hydrolysis, especially if your derivative contains ester or amide functionalities. The stability of the core nicotinic acid structure itself is also influenced by pH.
Key Degradation Pathways:
-
Hydrolysis: If your derivative has been modified with an ester or amide group, these are susceptible to hydrolysis, particularly under acidic or basic conditions.[9][10][11][12][13]
-
pH-Dependent Degradation: The ionization state of your molecule, governed by the solution's pH, can significantly impact its stability.[11][15][16][17] Extreme pH levels can catalyze various degradation reactions beyond hydrolysis.[11]
Workflow for Investigation and Control:
Recommended Actions:
-
pH Stability Profile: Conduct a simple experiment by preparing your compound in a series of buffers across a pH range (e.g., pH 3, 5, 7.4, 9). Analyze the samples by HPLC at time zero and after 24, 48, and 72 hours of storage at a controlled temperature. This will identify the pH range where your compound is most stable.
-
Buffer Selection: Once the optimal pH is known, select a buffer system with a pKa close to this pH to ensure stable buffering capacity.[11]
-
Temperature Control: Degradation reactions are accelerated at higher temperatures.[8] Store aqueous solutions refrigerated (2-8°C) whenever possible and for the shortest duration necessary.[3]
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the handling and stability of this compound derivatives.
What are the ideal storage conditions for solid (powder) forms of these derivatives?
Answer:
For solid compounds, the primary concerns are moisture, light, and temperature.
-
Temperature: For long-term storage, a temperature of -20°C is generally recommended to slow down any potential solid-state degradation.[18] For short-term storage, 2-8°C is acceptable.
-
Moisture: These compounds can be hygroscopic. Store them in a desiccator or a sealed container with a desiccant. Moisture can facilitate hydrolysis and other degradation pathways.
-
Light: As mentioned previously, protect the solid compound from light by using amber glass vials.[8]
| Storage Condition | Recommendation | Rationale |
| Temperature | Long-term: -20°C or -80°C. Short-term: 2-8°C. | Reduces molecular motion and slows degradation kinetics.[18] |
| Atmosphere | Store in a tightly sealed container, preferably under an inert gas (N2 or Ar) and with a desiccant. | Minimizes exposure to oxygen and moisture, preventing oxidation and hydrolysis.[19] |
| Light | Store in amber vials or in the dark. | Prevents photodegradation of the aromatic and heterocyclic structures.[8] |
How do I design a forced degradation study for my compound?
Answer:
A forced degradation (or stress testing) study is essential to understand the intrinsic stability of your molecule and to develop a stability-indicating analytical method.[20][21][22] The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without completely destroying the molecule.[23]
Protocol for a Basic Forced Degradation Study:
-
Prepare Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Set Up Stress Conditions: Aliquot the stock solution into separate, appropriate vials for each condition.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heat at 50-60°C if no degradation at RT.[24] | Hydrolysis of esters/amides, ring cleavage. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, heat at 50-60°C if no degradation at RT.[24] | Saponification of esters, hydrolysis of amides. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), room temperature. | Oxidation of the amino group or pyridine ring.[5] |
| Thermal | Heat solid compound or solution at 60-80°C. | Thermally induced decomposition. |
| Photolytic | Expose solution to UV and visible light (ICH Q1B guidelines suggest >1.2 million lux hours and >200 W h/m²).[25] | Photodegradation, formation of colored products.[6] |
-
Time Points: Sample at various time points (e.g., 0, 2, 8, 24, 48 hours). The duration should be adjusted based on the lability of the compound.
-
Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation on the analytical column. For example, add an equivalent amount of NaOH to the HCl sample and vice versa.
-
Analysis: Analyze all samples by a suitable method, typically HPLC with UV and/or Mass Spectrometry (LC-MS) detection.[26] This allows you to quantify the loss of the parent compound and identify the masses of the degradation products.
What is a "stability-indicating method" and why do I need one?
Answer:
A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from any degradation products, impurities, or excipients.[20]
Why it is critical:
-
Accuracy: If your analytical method (e.g., HPLC) cannot separate a degradation product from the parent compound, the peak for your parent compound will appear larger than it actually is. This leads to an overestimation of the compound's stability and concentration.
-
Specificity: The method must be specific for the intact drug. This is proven during method validation by analyzing samples from forced degradation studies. The goal is to show that all degradant peaks are well-resolved from the parent peak.
-
Regulatory Requirement: For any compound in drug development, regulatory agencies like the FDA require validated stability-indicating methods to establish the shelf-life and storage conditions of the drug substance and product.[21][22]
Developing a stability-indicating method typically involves screening different HPLC columns, mobile phase compositions, and detector wavelengths to achieve the necessary separation between the parent compound and all potential degradation products.
References
-
ResearchGate.
-
Course Hero.
-
Dalal Institute.
-
AOKChem.
-
Jinjing Chemical.
-
Dispendix.
-
ResearchGate.
-
Chemistry LibreTexts.
-
Chemistry LibreTexts.
-
MDPI.
-
GMP Plastics.
-
ResearchGate.
-
Master Organic Chemistry.
-
National Center for Biotechnology Information.
-
PubMed.
-
ResearchGate.
-
National Center for Biotechnology Information.
-
National Center for Biotechnology Information.
-
ACS Publications.
-
Beckman Coulter.
-
MedCrave.
-
Scientific & Academic Publishing.
-
Pharmaceutical Technology.
-
MDPI.
-
BenchChem.
-
Pharma Guideline.
-
PlumX Metrics.
-
Wikipedia.
-
GL Sciences.
-
FAO AGRIS.
-
ACS Publications.
-
PubMed.
-
Separation Science.
-
PubMed.
-
PubMed.
-
National Center for Biotechnology Information.
-
European Medicines Agency.
-
National Center for Biotechnology Information.
-
Frontiers.
-
International Association of Generic Medicines.
-
AJPO Journals.
-
Vulcanchem.
-
QbD Group.
-
The PCCA Blog.
-
International Journal of Research in Pharmacology & Pharmacotherapeutics.
-
OPS Diagnostics.
-
PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gmpplastic.com [gmpplastic.com]
- 4. beckman.com [beckman.com]
- 5. Synthesis of Nitroarenes by Oxidation of Aryl Amines | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of six aromatic amines stability in workplace measurement [agris.fao.org]
- 8. qbdgroup.com [qbdgroup.com]
- 9. webhome.auburn.edu [webhome.auburn.edu]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pH-Dependent Behavior of Ionizable Cationic Lipids in mRNA-Carrying Lipoplexes Investigated by Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pH-dependent structural transitions in cationic ionizable lipid mesophases are critical for lipid nanoparticle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pH-dependent structural transitions in cationic ionizable lipid mesophases are critical for lipid nanoparticle function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dispendix.com [dispendix.com]
- 19. innospk.com [innospk.com]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 22. biopharminternational.com [biopharminternational.com]
- 23. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 24. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 25. ema.europa.eu [ema.europa.eu]
- 26. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Overcoming Poor Solubility of 2-Amino-5-phenylnicotinic Acid in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of working with 2-Amino-5-phenylnicotinic acid, a compound known for its limited solubility. Here, we combine foundational scientific principles with practical, field-proven strategies to ensure the success and validity of your experiments.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound is a substituted nicotinic acid derivative with a molecular formula of C₁₂H₁₀N₂O₂ and a molecular weight of 214.22 g/mol .[1] Its structure includes a pyridine ring with three key functional groups: a basic amino group (-NH₂), an acidic carboxylic acid group (-COOH), and a lipophilic phenyl group (-C₆H₅).[1] This combination of functional groups results in an amphoteric nature, meaning it can act as either an acid or a base.[1] However, the presence of the phenyl ring increases its lipophilicity, contributing to its limited solubility in water.[1]
This poor aqueous solubility can present significant hurdles in various experimental assays, leading to issues such as compound precipitation, inaccurate concentration measurements, and unreliable biological data. This guide will walk you through a systematic approach to overcome these solubility challenges.
Troubleshooting Guide: Step-by-Step Solutions for Poor Solubility
This section provides a logical flow for addressing solubility issues, starting with the simplest and most common techniques and progressing to more complex formulation strategies.
Question 1: My this compound is not dissolving in my aqueous assay buffer. Where do I start?
Answer: The initial approach should focus on utilizing a suitable organic solvent to create a concentrated stock solution, which can then be diluted into your aqueous assay medium.
Step 1: Initial Solvent Selection
Dimethyl sulfoxide (DMSO) is a powerful and widely used dipolar aprotic solvent, often referred to as a "super solvent" due to its ability to dissolve a wide range of organic compounds.[2][3] It is miscible with water and most organic liquids, making it an excellent first choice for creating a stock solution.[2][3]
Protocol for Preparing a DMSO Stock Solution:
-
Weigh out the desired amount of this compound.
-
Add a small volume of high-purity DMSO.
-
Gently vortex or sonicate the mixture until the solid is completely dissolved.
-
Add additional DMSO to reach the final desired stock concentration (e.g., 10 mM, 50 mM).
Step 2: Dilution into Aqueous Buffer
When diluting the DMSO stock into your aqueous buffer, it is crucial to maintain a low final concentration of DMSO. High concentrations of organic solvents can lead to compound precipitation and may be toxic to cells in biological assays.[4] A general guideline is to keep the final DMSO concentration at or below 0.1-1%.[4]
Critical Consideration: Always add the DMSO stock solution to the aqueous buffer, not the other way around. This ensures rapid dispersion and minimizes the risk of precipitation.
Question 2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my assay buffer. What's the next step?
Answer: If precipitation occurs upon dilution, it indicates that the aqueous medium cannot maintain the compound in solution at the desired concentration, even with a small amount of DMSO. The next logical step is to modify the pH of your aqueous buffer.
The Principle of pH Modification:
This compound is an amphoteric molecule with both an acidic carboxylic acid group and a basic amino group.[1] The solubility of such compounds is highly dependent on the pH of the solution.[5][6]
-
In acidic conditions (low pH): The amino group will be protonated (-NH₃⁺), increasing the overall charge and enhancing solubility.
-
In basic conditions (high pH): The carboxylic acid group will be deprotonated (-COO⁻), also increasing the charge and improving solubility.[]
The lowest solubility is typically observed at the isoelectric point (pI), where the net charge of the molecule is zero. By adjusting the pH away from the pI, you can significantly increase the solubility.[8]
Experimental Workflow for pH Optimization:
Caption: Workflow for pH Optimization.
Protocol for pH Screening:
-
Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
To a small volume of each buffer, add your concentrated DMSO stock of this compound to the desired final concentration.
-
Vortex immediately and observe for any signs of precipitation over a set period (e.g., 30 minutes).
-
Determine the pH range that provides the best solubility.
Important Note: Ensure that the chosen pH is compatible with your specific assay. For cell-based assays, significant deviations from physiological pH (around 7.4) can be detrimental.
Question 3: Adjusting the pH helped, but I still see some precipitation at my target concentration. What other strategies can I employ?
Answer: When a single approach is insufficient, a combination of techniques, such as the use of co-solvents or other solubilizing excipients, is often effective.[4]
Co-solvents: These are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[9][10] They work by reducing the polarity of the solvent system.[11]
Commonly Used Co-solvents in Assays:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Glycerin
Data Summary: Co-solvent Properties
| Co-solvent | Polarity | Common Use | Considerations |
| Ethanol | High | General purpose | Can be volatile and may affect some enzymes. |
| Propylene Glycol | Medium | Less volatile than ethanol | Can be viscous at high concentrations. |
| PEG 400 | Medium | Good for a wide range of compounds | May interfere with some protein assays. |
| Glycerin | High | Often used in formulations | High viscosity. |
Protocol for Co-solvent Screening:
-
Prepare your assay buffer at the optimal pH determined previously.
-
Create formulations of this buffer containing different concentrations of a co-solvent (e.g., 1%, 5%, 10% ethanol).
-
Add your DMSO stock of this compound to each co-solvent formulation.
-
Observe for solubility and select the lowest concentration of co-solvent that maintains your compound in solution.
Crucial Safety Check: Always run a vehicle control experiment to ensure that the chosen co-solvent at the final concentration does not interfere with your assay results.[4]
Advanced Solubilization Techniques:
For particularly challenging cases, more advanced formulation strategies can be explored. These are often employed in drug development and preclinical studies.[12][13]
-
Surfactants: These are amphiphilic molecules that can form micelles to encapsulate and solubilize hydrophobic compounds.[13] Common examples include Tween® 20, Tween® 80, and Triton™ X-100.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[12][14]
When using these advanced techniques, it is imperative to conduct thorough validation to rule out any potential artifacts or off-target effects in your assay.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents?
Q2: Can I heat the solution to improve solubility?
Heating can temporarily increase the solubility of a compound. However, as the solution cools to the temperature of your assay, the compound may precipitate out, leading to inaccurate results. This method is generally not recommended for preparing solutions for quantitative assays unless the compound remains in solution upon cooling.
Q3: How do I prepare a vehicle control for my experiment?
A vehicle control should contain all the components of your final drug solution except for the drug itself. For example, if you dissolve this compound in DMSO and then dilute it into a buffer containing 5% ethanol, your vehicle control would be the buffer with 5% ethanol and the same final concentration of DMSO as in your test samples.
Q4: Are there any other factors that can affect the solubility of my compound?
Yes, the purity of the compound can play a role. Impurities can sometimes affect solubility. Additionally, the crystalline form (polymorphism) of a solid compound can influence its dissolution rate and solubility.[12] It is always advisable to use a high-purity compound from a reputable supplier.
Logical Relationship Diagram for Troubleshooting:
Caption: Decision tree for solubility troubleshooting.
References
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Available from: [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. Available from: [Link]
-
Formulation strategies for poorly soluble drugs. (2025, July 10). ResearchGate. Available from: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2023). MDPI. Available from: [Link]
-
pH and Solubility. Fiveable. Available from: [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. Available from: [Link]
-
solubility enhancement -by pH change & complexation. (2015, July 23). Slideshare. Available from: [Link]
-
The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts. Available from: [Link]
-
Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. (2025, August 8). ResearchGate. Available from: [Link]
-
Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Available from: [Link]
-
How does pH affect solubility? askIITians. Available from: [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Pharma Times. Available from: [Link]
-
Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. ResearchGate. Available from: [Link]
-
Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. (2016, August 2). Index of /. Available from: [Link]
-
2-Amino-5-phenylpentanoic acid | C11H15NO2 | CID 296866. PubChem. Available from: [Link]
-
L-2-Amino-5-phenyl-pentanoic acid | C11H15NO2 | CID 2761813. PubChem. Available from: [Link]
-
2-Amino-5-phenyl-nicotinic acid In Stock. Anichem. Available from: [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available from: [Link]
-
Solubilities of Amino Acids in Different Mixed Solvents. ResearchGate. Available from: [Link]
-
The amino acid esters are soluble in DMF and DMSO and H 2 O. ResearchGate. Available from: [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. (1970). University of Rhode Island. Available from: [Link]
-
Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. (2025, August 7). ResearchGate. Available from: [Link]
-
DMSO. gChem Global. Available from: [Link]
- Method for preparing 2, 5-diphenyl amino acid DATA. Google Patents.
-
The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry. Available from: [Link]
-
2-Amino-5-Nitrophenol | C6H6N2O3 | CID 4984721. PubChem. Available from: [Link]
-
Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. PubMed Central. Available from: [Link]
-
Why the peptide is not soluble in DMSO? ResearchGate. Available from: [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available from: [Link]
-
2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445. PubChem. Available from: [Link]
Sources
- 1. This compound (1196157-56-8) for sale [vulcanchem.com]
- 2. gchemglobal.com [gchemglobal.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 9. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. refp.cohlife.org [refp.cohlife.org]
Technical Support Center: Optimizing Reaction Conditions for 2-Amino-5-phenylnicotinic Acid Derivatization
Welcome to the technical support center for the derivatization of 2-Amino-5-phenylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this versatile building block. The unique structure of this compound, featuring an amino group, a carboxylic acid, and a phenyl substituent on a pyridine ring, presents specific challenges and opportunities in synthesis.[1] This document will provide practical, experience-driven advice to help you navigate these complexities and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses common initial questions and hurdles encountered when working with this compound and its derivatives.
Q1: What are the most common methods for derivatizing the carboxylic acid group of this compound?
The most frequent derivatization is the formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine. This is typically achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack.[2][3] Common activation strategies include:
-
Carbodiimide-mediated coupling: Reagents like dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble ethyl-(N',N'-dimethylamino)propylcarbodiimide (EDC) are widely used.[4][5] These are often used with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to improve yields and reduce side reactions, particularly racemization.[5]
-
Phosphonium and Aminium/Uronium salt-based coupling: Reagents such as BOP, PyBOP, HBTU, and HATU are highly efficient and lead to faster reactions with less epimerization.[4][5] HATU, in particular, is often preferred for challenging couplings due to the high reactivity of the resulting OAt esters.[5]
-
Conversion to acyl halides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6][7][8] This is a robust method but can be harsh and may not be suitable for sensitive substrates.[9]
Q2: How does the 2-amino group influence the derivatization of the carboxylic acid?
The 2-amino group is a nucleophile and can potentially compete with the desired amine in the coupling reaction, leading to the formation of dimers or polymers. While its nucleophilicity is somewhat attenuated by the electron-withdrawing nature of the pyridine ring, it can still interfere.
Strategies to mitigate this include:
-
Protecting the 2-amino group: This is the most direct approach. Common protecting groups for anilines, such as Boc or Cbz, can be employed. However, this adds extra steps to the synthesis.
-
Careful selection of coupling reagents and conditions: Using milder coupling agents and controlled stoichiometry can favor the intermolecular reaction with the desired amine over self-reaction.
-
In situ protection/activation: Some methods may involve transient protection or specific activation that favors the desired reaction pathway.
Q3: What are suitable solvents and bases for these derivatization reactions?
-
Solvents: Anhydrous polar aprotic solvents are generally preferred to ensure all reactants are in solution and to avoid hydrolysis of activated intermediates.[10] Common choices include:
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
-
-
Bases: A non-nucleophilic organic base is typically added to neutralize any acidic byproducts and to deprotonate the amine nucleophile, increasing its reactivity. Common choices include:
-
Triethylamine (TEA)
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base)
-
N-Methylmorpholine (NMM)
-
Q4: I am observing low yields in my amide coupling reaction. What are the likely causes?
Low yields are a frequent issue in amide bond formation and can stem from several factors.[10]
-
Incomplete activation of the carboxylic acid: The coupling reagent may be old, degraded by moisture, or used in insufficient quantity.[10]
-
Deactivation of the amine: The amine can be protonated by the carboxylic acid, forming an unreactive ammonium salt.[2]
-
Steric hindrance: The phenyl group at the 5-position and substituents on the amine can physically impede the reaction.[10]
-
Presence of water: Moisture can hydrolyze the activated carboxylic acid intermediate, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[10]
-
Suboptimal reaction conditions: Incorrect temperature, solvent, or base can significantly impact the outcome.[10]
Troubleshooting Guide
This section provides a more in-depth, problem-oriented approach to optimizing your reaction conditions.
Problem 1: Low or No Product Formation
When faced with a low yield, a systematic approach is necessary to identify the root cause.
Caption: A decision tree for troubleshooting low reaction yields.
Detailed Troubleshooting Steps:
-
Reagent Integrity:
-
Coupling Agents: Many coupling reagents are moisture-sensitive. Use freshly opened bottles or store them properly in a desiccator.
-
Solvents: Ensure solvents are anhydrous. Use freshly dried solvents or purchase anhydrous grade solvents.
-
Amine: Verify the purity of your amine. Impurities can interfere with the reaction.
-
-
Reaction Conditions:
-
Stoichiometry: A slight excess (1.1-1.2 equivalents) of the coupling agent and amine is often beneficial.
-
Temperature: While many couplings are run at room temperature, some sterically hindered substrates may require gentle heating. Conversely, to minimize side reactions like racemization, cooling the reaction may be necessary.[10]
-
Order of Addition: The order in which reagents are added can be critical. Typically, the carboxylic acid, coupling agent, and base are stirred together for a short period to allow for pre-activation before the amine is added.
-
-
Carboxylic Acid Activation:
-
Monitor the activation step by TLC or LC-MS. You should see the consumption of the starting carboxylic acid and the formation of an activated intermediate (e.g., an active ester). If activation is not occurring, consider a more potent coupling reagent. For particularly stubborn cases, converting the carboxylic acid to an acyl fluoride using reagents like TFFH or BTFFH can be effective for sterically hindered substrates.[11]
-
-
Amine Nucleophilicity:
-
Ensure a sufficient amount of a non-nucleophilic base is present to deprotonate the amine. The pKa of the amine and the reaction conditions will dictate the best choice of base.
-
Problem 2: Formation of Side Products
The presence of the 2-amino group and the potential for side reactions with common coupling reagents can lead to a complex reaction mixture.
Common Side Products and Solutions:
| Side Product | Probable Cause | Proposed Solution |
| Dimer/Polymer | Self-condensation of this compound. | Protect the 2-amino group. Alternatively, use dilute conditions and slow addition of the coupling agent. |
| N-Acylurea | Rearrangement of the O-acylisourea intermediate when using carbodiimides. | Add HOBt or HOAt to trap the O-acylisourea as a more stable active ester. |
| Guanidinium by-product | Reaction of the amine with aminium/uronium-based coupling reagents (e.g., HBTU, HATU). | Ensure the carboxylic acid is pre-activated before adding the amine. |
| Epimerization | If the amine or carboxylic acid contains a chiral center adjacent to the reacting functionality. | Use coupling reagents known to suppress racemization, such as HATU or COMU, and run the reaction at lower temperatures.[10] |
Problem 3: Difficulty in Product Purification
Purification of nicotinic acid derivatives can be challenging due to their polarity and potential for zwitterionic character.
Purification Strategies:
-
Aqueous Work-up:
-
A standard aqueous work-up can help remove water-soluble byproducts. A wash with a mild acid (e.g., dilute HCl or NH₄Cl solution) can remove unreacted amine and basic impurities. A subsequent wash with a mild base (e.g., saturated NaHCO₃ solution) can remove unreacted carboxylic acid.[10][12] Be cautious, as the amide product may also have some solubility in acidic or basic aqueous solutions.
-
-
Crystallization:
-
Chromatography:
-
Normal-phase silica gel chromatography is often used. A gradient elution starting with a non-polar solvent (e.g., hexanes or DCM) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is typically effective.
-
Adding a small amount of a basic modifier like triethylamine to the eluent can help prevent streaking of basic compounds on the silica gel.
-
For highly polar compounds, reverse-phase chromatography may be a better option.
-
Experimental Protocols
Standard Protocol for Amide Coupling using HATU
This protocol is a good starting point for the derivatization of this compound.
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add the desired amine (1.1 eq.) and DIPEA (2.5 eq.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq.) in one portion.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol for Acyl Chloride Formation and Coupling
This method is suitable for less sensitive substrates or when other coupling methods have failed.
-
Suspend this compound (1.0 eq.) in thionyl chloride (SOCl₂) (5-10 eq.).
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by the cessation of gas evolution and TLC/LC-MS).
-
Cool the reaction to room temperature and remove the excess SOCl₂ under reduced pressure.
-
Dissolve the resulting crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the amine (1.1 eq.) and a base such as triethylamine or pyridine (2.0 eq.) in anhydrous DCM and cool in an ice bath.
-
Slowly add the acyl chloride solution to the amine solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform an aqueous work-up and purify as described in the previous protocol.
Visualization of the Amide Coupling Workflow
Caption: General workflow for amide bond formation.
By understanding the underlying chemistry and potential pitfalls associated with the derivatization of this compound, researchers can develop robust and efficient synthetic protocols. This guide provides a foundation for troubleshooting and optimizing these critical reactions.
References
- Google Patents. US4447615A - Process for the purification of nicotinic acid amide I.
-
YouTube. (2023). Carboxylic Acid Derivatives Part 18 - Activation of Carboxylic acids. Available from: [Link]
- Google Patents. Purification of nicotinamide - US2496114A.
-
Chemistry LibreTexts. (2014). 17.22: How Cells Activate Carboxylic Acids. Available from: [Link]
-
ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? Available from: [Link]
- Google Patents. Purification of nicotinic acid - US3037987A.
-
Organic Syntheses Procedure. nicotinic acid. Available from: [Link]
-
ResearchGate. Synthesis of 2-aminonicotinic acid. Available from: [Link]
-
PubMed Central. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Available from: [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? : r/Chempros. Available from: [Link]
-
PubMed. Synthesis of Some 2-aminonicotinic Acid Derivatives. Available from: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available from: [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work? Available from: [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Available from: [Link]
-
MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available from: [Link]
-
PubMed Central. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Available from: [Link]
-
Aapptec Peptides. Coupling Reagents. Available from: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
-
PubMed. Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Available from: [Link]
-
ResearchGate. Coupling Reagents. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 2-Aminonicotinic Acid. Available from: [Link]
-
PubMed Central. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Available from: [Link]
-
American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Available from: [Link]
-
Shimadzu. Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Available from: [Link]
-
PubMed Central. Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available from: [Link]
-
ResearchGate. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry | Request PDF. Available from: [Link]
-
ResearchGate. Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Available from: [Link]
-
Analyst (RSC Publishing). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Available from: [Link]
-
SpringerLink. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Available from: [Link]
-
PubMed Central. A mild, catalyst-free synthesis of 2-aminopyridines. Available from: [Link]
-
NIH. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Available from: [Link]
Sources
- 1. This compound (1196157-56-8) for sale [vulcanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hepatochem.com [hepatochem.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scale-Up Synthesis of 2-Amino-5-phenylnicotinic acid
Welcome to the technical support center for the scale-up synthesis of 2-Amino-5-phenylnicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges, provide troubleshooting guidance, and answer frequently asked questions to ensure a robust, efficient, and safe scale-up process.
Introduction
This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its structure, featuring a pyridine core with amino, carboxylic acid, and phenyl functionalities, presents unique challenges during large-scale synthesis.[1] This guide will focus on a common synthetic strategy: the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming the C-C bond between the pyridine ring and the phenyl group.[2][3] While effective at the lab scale, this reaction can present significant hurdles related to catalyst performance, impurity profiles, and product isolation when scaled up.
This guide is structured to provide practical, experience-driven advice to anticipate and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when scaling up the Suzuki-Miyaura coupling for this compound synthesis?
A1: The primary challenge is often the efficiency and cost-effectiveness of the palladium catalyst system.[3] At scale, catalyst loading, stability, and removal become critical factors. Inefficient catalysis can lead to low yields and difficult purification, while the high cost of palladium necessitates minimizing its usage and implementing effective recovery strategies.[4]
Q2: I'm observing significant debromination of my 2-amino-5-bromonicotinic acid starting material. What could be the cause?
A2: Debromination is a common side reaction in Suzuki-Miyaura couplings, particularly with electron-rich heteroaromatic halides. It can be exacerbated by elevated temperatures, prolonged reaction times, or the presence of certain bases. The choice of phosphine ligand on the palladium catalyst can also influence the rate of this side reaction.
Q3: My product is difficult to purify, showing persistent colored impurities. What is the likely source?
A3: Colored impurities in amino-substituted aromatic compounds often arise from oxidation of the amino group.[5] These impurities can be difficult to remove by simple crystallization. It is crucial to handle the reaction mixture and the isolated product under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially at elevated temperatures.
Q4: What are the best practices for product isolation and purification at scale?
A4: For a crystalline solid like this compound, recrystallization is a highly effective and scalable purification method.[6] However, due to its amphoteric nature, with both an acidic carboxylic acid and a basic amino group, its solubility can be highly pH-dependent.[1] A common strategy is to perform an acid-base workup. The product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by adjusting the pH with an acid. This not only purifies the product but can also aid in removing residual palladium.
Q5: Are there greener alternatives to traditional solvents like dioxane or toluene for the Suzuki coupling?
A5: Yes, there is a growing emphasis on using more environmentally friendly solvents in pharmaceutical manufacturing. For Suzuki couplings, solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) are excellent alternatives to THF and dioxane. Water is also a green solvent and is often used as a co-solvent in these reactions.[7]
Troubleshooting Guide
Problem 1: Low or Stalled Reaction Conversion
| Possible Cause | Suggested Solution | Scientific Rationale |
| Catalyst Deactivation | 1. Ligand Selection: Switch to a more robust ligand, such as a biarylphosphine ligand (e.g., SPhos, XPhos). 2. Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar) to prevent oxidative degradation of the catalyst. | Buchwald-Hartwig biarylphosphine ligands are known to stabilize the palladium center and promote efficient catalytic turnover, especially with challenging substrates.[3] Oxygen can oxidize the Pd(0) active species to Pd(II), rendering it inactive. |
| Poor Solubility of Reagents | 1. Solvent System: Optimize the solvent mixture. A combination of an organic solvent (e.g., 2-MeTHF) and water is often effective. 2. Phase Transfer Catalyst: Consider adding a phase transfer catalyst (e.g., tetrabutylammonium bromide) if using a biphasic system. | The inorganic base (e.g., K₂CO₃, K₃PO₄) is typically soluble in the aqueous phase, while the organic substrates are in the organic phase. Efficient mixing and/or a phase transfer catalyst are crucial for bringing the reactants together. |
| Inefficient Mass Transfer at Scale | 1. Agitation: Increase the stirring rate to ensure good mixing of the multiphasic reaction mixture. 2. Baffling: Use a baffled reactor to improve mixing efficiency. | Inadequate mixing can lead to localized concentration gradients and "dead zones" in the reactor, resulting in incomplete reaction.[6] |
Problem 2: High Levels of Impurities
| Possible Cause | Suggested Solution | Scientific Rationale |
| Homocoupling of Phenylboronic Acid | 1. Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess. 2. Slow Addition: Add the boronic acid solution slowly to the reaction mixture. | Homocoupling is a common side reaction of boronic acids, especially at higher temperatures and concentrations. Controlling the stoichiometry and addition rate can minimize this. |
| Formation of Debrominated Byproduct | 1. Lower Temperature: Run the reaction at the lowest effective temperature. 2. Base Selection: Use a milder base, such as K₂CO₃ instead of K₃PO₄. | Debromination is often a thermally driven process. A milder base can also reduce the rate of this side reaction. |
| Residual Palladium in Final Product | 1. Work-up: Perform an aqueous wash with a solution of a thiol-containing compound (e.g., N-acetylcysteine) to scavenge residual palladium. 2. Charcoal Treatment: Treat a solution of the product with activated carbon. | Thiol groups have a high affinity for palladium and can effectively extract it from the organic phase into the aqueous phase. Activated carbon can also adsorb palladium species. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-Amino-5-bromonicotinic acid | 217.02 | 1.00 kg | 4.61 | 1.0 |
| Phenylboronic acid | 121.93 | 0.67 kg | 5.53 | 1.2 |
| Pd(OAc)₂ | 224.50 | 4.1 g | 0.018 | 0.004 |
| SPhos | 410.48 | 15.1 g | 0.037 | 0.008 |
| K₃PO₄ | 212.27 | 1.96 kg | 9.22 | 2.0 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 86.13 | 10 L | - | - |
| Water | 18.02 | 5 L | - | - |
Procedure:
-
Reactor Setup: Charge a 20 L jacketed glass reactor with 2-Amino-5-bromonicotinic acid (1.00 kg), K₃PO₄ (1.96 kg), Pd(OAc)₂ (4.1 g), and SPhos (15.1 g).
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes.
-
Solvent Addition: Add 2-MeTHF (10 L) and water (5 L) to the reactor.
-
Heating: Begin stirring and heat the reaction mixture to 65-70 °C.
-
Reagent Addition: In a separate vessel, dissolve phenylboronic acid (0.67 kg) in 2-MeTHF (2 L). Add this solution to the reactor over 1-2 hours using a metering pump.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the consumption of the starting material is complete (typically 4-6 hours).
-
Cooling and Phase Separation: Cool the reaction mixture to room temperature. Stop stirring and allow the layers to separate. Remove the lower aqueous layer.
-
Aqueous Wash: Add a 10% aqueous solution of N-acetylcysteine (5 L) to the organic layer and stir for 1 hour. Separate the layers and discard the aqueous layer.
-
Solvent Swap and Precipitation: Distill off the 2-MeTHF under reduced pressure. Add ethanol (5 L) and heat to reflux to dissolve the crude product.
-
Crystallization: Cool the solution slowly to 0-5 °C to induce crystallization.
-
Isolation and Drying: Filter the solid product, wash with cold ethanol (2 x 1 L), and dry under vacuum at 50 °C to a constant weight.
Protocol 2: HPLC Method for Reaction Monitoring
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Visualizations
Experimental Workflow
Caption: Workflow for the scale-up synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
- BenchChem. (2025). Technical Support Center: Optimizing the Bromination of Nicotinic Acid.
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Nicotinic Acids.
- ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid.
- Organic Syntheses. (n.d.). Nicotinic acid.
- Vulcanchem. (n.d.). This compound.
- PubMed Central. (n.d.). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents.
- Wikipedia. (n.d.). Gewald reaction.
- Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
- ChemicalBook. (n.d.). Nicotinic acid synthesis.
- PubMed. (1975). Synthesis of Some 2-aminonicotinic Acid Derivatives.
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- ChemicalBook. (n.d.). This compound.
- Wiley Online Library. (2025). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release.
- Google Patents. (n.d.). Preparation method of 2-amino-5-thiophenyl-(2-methoxy) acetanilide.
- ResearchGate. (2025). Preparation of 2-, 4-, 5-, and 6-aminonicotinic acid.
- ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- ResearchGate. (2025). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives.
- Synlett. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair.
- BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
- Nature Communications. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
- Journal of Enzyme Inhibition and Medicinal Chemistry. (n.d.). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Diaion. (n.d.). Separation and Refining of Amino acids.
- PubMed. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications.
- BenchChem. (n.d.). Challenges in the scale-up of 3-Amino-5,6-dimethyl-2(1H)-pyridinone synthesis.
- PubMed Central. (n.d.). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A.
- University of Arizona. (2004). Large scale enantiomeric synthesis, purification, and characterization of ω-unsaturated amino acids via a Gly-Ni(II)-BPB-complex.
- BenchChem. (2025). Minimizing impurities during the synthesis of 2-Amino-5-nitrobenzenesulfonic acid.
- IMEMG. (n.d.). Synthesis, Scale-up and Recrystallization Studies of 2,6-Diamino-3,5-Dinitropyrazine-1-Oxide(LLM-105).
- PubMed Central. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- PubMed. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- BenchChem. (2025). Application Note: Chromatographic Purification of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one.
- Amerigo Scientific. (n.d.). 2-Amino-5-methylnicotinic acid.
- Chemistry LibreTexts. (2022). Synthesis of Amino Acids.
- MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
Sources
- 1. This compound (1196157-56-8) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature [mdpi.com]
Technical Support Center: Purification of Crude 2-Amino-5-phenylnicotinic Acid
This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals facing challenges in the purification of crude 2-Amino-5-phenylnicotinic acid. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific experimental context.
Introduction: Understanding the Challenge
This compound (MW: 214.22 g/mol ) is an amphoteric molecule, possessing both a basic amino group and an acidic carboxylic acid group on a pyridine ring.[1] Its synthesis, often achieved via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, typically involves reacting a halogenated 2-aminonicotinic acid precursor with a phenylboronic acid.[2][3] This synthetic route, while effective, often yields a crude product contaminated with a predictable set of impurities:
-
Unreacted Starting Materials: Residual halogenated precursor and/or phenylboronic acid.
-
Homocoupling Byproducts: Biphenyl, formed from the coupling of two phenylboronic acid molecules.[4]
-
Catalyst Residues: Elemental palladium (often as "palladium black").[5]
-
Inorganic Salts: Remnants from the base (e.g., K₃PO₄, Na₂CO₃) used in the coupling reaction.[2]
The unique physicochemical properties of the target molecule dictate the purification strategy. Its amphoteric nature is the key to separating it from neutral organic impurities, while its polarity and crystalline structure are leveraged in subsequent steps.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems encountered during the purification process in a direct question-and-answer format.
Question 1: My crude product is a complex mixture containing starting materials, biphenyl, and inorganic salts. What is the most effective first-pass purification strategy?
Answer: The most robust initial step is an Acid-Base Extraction . This technique specifically leverages the amphoteric nature of your target compound to separate it from neutral, acidic, or basic impurities.[6]
-
Causality: Your target molecule, this compound, has a carboxylic acid (pKa ~4-5) and an amino group (pKa of the conjugate acid is also ~2-3). By dissolving the crude mixture in an organic solvent (like ethyl acetate or dichloromethane) and extracting with a weak aqueous base (e.g., saturated sodium bicarbonate solution), you selectively deprotonate the carboxylic acid.[7][8] This forms the water-soluble sodium salt, which partitions into the aqueous layer, leaving neutral impurities like biphenyl and unreacted boronic esters in the organic layer.[9][10] Palladium residues will also remain in the organic phase or at the interface.
-
Self-Validation: The separation is visually confirmed by the formation of two distinct layers. The pH of the aqueous layer should be basic after extraction. After separation, acidifying the aqueous layer to a pH of ~3-4 should cause your purified product to precipitate out of the solution, providing a clear indication of successful separation.[8] If no precipitate forms, the product may be more soluble than anticipated, requiring back-extraction into an organic solvent.[8]
Question 2: After acid-base extraction, my product is still off-white or slightly colored and the melting point is broad. How can I improve its purity and color?
Answer: This indicates the presence of residual, closely related organic impurities or trace catalyst residues. The next logical step is Recrystallization , often incorporating a treatment with activated charcoal.
-
Causality: Recrystallization is an effective technique for separating compounds based on differences in solubility.[7] The ideal solvent (or solvent pair) will dissolve your compound completely at an elevated temperature but poorly at room temperature or below, while impurities remain either highly soluble or insoluble at all temperatures. For this compound, polar protic solvents or pairs are often effective. The discoloration (typically gray, black, or brown) is almost certainly due to residual palladium catalyst.[11] Activated charcoal has a high surface area and can adsorb these colored impurities, which are then removed by hot gravity filtration.[11]
-
Self-Validation: A successful recrystallization will yield well-defined crystals with a sharper melting point and improved color compared to the pre-recrystallized material. The filtrate (mother liquor) should show a concentration of impurities when analyzed by a technique like Thin Layer Chromatography (TLC).
Question 3: Recrystallization failed to significantly improve purity, and TLC analysis still shows impurities with similar polarity to my product. What is the next step?
Answer: When impurities have very similar solubility profiles to your product, a more powerful separation technique like Column Chromatography is required.[12]
-
Causality: Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[13] However, the amphoteric nature of this compound presents a challenge on standard silica gel. The acidic silica can strongly interact with the basic amino group, while the polar carboxylic acid can also bind tightly, leading to significant peak tailing or the compound failing to elute.
-
Expert Insight & Solution:
-
Modify the Mobile Phase: To mitigate streaking on silica gel, you can add a small amount of acid (e.g., 0.5-1% acetic acid) or base (e.g., 0.5-1% triethylamine) to your eluent system (e.g., dichloromethane/methanol).[14] The acid will protonate the amino group, and the base will deprotonate the carboxylic acid, but using one modifier consistently can lead to better chromatography. Acetic acid is often preferred as it is volatile.
-
Use Reverse-Phase Chromatography: A better alternative is often reverse-phase chromatography (e.g., using a C18-functionalized silica stationary phase).[14] In this technique, the stationary phase is nonpolar, and a polar mobile phase (e.g., acetonitrile/water or methanol/water) is used. This is often much more effective for polar and amphoteric molecules. You can add a modifier like 0.1% trifluoroacetic acid (TFA) to the mobile phase to ensure all acidic and basic groups are protonated, leading to sharper peaks.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should consider for purification? A1: The three most important properties are:
-
Amphoterism: It contains both an acidic carboxylic acid group and a basic amino group, allowing it to form salts with both bases and acids. This is the foundation of the acid-base extraction strategy.[1][6]
-
Solubility: It has limited solubility in water but better solubility in polar organic solvents like ethanol, methanol, and DMSO.[1] Its solubility is highly pH-dependent.[15][16]
-
Crystalline Nature: It is a crystalline solid, making it a good candidate for purification by recrystallization, provided a suitable solvent is found.[1]
Q2: How do I select an appropriate solvent system for recrystallization? A2: The selection process is empirical but guided by chemical principles. You should test solubility in a range of solvents with varying polarities. The ideal solvent dissolves the compound when hot but not when cold. If a single solvent is not found, a binary solvent system (e.g., ethanol/water or methanol/heptane) is an excellent choice.[11]
| Solvent | Polarity Index | Boiling Point (°C) | Comments |
| Water | 10.2 | 100 | Good "anti-solvent" in a pair. Solubility is pH-dependent.[16] |
| Methanol | 5.1 | 65 | Good solvent, often used in a pair with water or a nonpolar solvent.[17] |
| Ethanol | 4.3 | 78 | Excellent choice; dissolves the compound when hot. Often paired with water.[18] |
| Ethyl Acetate | 4.4 | 77 | Moderate solvent, may be suitable for some systems. |
| Dichloromethane | 3.1 | 40 | May be too nonpolar to be a good primary solvent. |
| Heptane | 0.1 | 98 | Good "anti-solvent" to pair with a more polar solvent like methanol. |
Q3: How can I definitively confirm the purity of my final product? A3: A combination of methods is required for authoritative confirmation:
-
Melting Point: A sharp melting point range (within 1-2 °C) that matches the literature value indicates high purity. Impurities typically depress and broaden the melting point range.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation and purity assessment. The absence of signals corresponding to impurities (e.g., starting materials, biphenyl) is a strong indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): An analytical technique that can provide a quantitative measure of purity (e.g., >99% by peak area).
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Visualization of Purification Workflows
Purification Strategy Decision Tree
This diagram outlines the logical flow for selecting a purification method based on the nature of the crude product.
Caption: Decision tree for selecting the optimal purification strategy.
Acid-Base Extraction Workflow
This diagram details the step-by-step process for separating the amphoteric product from neutral impurities.
Caption: Step-by-step workflow for purification via acid-base extraction.
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate (100 mL) in a separatory funnel. Some insoluble material (inorganic salts) may remain.
-
Extraction: Add saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: Repeat the extraction of the organic layer with another portion of saturated NaHCO₃ solution (50 mL) to ensure complete recovery. Combine the aqueous extracts.
-
Impurity Removal: The remaining organic layer contains neutral impurities. It can be washed with brine, dried over anhydrous sodium sulfate, and evaporated to isolate and characterize these impurities if desired, or discarded.[7]
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is between 3 and 4 (check with pH paper). A precipitate of the pure product should form.[8]
-
Isolation: Continue stirring in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Protocol 2: Recrystallization from Ethanol/Water
-
Dissolution: Place the crude or post-extraction solid (e.g., 3.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Swirl and gently reheat for 5-10 minutes.[11]
-
Hot Filtration (if charcoal was used): Perform a hot gravity filtration using a fluted filter paper to remove the charcoal and any other insoluble impurities.
-
Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly turbid (cloudy). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum.
References
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Confluence - Engineering Ideas Clinic. (n.d.). Acid and Base Extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid. Retrieved from [Link]
-
Coconote. (2025). Acid-Base Extraction Techniques. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
PubMed Central. (n.d.). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate.... Retrieved from [Link]
-
Indian Chemical Society. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]
-
MDPI. (n.d.). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from [Link]
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
ResearchGate. (2012). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN108299259B - Preparation method of 2-amino-5-thiophenyl-(2-methoxy) acetanilide.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2019). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents.... Retrieved from [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
Xingwei Li Lab. (2024). Aminative Suzuki–Miyaura coupling. Retrieved from [Link]
-
Biology LibreTexts. (2021). 1.14: Column Chromatography. Retrieved from [Link]
-
Dia-Nitrix. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Opentrons. (n.d.). Automating Column Chromatography Protein Purification. Retrieved from [Link]
-
Journal of Biological Chemistry. (n.d.). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Retrieved from [Link]
-
ResearchGate. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from [Link]
-
GEA. (n.d.). Crystallization of Amino Acids. Retrieved from [Link]
- Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
-
MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]
-
International Journal of ChemTech Research. (n.d.). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Retrieved from [Link]
-
MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]
Sources
- 1. This compound (1196157-56-8) for sale [vulcanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 10. coconote.app [coconote.app]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. column-chromatography.com [column-chromatography.com]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. mdpi.com [mdpi.com]
- 16. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 17. researchgate.net [researchgate.net]
- 18. staff.ustc.edu.cn [staff.ustc.edu.cn]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Amino-5-phenylnicotinic Acid: Strategies and Methodologies for Researchers
The synthesis of 2-amino-5-phenylnicotinic acid, a key structural motif in medicinal chemistry and materials science, presents a compelling challenge in heterocyclic chemistry. The strategic placement of the amino, carboxylic acid, and phenyl groups on the pyridine core offers a rich landscape for derivatization and the development of novel compounds with tailored biological and physical properties. This guide provides an in-depth comparative analysis of the primary synthetic routes to this valuable molecule, offering detailed experimental protocols, quantitative data, and expert insights to assist researchers in selecting the optimal methodology for their specific applications.
Introduction: The Significance of the this compound Scaffold
The this compound framework is a privileged scaffold due to the versatile reactivity of its functional groups. The amino group serves as a handle for amide and sulfonamide formation, the carboxylic acid allows for esterification and amidation, and the phenyl group can be further functionalized to modulate lipophilicity and electronic properties. This trifecta of functionalities makes it a valuable building block in the synthesis of a wide range of biologically active molecules and functional materials. The objective of this guide is to dissect and compare the most effective strategies for the construction of this pyridine core.
Method 1: Multi-Component Synthesis via Chalcone Intermediates
One of the most efficient and atom-economical approaches to constructing highly substituted pyridines is through multi-component reactions (MCRs). This strategy involves the one-pot reaction of three or more starting materials to form a complex product, thereby minimizing purification steps and maximizing efficiency. A prominent MCR for the synthesis of 2-aminonicotinonitrile derivatives, which are direct precursors to the target acid, proceeds through a chalcone intermediate.[1]
Mechanistic Rationale
The reaction begins with the Claisen-Schmidt condensation of an acetophenone and a benzaldehyde derivative to form a chalcone. This α,β-unsaturated ketone then undergoes a Michael addition with a cyanide-containing active methylene compound, such as malononitrile. Subsequent cyclization and aromatization, driven by the elimination of water and hydrogen, lead to the formation of the stable 2-aminonicotinonitrile ring system. The final step involves the hydrolysis of the nitrile group to the desired carboxylic acid.
Experimental Protocol: Synthesis of 2-Amino-5-phenylnicotinonitrile
This protocol is adapted from established methods for the synthesis of 2-amino-4,6-diphenylnicotinonitriles.[1]
Step 1: Synthesis of Chalcone (1,3-diphenylprop-2-en-1-one)
-
To a stirred solution of acetophenone (1.20 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (20 mL), add a 10% alcoholic solution of sodium hydroxide (5 mL).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (100 mL) and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with water until neutral, and dry to afford the crude chalcone, which can be used in the next step without further purification.
Step 2: Synthesis of 2-Amino-4,6-diphenylnicotinonitrile
-
In a round-bottom flask, combine the chalcone from the previous step (2.08 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (6.17 g, 80 mmol) in absolute ethanol (30 mL).
-
Reflux the mixture overnight.
-
After cooling to room temperature, the precipitated product is collected by filtration.
-
Wash the solid with cold ethanol and dry to yield 2-amino-4,6-diphenylnicotinonitrile.
Step 3: Hydrolysis to this compound
-
Suspend the 2-amino-5-phenylnicotinonitrile (1 mmol) in a mixture of concentrated sulfuric acid (5 mL) and water (5 mL).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure this compound.
Diagram of the Multi-Component Synthesis Workflow
Caption: Workflow for the multi-component synthesis of this compound.
Method 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[2] This method is particularly attractive for the synthesis of this compound as it allows for the late-stage introduction of the phenyl group onto a pre-functionalized pyridine ring. The key starting material for this approach is a halogenated 2-aminonicotinic acid derivative, such as 2-amino-5-bromonicotinic acid.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide (2-amino-5-bromonicotinic acid), transmetalation of the aryl group from the organoboron reagent (phenylboronic acid) to the palladium center, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.[2]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is based on established procedures for the Suzuki coupling of 5-bromonicotinic acid.[2]
-
To a Schlenk flask, add 2-amino-5-bromonicotinic acid (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and a degassed solvent mixture such as 1,4-dioxane/water (4:1, 10 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Diagram of the Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Method 3: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) on electron-deficient pyridine rings is a classical yet effective method for introducing nucleophiles.[3] For the synthesis of this compound, a plausible strategy involves the sequential substitution of a dihalonicotinic acid derivative. This approach offers a high degree of control over the introduction of the amino and phenyl groups.
Mechanistic Rationale
The SNAr mechanism on pyridines involves the attack of a nucleophile on the electron-deficient ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The subsequent departure of a leaving group (halide) restores the aromaticity of the ring. The regioselectivity of the substitution is governed by the position of the electron-withdrawing groups and the inherent electronic properties of the pyridine ring.
Conceptual Experimental Protocol
A hypothetical two-step SNAr protocol is outlined below.
Step 1: Amination of a Dihalonicotinic Acid
-
React a suitable dihalonicotinic acid, such as 2,5-dichloronicotinic acid, with an excess of ammonia or an appropriate amine nucleophile in a polar aprotic solvent like DMSO or NMP at elevated temperatures.
-
The more activated position (typically the 2-position in pyridines) will undergo substitution first to yield 2-amino-5-chloronicotinic acid.
-
The product is isolated by precipitation upon addition of water and purified by recrystallization.
Step 2: Phenylation via Ullmann-type Coupling
-
The resulting 2-amino-5-chloronicotinic acid can then be subjected to a copper-catalyzed Ullmann-type coupling with a phenylating agent, such as phenyllithium or a phenylboronic acid in the presence of a copper catalyst.
-
This reaction would introduce the phenyl group at the 5-position.
-
Workup and purification would yield the final product.
Diagram of the Nucleophilic Aromatic Substitution Workflow
Caption: Workflow for the SNAr-based synthesis of this compound.
Comparative Analysis of Synthesis Methods
To facilitate the selection of the most appropriate synthetic route, the following table summarizes the key performance indicators for each method.
| Feature | Multi-Component Reaction | Suzuki-Miyaura Coupling | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Materials | Simple, acyclic precursors | Halogenated aminonicotinic acid, Phenylboronic acid | Dihalonicotinic acid |
| Number of Steps | 1-2 (plus hydrolysis) | 1 | 2 |
| Typical Yield | Good to Excellent | Good to Excellent | Moderate to Good |
| Reaction Conditions | Often requires reflux | Requires inert atmosphere, catalyst | Often requires high temperatures |
| Scalability | Generally good | Good, but catalyst cost can be a factor | Can be challenging due to harsh conditions |
| Substrate Scope | Broad, allows for diverse substitutions | Broad, depends on available boronic acids | Can be limited by regioselectivity |
| Key Advantages | Atom economy, procedural simplicity | High functional group tolerance, late-stage functionalization | Utilizes classical, well-understood reactions |
| Potential Drawbacks | Can sometimes lead to mixtures of products | Catalyst cost and removal | Harsh reaction conditions, potential for side reactions |
Conclusion and Future Outlook
The synthesis of this compound can be approached through several effective strategies, each with its own set of advantages and challenges. The Multi-Component Reaction offers an elegant and efficient route, particularly for the rapid generation of diverse analogs. The Suzuki-Miyaura Cross-Coupling provides a robust and highly versatile method for the controlled introduction of the phenyl group. Finally, Nucleophilic Aromatic Substitution represents a more traditional but still viable approach, especially when specific regiochemical control is required.
The choice of the optimal synthetic route will ultimately depend on the specific goals of the research, including the desired scale of the synthesis, the availability of starting materials, and the need for analog generation. As the demand for novel heterocyclic compounds continues to grow, the development of even more efficient, sustainable, and versatile methods for the synthesis of scaffolds like this compound will remain a key area of focus for the chemical research community.
References
-
ResearchGate. (2022). Pyridine and Pyridine Derivatives. [Link]
-
ijarsct. (n.d.). A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. [Link]
-
SlideShare. (n.d.). Unit 4 Pyridine | PDF. [Link]
-
MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]
-
Advion, Inc. (n.d.). A One Pot, Solvent Free and Catalyst Free Synthesis of Substituted 2-Amino-5-Aryl-1,3,4-Oxadiazoles under Microwave Irradiation. [Link]
-
International Journal of Research. (2023). One-pot multicomponent synthesis of 2-amino-5,6,7,8-tetrahydro-4-phenylquinoline-3-Carbonitrile Derivatives. [Link]
-
NIH. (n.d.). Design and Synthesis of C-Aryl Angular Luotonins via One-Pot Aza-Nazarov–Friedlander Sequence and Their Topo-I Inhibition Studies Along with C-Aryl Vasicinones and Luotonins. [Link]
- Google Patents. (n.d.).
-
PubMed Central. (n.d.). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. [Link]
-
PubMed. (n.d.). One-pot synthesis and anticancer studies of 2-arylamino-5-aryl-1,3,4-thiadiazoles. [Link]
-
ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]
-
PubMed Central. (n.d.). Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. [Link]
-
PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
Sources
A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5-phenylnicotinic Acid Analogs
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-amino-5-phenylnicotinic acid analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from various studies on related nicotinic acid derivatives to extrapolate key SAR principles. We will explore the impact of structural modifications on the anti-inflammatory, anticancer, and antimicrobial activities of this promising scaffold, supported by detailed experimental protocols and comparative data.
Introduction: The Therapeutic Potential of the Nicotinic Acid Scaffold
Nicotinic acid (niacin) and its derivatives are well-established pharmacophores known for a wide range of biological activities. The introduction of an amino group at the 2-position and a phenyl ring at the 5-position of the nicotinic acid core creates a versatile scaffold, the this compound, with significant potential for therapeutic applications. The interplay between the acidic carboxylic acid group, the basic amino group, and the lipophilic phenyl ring allows for a multitude of chemical modifications to fine-tune the pharmacological profile of these analogs. This guide will dissect the available literature on related compounds to build a predictive SAR model for this specific class of molecules.
Core Structural Features and Their Influence on Activity
The this compound scaffold can be systematically modified at several key positions to modulate its biological activity. The primary points of modification include the amino group (position 2), the carboxylic acid group (position 3), and the phenyl ring (position 5).
Diagram: Key Modification Points on the this compound Scaffold
Caption: Key positions for structural modification on the this compound scaffold.
Comparative Analysis of Biological Activities
While direct SAR studies on this compound are limited, we can infer potential trends from related nicotinic acid and 2-aminothiazole derivatives.
Anti-inflammatory Activity
Nicotinic acid derivatives have shown promise as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The structural features of this compound analogs are reminiscent of some non-steroidal anti-inflammatory drugs (NSAIDs).
Key SAR Insights (Inferred):
-
Carboxylic Acid Group: The free carboxylic acid is often crucial for COX inhibition, as it mimics the arachidonic acid substrate. Esterification or amidation of this group typically reduces or abolishes anti-inflammatory activity.[3]
-
Amino Group: The 2-amino group can be a key interaction point within the active site of target enzymes. Acylation or substitution of this group can modulate activity and selectivity.
-
Phenyl Ring Substitution: The substitution pattern on the 5-phenyl ring is expected to significantly impact potency and COX-1/COX-2 selectivity. Electron-withdrawing groups (e.g., halogens) or bulky substituents can enhance activity.[2][3]
Table 1: Inferred Anti-inflammatory Activity of Hypothetical this compound Analogs
| Compound ID | R1 (Amino Group) | R2 (Carboxylic Acid) | R3 (Phenyl Ring) | Predicted COX-2 Inhibition (IC50, µM) |
| Parent | -NH2 | -COOH | -H | > 50 |
| A-1 | -NHCOCH3 | -COOH | -H | > 50 |
| A-2 | -NH2 | -COOCH3 | -H | Inactive |
| A-3 | -NH2 | -COOH | 4-Cl | < 10 |
| A-4 | -NH2 | -COOH | 4-OCH3 | 10-25 |
| A-5 | -NH2 | -COOH | 2,4-diCl | < 5 |
Anticancer Activity
The 2-amino-heterocyclic motif is present in several kinase inhibitors used in cancer therapy. For instance, 2-aminothiazole derivatives have been designed as Bcr-Abl and histone deacetylase (HDAC) dual inhibitors.[4]
Key SAR Insights (Inferred):
-
2-Amino Group: This group is often essential for forming key hydrogen bonds with the hinge region of protein kinases.
-
Amide Derivatives: Conversion of the carboxylic acid to various amides can introduce new interaction points and improve cell permeability.
-
Phenyl Ring Substituents: The nature and position of substituents on the phenyl ring can influence selectivity and potency against different cancer cell lines.
Table 2: Inferred Anticancer Activity of Hypothetical this compound Analogs
| Compound ID | R1 (Amino Group) | R2 (Carboxylic Acid Derivative) | R3 (Phenyl Ring) | Predicted Cytotoxicity (GI50, µM) vs. K562 cells |
| B-1 | -NH2 | -CONH-(2-chlorophenyl) | -H | 15-30 |
| B-2 | -NH2 | -CONH-(4-methylpiperazin-1-yl) | -H | < 10 |
| B-3 | -NH2 | -CONH-(2-aminophenyl) | 4-F | < 5 |
Antimicrobial Activity
Pyridine and its derivatives are known to possess a broad spectrum of antimicrobial activities.[5]
Key SAR Insights (Inferred):
-
Arylazo Derivatives: The introduction of an arylazo group at the 5-position of the nicotinic acid ring has been shown to impart significant antimicrobial activity.[6]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the arylazo moiety, such as chloro, bromo, or nitro groups, generally enhances antimicrobial effects.[6]
Table 3: Inferred Antimicrobial Activity of Hypothetical this compound Analogs
| Compound ID | Modification at Position 5 | Predicted Minimum Inhibitory Concentration (MIC, µg/mL) vs. B. subtilis |
| C-1 | 5-(4-chlorophenylazo) | 8-16 |
| C-2 | 5-(4-nitrophenylazo) | 4-8 |
| C-3 | 5-phenyl (Parent Scaffold) | > 64 |
Experimental Protocols
General Synthesis of this compound Analogs
A plausible synthetic route to the target scaffold can be adapted from known procedures for similar heterocyclic compounds.[6]
Diagram: Representative Synthetic Pathway
Caption: A potential synthetic route to 2-amino-5-aryl(azo)nicotinic acid derivatives.
Step-by-Step Protocol:
-
Synthesis of 2-Amino-5-arylazonicotinates: A mixture of 3-oxo-2-arylhydrazonopropanal (1 mmol) and ethyl cyanoacetate (1 mmol) in ethanol (20 mL) is treated with a catalytic amount of piperidine. The reaction mixture is refluxed for 4-6 hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and recrystallized to afford the desired 2-amino-5-arylazonicotinate.[6]
-
Hydrolysis to 2-Amino-5-arylazonicotinic Acid: The synthesized ester (1 mmol) is dissolved in a mixture of ethanol (10 mL) and 10% aqueous sodium hydroxide (10 mL). The mixture is heated under reflux for 2 hours. After cooling, the solution is acidified with dilute hydrochloric acid to precipitate the carboxylic acid. The solid is filtered, washed with water, and dried.
In Vitro COX Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available kits and published methods.[5][7]
Diagram: COX Inhibition Assay Workflow
Caption: Workflow for the in vitro COX colorimetric inhibitor screening assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer (0.1 M Tris-HCl, pH 8.0), heme solution, and dilute COX-1 and COX-2 enzymes in the assay buffer.
-
Plate Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the test compound (dissolved in DMSO, then diluted) to the inhibitor wells. For control wells, add DMSO instead of the test compound.
-
Enzyme Addition: Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 20 µL of arachidonic acid solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 5 minutes.
-
Absorbance Reading: Measure the absorbance at 590 nm using a microplate reader.
-
Calculation: The percent inhibition is calculated using the formula: % Inhibition = [(Control Abs - Inhibitor Abs) / Control Abs] x 100. The IC50 value is determined from a dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is based on standard MTT assay procedures.[8][9]
Diagram: MTT Assay Workflow
Caption: A generalized workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[4][10][11]
Diagram: Broth Microdilution Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) by broth microdilution.
Step-by-Step Protocol:
-
Compound Dilution: Perform serial twofold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[10]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.[4]
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[11]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential anti-inflammatory, anticancer, and antimicrobial activities. While direct experimental data on this specific class of compounds is emerging, by extrapolating from structurally related analogs, we can formulate key structure-activity relationships to guide future drug discovery efforts. The synthetic accessibility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties. Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs to validate the inferred SAR and to identify lead compounds for further preclinical development.
References
-
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]
-
Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed. [Link]
-
Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. J-Stage. [Link]
-
Synthesis and Study Anti-Inflammatory Activity of Nicotinic Acid Hydrazones. Pharmateca. [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central. [Link]
-
Nicotinic acid conjugates of nonsteroidal anti-inflammatory drugs (NSAID's) and their anti-inflammatory properties. PubMed. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]
-
Broth microdilution. Wikipedia. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]
-
Synthesis of 2-aminonicotinic acid. ResearchGate. [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Jove. [Link]
-
Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. PMC - PubMed Central. [Link]
-
Synthesis of Amino Acids. Chemistry LibreTexts. [Link]
Sources
- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Biological Activity of 2-Amino-5-phenylnicotinic Acid Derivatives
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Therapeutic Potential of the Nicotinic Acid Scaffold
Nicotinic acid (niacin or vitamin B3) and its derivatives have long been a focal point in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2] The core pyridine ring structure serves as a versatile scaffold for chemical modifications, leading to compounds with significant therapeutic potential. Among these, derivatives of 2-aminonicotinic acid are of particular interest. The introduction of a phenyl group at the 5-position to create the 2-Amino-5-phenylnicotinic acid structure enhances lipophilicity and introduces additional points for molecular interaction, potentially modulating the compound's biological profile.[3] This guide provides a comparative analysis of the biological activities of various this compound derivatives, with a focus on their anti-inflammatory and anticancer properties, supported by experimental data and detailed protocols.
Core Molecular Structure
The foundational molecule, this compound, possesses a unique arrangement of functional groups: an amino group at the 2-position, a carboxylic acid at the 3-position, and a phenyl ring at the 5-position of the pyridine core.[3] This specific architecture allows for a variety of synthetic modifications, leading to a library of derivatives with diverse biological effects.
Caption: Core chemical structure of this compound.
Part 1: Comparative Anticancer Activity
Nicotinic acid derivatives have emerged as promising candidates in anticancer drug discovery, targeting various mechanisms to inhibit tumor growth and proliferation.[1][4] Studies have shown that specific derivatives can exhibit potent cytotoxic effects against a range of human cancer cell lines.
One notable study explored novel nicotinic acid-based agents designed to selectively inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis in tumors.[5][6] While not direct derivatives of this compound, the findings highlight the potential of the broader nicotinic acid scaffold. For instance, a synthesized derivative, referred to as compound 5c , demonstrated significant cytotoxic potential against colon (HCT-15) and prostate (PC-3) cancer cell lines, even surpassing the efficacy of the standard drug doxorubicin in some cases.[5]
Quantitative Comparison of Cytotoxicity
The efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell viability.
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Compound 5c | HCT-15 (Colon) | 0.068 | VEGFR-2 Inhibition | [5][6] |
| Compound 5b | HCT-15 (Colon) | >100 | VEGFR-2 Inhibition | [5] |
| Doxorubicin | HCT-15 (Colon) | 0.45 | DNA Intercalation | [5] |
| Sorafenib | HCT-15 (Colon) | 0.098 | Multi-kinase Inhibitor | [5] |
| Compound 6d | K563 (Leukemia) | <1 | Not Specified | [7] |
| Dasatinib | K563 (Leukemia) | <1 | Multi-kinase Inhibitor | [7] |
This table includes data from various nicotinic and thiazole acid derivatives to illustrate the potential of related scaffolds.
Compound 5c not only showed potent VEGFR-2 inhibition (IC₅₀ = 0.068 μM) but also induced apoptosis, confirmed by a 4.3-fold increase in caspase-3 levels.[5][6] This dual mechanism of cytotoxicity and apoptosis induction makes it a compelling lead for further development.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[8] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT salt into purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[9]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells of interest (e.g., HCT-15, PC-3) in complete medium.
-
Harvest cells and perform a cell count.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test derivatives (e.g., in DMSO) and the positive control (e.g., Doxorubicin).
-
After 24 hours of incubation, remove the old medium from the wells.
-
Add 100 µL of medium containing the various concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[8]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-200 µL of a solubilization solution, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the crystals.[9][11]
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[10] A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Caption: Standard workflow for the MTT cytotoxicity assay.
Part 2: Comparative Anti-Inflammatory Activity
Inflammation is a critical physiological process, but its dysregulation is a hallmark of many chronic diseases. The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key mediators of inflammation and are the primary targets for non-steroidal anti-inflammatory drugs (NSAIDs).[12] Several nicotinic acid derivatives have been investigated for their anti-inflammatory and analgesic properties, often linked to their ability to inhibit COX enzymes.[13]
A study on 2-phenoxynicotinic acid hydrazides revealed that certain derivatives exhibited moderate to high anti-inflammatory activity when compared to the reference drug mefenamic acid.[13] Subsequent in vitro assays confirmed that the most active compounds demonstrated moderate inhibition of COX-1 and weaker inhibition of COX-2.[13] This highlights the importance of evaluating selectivity, as non-selective COX inhibition can lead to gastrointestinal side effects.[14]
Quantitative Comparison of COX Inhibition
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity | Reference |
| Derivative A | Moderate | Weak | COX-1 selective | [13] |
| Derivative B | Moderate | Weak | COX-1 selective | [13] |
| Mefenamic Acid | High | High | Non-selective | [13] |
| Celecoxib | Low | High | COX-2 selective | [15] |
Data is generalized from findings on 2-phenoxynicotinic acid hydrazides to illustrate comparative principles.
The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug design to minimize side effects associated with COX-1 inhibition.[12][16]
Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)
This assay measures the activity of COX-2 by detecting the intermediate product, Prostaglandin G2, using a fluorometric probe.[15] The inhibition of this activity by test compounds can be quantified.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare all reagents as per the kit manufacturer's instructions. This typically includes reconstituting human recombinant COX-2 enzyme, preparing the COX assay buffer, probe, cofactor, and arachidonic acid substrate solution.[15]
-
Store reconstituted enzyme at -80°C and other reagents at -20°C, protected from light.[15]
-
-
Assay Plate Setup:
-
In a 96-well white opaque plate, set up wells for:
-
Enzyme Control (EC): Contains enzyme but no inhibitor.
-
Inhibitor Control (IC): Contains enzyme and a known COX-2 inhibitor (e.g., Celecoxib).[15]
-
Sample Screen (S): Contains enzyme and the test derivatives at various concentrations.
-
Solvent Control (Optional): Contains enzyme and the solvent used to dissolve the test compounds (e.g., DMSO) to check for solvent effects.[15]
-
-
-
Reaction Mixture Preparation and Incubation:
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µL of the Reaction Mix to each well.
-
Add 10 µL of the diluted test inhibitor, control inhibitor, or assay buffer to the appropriate wells.
-
Add 10 µL of the diluted COX-2 enzyme solution to all wells except the background control.
-
Pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitors to interact with the enzyme.[17]
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously using a multichannel pipette.
-
Immediately begin measuring the fluorescence kinetically using a microplate reader (Excitation/Emission = 535/587 nm) at 25°C for 5-10 minutes.[15]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic plot.
-
Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100
-
Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
-
Caption: Simplified COX-2 pathway and the target for inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel therapeutic agents. The available data, primarily from related nicotinic acid derivatives, strongly suggests potential for potent anticancer and anti-inflammatory activities. The key to unlocking this potential lies in systematic structure-activity relationship (SAR) studies focused specifically on this scaffold. By synthesizing a library of derivatives with varied substitutions on the phenyl ring and modifications to the amino and carboxylic acid groups, researchers can fine-tune the biological activity and selectivity.
Future research should prioritize:
-
Synthesis of a focused library of this compound derivatives.
-
Comprehensive screening against diverse cancer cell lines and key inflammatory targets (COX-1, COX-2, various cytokines).
-
In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by the most potent compounds.
-
Pharmacokinetic and toxicological profiling to assess the drug-likeness of lead candidates.
By integrating synthetic chemistry with robust biological evaluation, the full therapeutic potential of this compound derivatives can be realized, paving the way for the next generation of targeted therapies.
References
-
Jain, N., Utreja, D., Kaur, K., & Jain, P. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini Reviews in Medicinal Chemistry, 21(7), 847-882. [Link]
-
Jain, N., Utreja, D., Kaur, K., & Jain, P. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. [Link]
-
Al-Ostath, A., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1851. [Link]
-
Jialal, I., & Devaraj, S. (2005). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American journal of clinical nutrition, 81(1), 147-51. [Link]
-
Jain, N., Utreja, D., Kaur, K., & Jain, P. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. [Link]
-
Al-Ostath, A., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1). [Link]
-
Schroecksnadel, K., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinical and experimental immunology, 140(2), 369-76. [Link]
-
Zielinska, A., & Martins, I. (2021). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 13(10), 1593. [Link]
-
Unkown Author. (2018). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]
-
Unkown Author. (2015). Screening models for inflammatory drugs. Slideshare. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
-
Wang, H., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), e50556. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]
-
Wang, D., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 88, 557-64. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Sarg, G., et al. (2011). Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. Archiv der Pharmazie, 344(1), 45-53. [Link]
-
Unkown Author. (n.d.). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACY & LIFE SCIENCES. [Link]
-
Kim, Y., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 11(10), e202200181. [Link]
-
Kim, Y., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. PMC. [Link]
-
El-Gamal, M., et al. (2013). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 346(12), 875-84. [Link]
-
da Silva, A., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584. [Link]
Sources
- 1. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. This compound (1196157-56-8) for sale [vulcanchem.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sphinxsai.com [sphinxsai.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to Nicotinic Acid Derivatives in Oncology: Benchmarking 2-Amino-5-phenylnicotinic Acid Against Novel Therapeutic Candidates
Introduction: The Expanding Role of Nicotinic Acid Scaffolds in Cancer Therapy
Nicotinic acid (niacin, vitamin B3), a fundamental component of cellular metabolism, has emerged as a surprisingly versatile scaffold in the design of novel anticancer agents. Its derivatives have been shown to modulate a variety of oncogenic pathways, offering new avenues for therapeutic intervention. This guide provides a comparative analysis of 2-Amino-5-phenylnicotinic acid and other key nicotinic acid and nicotinamide derivatives that have shown promise in cancer therapy. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for their evaluation, offering researchers and drug development professionals a comprehensive resource for navigating this exciting class of compounds.
While substantial research has been conducted on various nicotinic acid amides (nicotinamides), specific experimental data on the anticancer properties of this compound remains limited in publicly available literature. Therefore, this guide will synthesize data from closely related analogs to infer its potential activity, highlighting the structure-activity relationships that govern the efficacy of this compound class.
Comparative Analysis of Nicotinic Acid Derivatives: Mechanisms of Action and Efficacy
The anticancer activity of nicotinic acid derivatives is diverse, largely depending on the nature and position of their substitutions. These modifications allow them to interact with a range of biological targets, including key enzymes involved in cancer progression like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Poly(ADP-ribose) polymerase (PARP), and Sirtuins (SIRTs).
Nicotinamide Derivatives as VEGFR-2 Inhibitors: Targeting Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with VEGFR-2 being a key mediator. Several novel nicotinamide-based derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.
One exemplary compound, a novel nicotinic acid derivative designated as Compound 5c , has demonstrated significant cytotoxic and VEGFR-2 inhibitory potential. In preclinical studies, Compound 5c exhibited promising VEGFR-2 inhibition with an IC50 of 0.068 μM.[1] Furthermore, it showed potent cytotoxicity against various cancer cell lines, with IC50 values of 0.098 μM in HCT-15 (colon carcinoma) and 0.112 μM in PC-3 (prostate carcinoma) cell lines.[2] These values are comparable to the established chemotherapeutic agent, doxorubicin.[2] Another series of nicotinamide derivatives also showed potent VEGFR-2 inhibition, with some compounds exhibiting IC50 values as low as 22.05 nM.
The general structure of these inhibitors incorporates a nicotinamide moiety as a "hinge-binding" head that interacts with the ATP binding pocket of the VEGFR-2 enzyme. A linker group connects this to a hydrogen-bonding moiety that occupies the DFG motif of the enzyme, and a hydrophobic tail extends towards an allosteric site. This modular design allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. The presence of an amino group, which can act as a hydrogen bond donor, has been shown to be crucial for both EGFR and VEGFR-2 inhibitory activities in related quinoline derivatives.
Table 1: Comparative Cytotoxicity and VEGFR-2 Inhibition of Nicotinic Acid/Nicotinamide Derivatives
| Compound/Derivative Class | Cancer Cell Line | Cytotoxicity (IC50) | VEGFR-2 Inhibition (IC50) | Reference(s) |
| Compound 5c (Nicotinic Acid Derivative) | HCT-15 (Colon) | 0.098 µM | 0.068 µM | [1][2] |
| PC-3 (Prostate) | 0.112 µM | [2] | ||
| Nicotinamide Benzylidene Derivative 6 | HCT-116 (Colorectal) | 9.3 µM | 60.83 nM | |
| HepG-2 (Hepatocellular) | 7.8 µM | |||
| Nicotinamide Derivative 8 | HCT-116 (Colorectal) | 5.4 µM | 77.02 nM | |
| HepG2 (Hepatocellular) | 7.1 µM | |||
| Nicotinamide Derivative 16c | - | - | 0.24 µM | [3] |
| Nicotinamide Derivative D-1 | HCT-116 (Colorectal) | 3.08 µM | 23.13 nM | [4] |
| HepG-2 (Hepatocellular) | 4.09 µM | [4] | ||
| Sorafenib (Reference Drug) | HCT-15 (Colon) | 0.088 µM | 53.65 nM | [2] |
| PC-3 (Prostate) | 0.091 µM | [2] |
Nicotinamide as a PARP and Sirtuin Inhibitor: Modulating DNA Repair and Cellular Stress
Nicotinamide, the amide of nicotinic acid, is a well-established inhibitor of both Poly(ADP-ribose) polymerases (PARPs) and sirtuins (SIRTs), enzymes that play crucial roles in DNA repair, cellular stress responses, and metabolism.
-
PARP Inhibition: PARP enzymes are central to the repair of single-strand DNA breaks. Inhibiting PARP in cancer cells with existing DNA repair deficiencies (e.g., BRCA mutations) can lead to synthetic lethality. Nicotinamide acts as a competitive inhibitor of PARP by mimicking its substrate, NAD+. Studies have shown that nicotinamide inhibits PARP activity, with significant effects observed at concentrations starting from 500 µM.[5] This inhibition can sensitize cancer cells to DNA-damaging agents like radiation and cisplatin.[5]
-
Sirtuin Inhibition: Sirtuins are a class of NAD+-dependent deacetylases that regulate numerous cellular processes. SIRT1, in particular, is implicated in cancer cell survival and resistance to therapy. Nicotinamide inhibits SIRT1 with an IC50 value in the range of 50-180 μM.[6] However, the effect of nicotinamide on sirtuins in a cellular context can be complex, as it can also increase NAD+ levels, which may, in turn, activate sirtuins.[6]
Table 2: Comparative Inhibition of PARP and SIRT1 by Nicotinamide
| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference(s) |
| Nicotinamide | PARP-1 | ~500 µM (significant in vitro inhibition) | [5] |
| SIRT1 | 50 - 180 µM | [6] | |
| SIRT2 | ~1 µM (for some benzamide analogs) | [7] | |
| SIRT3 | - |
Structure-Activity Relationship (SAR) and the Potential of this compound
While direct experimental data for this compound is scarce, we can infer its potential anticancer activity based on the SAR of related compounds.
The core structure of this compound features a pyridine ring with three key substitutions: a carboxylic acid at the 3-position, an amino group at the 2-position, and a phenyl group at the 5-position.
-
The Nicotinic Acid Core: The pyridine-3-carboxylic acid moiety is a known pharmacophore that can interact with various enzymatic targets.
-
The 2-Amino Group: The presence of an amino group at the 2-position is significant. In many heterocyclic scaffolds, an amino group can act as a crucial hydrogen bond donor, facilitating interaction with the hinge region of kinase domains, a common feature of many anticancer drugs. The synthesis of various 2,5-disubstituted pyridine derivatives has been a focus in the development of CXCR4 inhibitors, which play a role in cancer metastasis.[8][9]
-
The 5-Phenyl Group: The substitution at the 5-position is critical for modulating the compound's properties. A phenyl group at this position introduces a bulky, hydrophobic moiety that can influence the compound's binding affinity and selectivity for its target. The nature and substitution pattern of this phenyl ring would be a key area for optimization in drug design. For instance, in a series of 2,5-disubstituted pyrimido[5,4-c]quinoline derivatives, the substitutions on the phenyl ring significantly impacted their cytotoxic activity.
Based on these structural features, it is plausible that this compound could exhibit anticancer activity through mechanisms similar to other nicotinic acid derivatives, potentially as a kinase inhibitor. The amino group could facilitate binding to the hinge region of a kinase, while the phenyl group could occupy a hydrophobic pocket, and the carboxylic acid could form additional interactions. However, without experimental validation, this remains a hypothesis.
Experimental Protocols for Evaluation of Nicotinic Acid Derivatives
To facilitate further research and a standardized comparison of these compounds, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (and a vehicle control) for 48-72 hours.
-
Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[3]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Diagram 1: MTT Cell Viability Assay Workflow
Caption: Workflow for assessing cell viability using the MTT assay.
In Vitro VEGFR-2 Kinase Assay
This assay measures the direct inhibitory effect of the compounds on VEGFR-2 kinase activity.
-
Principle: This is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed).[4][6]
-
Procedure:
-
Prepare a reaction mixture containing recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase assay buffer.
-
Add the test compound at various concentrations to the reaction mixture in a 96-well plate.
-
Initiate the kinase reaction and incubate at 30°C for a specified time (e.g., 45 minutes).[5]
-
Stop the reaction and measure the remaining ATP using a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Measure the luminescent signal using a microplate reader.
-
Calculate the percentage of VEGFR-2 inhibition relative to a no-inhibitor control and determine the IC50 value.
-
Diagram 2: VEGFR-2 Kinase Inhibition Assay Workflow
Caption: Schematic of an in vitro luminescence-based VEGFR-2 kinase assay.
PARP Activity Assay
This assay quantifies the inhibitory effect of compounds on PARP enzyme activity.
-
Principle: A colorimetric or fluorometric assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a microplate.[2] The amount of incorporated biotinylated ADP-ribose is detected using streptavidin-HRP and a colorimetric or fluorometric substrate.
-
Procedure:
-
In a histone-coated 96-well plate, add the PARP enzyme, biotinylated NAD+, and the test compound at various concentrations.
-
Incubate the plate to allow the PARP reaction to proceed.
-
Wash the plate to remove unincorporated reagents.
-
Add streptavidin-HRP and incubate.
-
Wash the plate again and add a suitable HRP substrate (e.g., TMB for colorimetric detection).
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of PARP inhibition and determine the IC50 value.
-
SIRT1 Activity Assay
This assay measures the ability of compounds to inhibit the deacetylase activity of SIRT1.
-
Principle: A two-step fluorometric assay. First, SIRT1 deacetylates a substrate containing an acetylated lysine. In the second step, a developing solution cleaves the deacetylated substrate, releasing a fluorescent group.[11]
-
Procedure:
-
In a 96-well plate, combine recombinant human SIRT1, the fluorogenic acetylated peptide substrate, NAD+, and the test compound at various concentrations.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-45 minutes).[12]
-
Add the developing solution to each well to stop the SIRT1 reaction and initiate the fluorescence-generating reaction.
-
Incubate for a further 10-15 minutes.[13]
-
Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[13]
-
Calculate the percentage of SIRT1 inhibition and determine the IC50 value.
-
Conclusion and Future Directions
Nicotinic acid and its derivatives represent a promising and versatile class of compounds for the development of novel anticancer therapies. While nicotinamide-based derivatives have shown significant potential as inhibitors of VEGFR-2, PARP, and sirtuins, the therapeutic landscape for other nicotinic acid analogs, such as this compound, remains largely unexplored.
The structural features of this compound suggest a potential for kinase inhibition, but this requires experimental validation. Future research should focus on the synthesis and biological evaluation of this compound and its analogs. Head-to-head comparative studies against the well-characterized nicotinamide derivatives presented in this guide will be crucial for determining their relative efficacy and potential as clinical candidates. Structure-activity relationship studies, guided by computational modeling, will be invaluable in optimizing the potency and selectivity of this promising scaffold. Furthermore, in vivo studies using xenograft models will be essential to translate in vitro findings into potential therapeutic applications.[14][15]
This guide provides a foundational framework for researchers to build upon, offering both a summary of the current state of the art and detailed methodologies to drive future discoveries in this exciting field of cancer drug development.
References
-
Al-Ostath, A., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6203. Available from: [Link]
-
El-Adl, K., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 27(15), 4994. Available from: [Link]
-
Fares, M., et al. (2023). Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163617. Available from: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2531-2550. Available from: [Link]
-
Abdel-Aziz, M., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(11), e2300250. Available from: [Link]
-
Hwang, E. S., & Song, S. B. (2017). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. Cellular and molecular life sciences : CMLS, 74(18), 3347–3362. Available from: [Link]
-
Fares, M., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1596-1615. Available from: [Link]
-
Khan, J. A., et al. (2015). PARP inhibition by nicotinamide. Experimental and Therapeutic Medicine, 10(4), 1357-1362. Available from: [Link]
-
Rogo, K., et al. (2023). Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer. Neoplasia (New York, N.Y.), 37, 100875. Available from: [Link]
-
Jain, N., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini reviews in medicinal chemistry, 21(7), 847–882. Available from: [Link]
-
Abdel-Aziz, M., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(11), e2300250. Available from: [Link]
-
Mills, K. F., et al. (2016). Nicotinamide mononucleotide: a promising molecule for therapy of diverse diseases by targeting NAD+ metabolism. Nature reviews. Drug discovery, 15(12), 833–847. Available from: [Link]
-
Domagala, M., et al. (2021). Structures of nicotinamide and the 3 drugs used in this study. ResearchGate. Available from: [Link]
-
Hwang, E. S., & Song, S. B. (2017). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. Cellular and molecular life sciences : CMLS, 74(18), 3347–3362. Available from: [Link]
-
G-Biosciences. (n.d.). PARP Assay Protocol. G-Biosciences. Available from: [Link]
-
Khan, J. A., et al. (2015). PARP inhibition by nicotinamide. Experimental and Therapeutic Medicine, 10(4), 1357-1362. Available from: [Link]
-
Gorska, M., et al. (2022). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 27(21), 7234. Available from: [Link]
-
ResearchGate. (n.d.). In vivo results on xenograft mouse model. ResearchGate. Available from: [Link]
-
Li, J., et al. (2015). Synthesis and cytotoxic activity of 2,5-disubstituted pyrimido[5,4- c]quinoline derivatives. Medicinal Chemistry Research, 24, 3233-3242. Available from: [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available from: [Link]
-
Kang, J., et al. (2018). Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition. The journal of biological chemistry, 293(39), 15068–15077. Available from: [Link]
-
Matviiuk, T., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Journal of medicinal chemistry. Available from: [Link]
-
G-Biosciences. (n.d.). PARP Assay Protocol. G-Biosciences. Available from: [Link]
-
Canto, C., et al. (2020). Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease. Frontiers in aging neuroscience, 12, 255. Available from: [Link]
-
O'Brien, T., et al. (2014). Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models. Neoplasia (New York, N.Y.), 16(6), 475–486.e11. Available from: [Link]
-
Chen, W., et al. (2024). Niclosamide Prodrug Enhances Oral Bioavailability and Targets Vasorin-TGFβ Signaling in Hepatocellular Carcinoma. bioRxiv. Available from: [Link]
-
Mellini, P., et al. (2017). Sirtuin inhibitors as anticancer agents. Journal of medicinal chemistry, 60(16), 6981–7003. Available from: [Link]
-
ResearchGate. (n.d.). Structure–activity relationship study and the effect of substituted... ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Niclosamide inhibits tumor xenograft growth in nude mice. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Second-generation inhibitors. A nicotinamide pharmacophore group is... ResearchGate. Available from: [Link]
-
Fares, M., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1596-1615. Available from: [Link]
-
Li, J., & Zhang, J. (2007). PARP inhibitors. Current topics in medicinal chemistry, 7(16), 1577–1586. Available from: [Link]
-
Al-Ostath, A., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6203. Available from: [Link]
-
Mooring, S. R., et al. (2019). Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists. Bioorganic & medicinal chemistry letters, 29(3), 423–427. Available from: [Link]
-
Sharma, P., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(5), 786-815. Available from: [Link]
-
ResearchGate. (n.d.). Known PARP1 inhibitor Olaparib® and Nicotinamide adenine dinucleotide (NAD⁺) chemical structure. ResearchGate. Available from: [Link]
-
Al-Ostath, A., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6203. Available from: [Link]
-
da Silva, F. S., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals, 16(9), 1269. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and cytotoxic evaluation for some new 2,5-disubstituted pyrimidine derivatives for anticancer activity. ResearchGate. Available from: [Link]
-
Mooring, S. R., et al. (2019). Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors. Bioorganic & medicinal chemistry letters, 29(3), 423–427. Available from: [Link]
-
ResearchGate. (n.d.). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. ResearchGate. Available from: [Link]
Sources
- 1. clyte.tech [clyte.tech]
- 2. rndsystems.com [rndsystems.com]
- 3. broadpharm.com [broadpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT (Assay protocol [protocols.io]
- 11. SIRT1 Assay Kit Sigma [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity of 2-Amino-5-phenylnicotinic Acid-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the efficacy of a small molecule is intrinsically linked to its specificity. The 2-amino-5-phenylnicotinic acid scaffold has emerged as a promising framework for the development of targeted therapeutics, particularly kinase inhibitors. However, the conserved nature of ATP-binding sites across the kinome presents a significant hurdle: the potential for off-target interactions, or cross-reactivity. This guide provides an in-depth comparison of the principles and practices for evaluating the cross-reactivity of this chemical class, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for lead optimization and candidate selection.
The Double-Edged Sword: On-Target Potency vs. Off-Target Liability
The this compound core offers a versatile platform for designing potent inhibitors. However, its inherent ability to interact with ATP-binding sites means that seemingly minor structural modifications can drastically alter the selectivity profile. Off-target binding can lead to a range of undesirable outcomes, from misleading experimental results in preclinical stages to severe adverse effects in clinical trials. Therefore, a comprehensive understanding and rigorous assessment of cross-reactivity are not just beneficial, but imperative.
A primary concern for compounds based on this scaffold is their potential to inhibit multiple protein kinases. The human kinome comprises over 500 members, many of which share significant structural homology in their catalytic domains.[1] This similarity makes achieving high selectivity a formidable challenge. Beyond the kinome, the nicotinic acid moiety itself suggests a potential for interaction with nicotinic acetylcholine receptors (nAChRs), a diverse family of ligand-gated ion channels involved in a myriad of physiological processes throughout the central and peripheral nervous systems.[2] Off-target modulation of nAChRs could lead to complex and unpredictable physiological effects.
A Case Study in Selectivity: Profiling a Bioisostere of the this compound Scaffold
Direct, publicly available, comprehensive cross-reactivity data for a series of this compound-based compounds is limited. However, we can draw valuable insights from a closely related bioisostere, the 6-anilino imidazo[4,5-c]pyridin-2-one scaffold, which has been investigated for its potent and selective inhibition of DNA-dependent protein kinase (DNA-PK).[1] DNA-PK is a crucial enzyme in the repair of DNA double-strand breaks, making it a key target for cancer therapeutics.[3]
In a study by Hong et al. (2024), a lead compound from this series, compound 53 , was profiled against a panel of 416 protein and 20 lipid kinases to assess its selectivity.[1] This extensive screening provides a clear and quantitative picture of the compound's cross-reactivity profile.
Quantitative Analysis of Cross-Reactivity
The initial high-throughput screen of compound 53 at a concentration of 1 µM revealed significant inhibition of DNA-PK (84% inhibition). However, it also showed notable activity against a small number of other kinases, with c-Jun N-terminal kinases JNK2 and JNK3, and the Feline McDonough Sarcoma (FMS) kinase being inhibited by more than 50%.[1] To quantify this cross-reactivity, the half-maximal inhibitory concentrations (IC50) were determined for these off-target kinases.
| Target Kinase | IC50 (nM) | Fold Selectivity vs. DNA-PK |
| DNA-PK (On-Target) | 7.3 | - |
| JNK2 (Off-Target) | 193 | 26-fold |
| JNK3 (Off-Target) | 308 | 42-fold |
| FMS (Off-Target) | 443 | 61-fold |
Data compiled from Hong et al. (2024).[1]
This data demonstrates that while compound 53 is a potent inhibitor of its intended target, DNA-PK, it exhibits measurable activity against other kinases. A 26- to 61-fold selectivity window, while significant, highlights the importance of cellular assays to understand the physiological relevance of these off-target activities.
Visualizing the Selectivity Landscape
A common method to visualize the selectivity of a kinase inhibitor is through a "kinome map," where inhibited kinases are represented as dots on a phylogenetic tree of the human kinome. The size of the dot typically corresponds to the potency of inhibition.
Caption: Simplified kinome map illustrating the selectivity of a DNA-PK inhibitor with off-target activity against FMS, JNK2, and JNK3.
Deciphering Off-Target Signaling Implications
Understanding the signaling pathways in which potential off-targets are involved is critical for predicting the biological consequences of cross-reactivity.
Caption: Potential on- and off-target signaling pathways affected by a cross-reactive compound.
Inhibition of JNK kinases can impact pathways involved in stress responses, inflammation, and apoptosis, while inhibition of FMS, the receptor for colony-stimulating factor 1 (CSF-1), can affect the proliferation and differentiation of macrophages. These off-target effects could either be detrimental or, in some specific contexts, potentially synergistic with the desired on-target effect.
Experimental Protocols for Assessing Cross-Reactivity
A multi-faceted approach is essential for a thorough evaluation of a compound's selectivity. Combining biochemical and cellular assays provides a more complete picture of a compound's behavior.
In Vitro Kinase Selectivity Profiling (Biochemical Assay)
This method assesses the ability of a compound to inhibit the activity of a large panel of purified kinases. A common format is a luminescence-based assay that measures ATP consumption.
Workflow:
Caption: Workflow for a luminescence-based in vitro kinase selectivity assay.
Detailed Steps:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the diluted compound or DMSO control. Add the specific kinase from the panel to each well. Incubate for 10-15 minutes at room temperature.
-
Kinase Reaction: Initiate the reaction by adding a mixture of the appropriate substrate and ATP. Incubate for 1 hour at 30°C.
-
ADP Detection: Add a reagent (e.g., ADP-Glo™) to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add a detection reagent that converts the ADP produced into ATP, which then drives a luciferase reaction to generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Plot the results against the compound concentration to determine the IC50 value for each kinase.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method to verify target engagement and assess selectivity in a more physiologically relevant cellular environment.[4] The principle is that a compound binding to its target protein stabilizes it against thermal denaturation.[3][5]
Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Detailed Steps:
-
Cell Treatment: Incubate cultured cells with the test compound or a vehicle control.
-
Thermal Challenge: Heat the cell suspensions to a range of different temperatures.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Fractionation: Separate the soluble proteins from the heat-denatured, aggregated proteins by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction using a method like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization. This can be performed for both the on-target and suspected off-targets to confirm cellular selectivity.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of targeted therapies. However, realizing this potential requires a diligent and comprehensive approach to understanding and mitigating cross-reactivity. As demonstrated by the analysis of a closely related bioisostere, even highly potent compounds can exhibit off-target activities that warrant careful consideration.
The integration of broad biochemical screening with cellular target engagement assays like CETSA® is crucial for building a robust selectivity profile. This dual approach allows for the early identification of potential liabilities and provides a more accurate prediction of a compound's in vivo behavior. As our understanding of the complex signaling networks within cells deepens, the importance of developing highly selective chemical probes and therapeutics will only continue to grow. For researchers working with the this compound scaffold, a commitment to rigorous cross-reactivity profiling will be a key determinant of success in translating promising compounds from the bench to the clinic.
References
- BenchChem. (2025). Selectivity Profile of DNA-PK Inhibitors: A Technical Guide.
-
Forde, P. M., et al. (2019). AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity. Nature Communications, 10(1), 5065. [Link]
- Hong, C. R., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry.
- Papke, R. L. (2014). Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling. Current Neuropharmacology, 12(4), 318-333.
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
-
AstraZeneca. (2019). AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity. PubMed. [Link]
- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative Docking of 2-Amino-5-phenylnicotinic Acid Derivatives
Introduction: The Therapeutic Promise of the Nicotinic Acid Scaffold
Nicotinic acid (niacin or Vitamin B3) and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast spectrum of biological activities.[1][2] These scaffolds have been successfully investigated for their potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[1][3][4] Within this diverse chemical family, the 2-Amino-5-phenylnicotinic acid moiety presents a particularly compelling scaffold for novel drug design. Its structural features—a pyridine ring, an amino group, a carboxylic acid, and a phenyl ring—offer multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Molecular docking, a powerful in silico tool, is indispensable in modern drug discovery. It allows researchers to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] By simulating the interaction between a ligand (the derivative) and a protein's active site, we can estimate binding affinity and visualize the molecular interactions that drive target recognition. This predictive power enables the rational design of more potent and selective drug candidates, significantly reducing the time and cost associated with traditional high-throughput screening.
This guide provides a comprehensive overview of the principles and practices involved in conducting a comparative molecular docking study focused on this compound derivatives. We will delve into the causality behind each step of the computational workflow, present comparative data from related studies to inform future research, and provide detailed, validated protocols for researchers to apply in their own work.
The In Silico Workflow: A Self-Validating System for Drug Discovery
A robust molecular docking protocol is not merely a sequence of steps but a self-validating system designed to produce reliable and reproducible results. The causality behind each stage is critical for ensuring the scientific integrity of the findings. Below is a detailed workflow, explaining the "why" behind each experimental choice.
Experimental Protocol: Molecular Docking
-
Target Protein Preparation:
-
Action: Download the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Causality: The crystal structure provides the experimentally determined coordinates of the protein's atoms, which is the foundation for the docking simulation.
-
Protocol:
-
Using molecular visualization software (e.g., UCSF Chimera, PyMOL, Schrödinger Maestro), load the PDB file.
-
Remove all non-essential molecules, including water, ions, and co-solvents. These can interfere with the docking algorithm.
-
Add polar hydrogen atoms and assign correct bond orders. This is crucial for accurately calculating electrostatic and hydrogen bond interactions.
-
Repair any missing side chains or loops in the protein structure using built-in tools.
-
Minimize the energy of the prepared protein structure to relieve any steric clashes. The resulting file is the "receptor" for docking.
-
-
-
Ligand Preparation:
-
Action: Generate 3D structures of the this compound derivatives and optimize their geometry.
-
Causality: The docking algorithm requires a low-energy, stable 3D conformation of the ligand to start the simulation.[1] Incorrect initial geometry can lead to inaccurate docking results.
-
Protocol:
-
Draw the 2D structures of the derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structures to 3D.
-
Perform energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the ligand's geometry to its most stable conformation.
-
Generate possible ionization states and tautomers at a physiological pH (e.g., 7.4), as the protonation state significantly affects binding.
-
-
-
Docking Simulation:
-
Action: Use docking software to predict the binding pose and affinity of each derivative within the protein's active site.
-
Causality: The docking algorithm systematically explores various orientations and conformations of the ligand within the defined binding site, calculating a score for each pose to identify the most favorable interactions.[1]
-
Protocol:
-
Define the binding site by creating a grid box centered on the co-crystallized ligand or on key catalytic residues identified from literature.
-
Load the prepared receptor and ligand files into the docking software (e.g., AutoDock Vina, Schrödinger GLIDE).[1][3]
-
Execute the docking run. The software will generate multiple binding poses for each ligand, ranked by a scoring function. The score, typically in kcal/mol, represents an estimate of the binding free energy.[1]
-
-
-
Analysis and Validation:
-
Action: Analyze the docking results to rank compounds, understand binding modes, and validate the protocol.
-
Causality: A low binding energy score alone is insufficient. Visual inspection of the top-ranked poses and comparison with experimental data are required to confirm that the predicted interactions are chemically and biologically sensible.
-
Protocol:
-
Score Analysis: Rank the derivatives based on their docking scores. A lower (more negative) binding energy generally indicates a more stable protein-ligand complex and potentially higher efficacy.[1]
-
Pose Analysis: Visually inspect the top-ranked pose for each derivative. Analyze key interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking with active site residues.
-
Validation: If a co-crystallized ligand exists, redock it into the active site and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. An RMSD value < 2.0 Å is generally considered a successful validation of the docking protocol.[5]
-
Correlation: Compare the docking scores with available experimental data (e.g., IC₅₀, MIC values). A strong correlation between computational predictions and experimental results provides the highest level of confidence in the model.[6]
-
-
Comparative Analysis of Nicotinic Acid Derivatives
While direct, large-scale comparative docking studies on this compound derivatives are emerging, a wealth of information can be gleaned from studies on structurally related nicotinic acid analogs. This data provides a crucial foundation for understanding potential targets and structure-activity relationships (SAR).
The table below summarizes findings from various docking studies on nicotinic acid derivatives, offering a comparative overview of their binding affinities against different protein targets.
| Derivative Class | Protein Target(s) | Key Findings & Docking Insights | Correlated Activity | Reference(s) |
| Acylhydrazones & 1,3,4-Oxadiazolines | Tyrosyl-tRNA synthetase, Dihydrofolate reductase | Acylhydrazones with a 5-nitrofuran substituent showed strong affinity to tyrosyl-tRNA synthetase, correlating with broad antibacterial activity. | Potent activity against Gram-positive bacteria (MIC = 1.95–15.62 µg/mL).[4][6] | [4],[6] |
| Dipeptide Derivatives | Penicillin-binding protein 3 (PBP3), Sterol 14-alpha demethylase (CYP51) | Compounds showed good potential to inhibit both bacterial (PBP3) and fungal (CYP51) targets, suggesting dual-action potential. | Good antimicrobial activity, with MIC values ranging from 50 to 500 µg/mL.[7] | [1] |
| Novel Nicotinic Acid Derivatives | Cyclooxygenase-2 (COX-2) | Specific derivatives demonstrated preferential binding to the COX-2 active site over COX-1, aligning with in vitro results. | Selective anti-inflammatory activity. | [1] |
| N-acylhydrazones | E. coli FAB Protein | Derivatives with specific substitutions showed docking scores (-6.50) superior to the standard drug ciprofloxacin (-4.74). | MIC values as low as 3.12 µg/ml against E. coli.[3] | [3] |
Discussion: Deciphering Structure-Activity Relationships (SAR)
The comparative data, though from varied nicotinic acid scaffolds, allows us to hypothesize key SAR insights for the this compound core:
-
The Phenyl Ring as a Key Modulator: As seen in studies of related scaffolds, substitutions on an appended aryl ring are critical for modulating activity and selectivity.[8] Halogen, nitro, or hydroxyl groups on the phenyl ring of our core structure could significantly impact interactions within a hydrophobic pocket of a target protein. For example, the potent activity of acylhydrazones with a 5-nitrofuran substituent highlights the importance of this moiety for binding to tyrosyl-tRNA synthetase.[6]
-
The Role of the Carboxylic Acid and Amino Groups: The carboxylic acid and amino groups are prime candidates for forming hydrogen bonds or salt bridges with receptor site residues.[9] Docking studies consistently show these polar groups anchoring ligands within active sites. Their relative positions on the pyridine ring are crucial for establishing the correct interaction geometry.
-
Target-Specific Interactions: The choice of target profoundly influences which derivative will be most effective. For antibacterial targets like PBP3, interactions that disrupt cell wall synthesis are key.[1] For anti-inflammatory targets like COX-2, fitting within a specific hydrophobic channel is paramount. Future docking studies on this compound derivatives should therefore screen against a diverse panel of targets to uncover novel therapeutic applications.
Future Directions and Conclusion
The in silico evidence from related compounds strongly suggests that the this compound scaffold is a promising starting point for the development of novel therapeutics. The true potential, however, can only be unlocked by integrating computational predictions with empirical validation.
Future research should focus on:
-
Synthesis of a Focused Library: Create a library of this compound derivatives with systematic variations on the phenyl ring and modifications to the amino and carboxyl groups.
-
Broad-Spectrum Docking: Screen this virtual library against a wide range of validated protein targets from different disease areas (e.g., bacterial, fungal, cancer, inflammatory).
-
Experimental Validation: Synthesize the most promising candidates identified in silico and evaluate their biological activity in vitro.[10][11] This crucial step closes the loop of the drug discovery workflow, validating the computational models and providing tangible leads for further development.
References
-
DergiPark. (n.d.). Investigation of Electronic Structure - Bioactive Nature Relation in Niacin Derivates by DFT Calculations and Molecular Docking. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, Characterization, Molecular Docking and Antimicrobial Activity of Nicotinic Acid Derived N-acylhydrazones. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. PubMed. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. PubMed. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Retrieved from [Link]
-
MDPI. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. PubMed. Retrieved from [Link]
-
National Institutes of Health. (2018). Synthesis, Molecular Docking Studies, In Vitro Antimicrobial and Antifungal Activities of Novel Dipeptide Derivatives Based on N-(2-(2-Hydrazinyl-2-oxoethylamino)-2-oxoethyl)-Nicotinamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In vitro antimicrobial, anticancer evaluation, and in silico studies of mannopyranoside analogs against bacterial and fungal proteins. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Structure-Activity Relationship (SAR) of Phenolics for 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Formation in Phenylalanine/Creatinine Reaction Mixtures Including (or Not) Oxygen and Lipid Hydroperoxides. PubMed. Retrieved from [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis, in vitro, and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. PubMed Central. Retrieved from [Link]
-
RSC Publishing. (n.d.). A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues. Retrieved from [Link]
-
National Institutes of Health. (2025). In silico and in vitro evaluation of drug-like properties and anticancer potential of novel 5-fluorouracil derivatives. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Molecular Docking Studies, In Vitro Antimicrobial and Antifungal Activities of Novel Dipeptide Derivatives Based on N-(2-(2-Hydrazinyl-2-oxoethylamino)-2-oxoethyl)-Nicotinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 10. In silico and in vitro evaluation of drug-like properties and anticancer potential of novel 5-fluorouracil derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Head-to-head comparison of 2-Amino-5-phenylnicotinic acid with known antibiotics
An objective, data-driven comparison of a novel chemical entity against established standards is fundamental to antibiotic drug discovery. This guide provides a comprehensive framework for the head-to-head evaluation of 2-Amino-5-phenylnicotinic acid against a panel of known antibiotics. As pre-clinical data on this specific molecule is not widely published, this document outlines the essential experimental protocols and rationale required to generate robust, comparative data.
Our approach is grounded in established methodologies standardized by the Clinical and Laboratory Standards Institute (CLSI) to ensure the data generated is both reproducible and universally comparable. We will detail the necessary steps to determine the compound's spectrum of activity, potency, and preliminary safety profile relative to antibiotics with distinct mechanisms of action.
Rationale and Selection of Comparators
This compound belongs to the family of nicotinic acid derivatives. Nicotinic acid (Vitamin B3) is a precursor to essential coenzymes like NAD and NADP, making its metabolic pathway a potential target for antimicrobial agents. The structural novelty of this compound warrants a systematic investigation of its antimicrobial potential.
To establish a meaningful comparison, a panel of well-characterized antibiotics is selected to represent different mechanisms of action and spectra of activity.
Table 1: Selected Comparator Antibiotics
| Antibiotic | Class | Mechanism of Action | Primary Spectrum |
| Vancomycin | Glycopeptide | Inhibits peptidoglycan synthesis by binding to D-Ala-D-Ala termini. | Gram-positive bacteria |
| Ciprofloxacin | Fluoroquinolone | Inhibits DNA gyrase and topoisomerase IV, preventing DNA replication. | Broad-spectrum (excellent Gram-negative) |
| Meropenem | Carbapenem | Inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs). | Broad-spectrum (Gram-positive and Gram-negative) |
Experimental Workflow for Comparative Analysis
A tiered approach is necessary to build a comprehensive profile of the investigational compound. The workflow begins with a broad screening for antimicrobial activity, proceeds to quantify potency, and concludes with an initial assessment of selective toxicity.
Caption: Overall experimental workflow for antibiotic candidate evaluation.
Core Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. We will utilize the broth microdilution method as detailed in the CLSI M07 guidelines.
Protocol:
-
Preparation of Inoculum:
-
From a fresh (18-24 h) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Preparation of Assay Plate:
-
Dispense 50 µL of sterile CAMHB into wells A1 through H11 of a 96-well microtiter plate.
-
Prepare a 2X starting concentration of this compound and the comparator antibiotics in CAMHB. Add 100 µL of this solution to column 1 of the plate.
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and repeating this process across to column 10. Discard 50 µL from column 10.
-
Column 11 serves as the positive control (inoculum only, no drug). Column 12 serves as the negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 100 µL.
-
Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
-
Caption: Workflow for the broth microdilution MIC assay.
Table 2: Hypothetical MIC Data Presentation (µg/mL)
| Organism | Strain (ATCC) | This compound | Vancomycin | Ciprofloxacin | Meropenem |
| Staphylococcus aureus | ATCC 29213 | Data | Data | Data | Data |
| Enterococcus faecalis | ATCC 29212 | Data | Data | Data | Data |
| Escherichia coli | ATCC 25922 | Data | Data | Data | Data |
| Pseudomonas aeruginosa | ATCC 27853 | Data | Data | Data | Data |
| Klebsiella pneumoniae | ATCC 700603 | Data | Data | Data | Data |
Minimum Bactericidal Concentration (MBC) Determination
To determine whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), an MBC assay is performed as a follow-up to the MIC test.
Protocol:
-
Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubate the agar plate at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (typically defined as ≤ 5 colonies growing on the spot plate).
In Vitro Cytotoxicity Assay
A primary concern in drug development is selective toxicity. The compound should be potent against bacterial cells while exhibiting minimal toxicity to mammalian cells. This is assessed using a standard cytotoxicity assay.
Protocol:
-
Cell Culture:
-
Culture a human cell line (e.g., HEK293, human embryonic kidney cells) in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate.
-
Allow cells to adhere and grow to approximately 80% confluency.
-
-
Compound Exposure:
-
Prepare serial dilutions of this compound and a control cytotoxic agent (e.g., doxorubicin) in cell culture media.
-
Remove the old media from the cells and add the media containing the test compounds.
-
Incubate for a defined period (e.g., 24 or 48 hours).
-
-
Viability Assessment (MTT Assay):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
The CC₅₀ (50% cytotoxic concentration) is determined by plotting the viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Table 3: Hypothetical Selectivity Index (SI) Calculation
| Organism | MIC (µg/mL) | CC₅₀ (HEK293, µg/mL) | Selectivity Index (SI = CC₅₀/MIC) |
| S. aureus | Data | Data | Data |
| E. coli | Data | Data | Data |
A higher SI value is desirable, indicating that the compound is significantly more toxic to bacteria than to mammalian cells. An SI > 10 is often considered a promising starting point for further investigation.
Conclusion and Future Directions
This guide outlines the foundational experiments required for a robust head-to-head comparison of this compound with known antibiotics. The data generated from these protocols will allow for a clear assessment of its antimicrobial spectrum, potency, and preliminary safety profile. Positive results, particularly a broad spectrum of activity and a high selectivity index, would provide a strong rationale for advancing the compound to more complex studies, including mechanism of action elucidation, resistance frequency determination, and in vivo efficacy models.
References
-
CLSI. M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 10th Edition. Clinical and Laboratory Standards Institute. [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
Validating Target Engagement of 2-Amino-5-phenylnicotinic Acid in Cells: A Comparative Guide
In the critical path of drug discovery, unequivocally demonstrating that a novel compound engages its intended target within the complex cellular milieu is a foundational step.[1][2][3] This guide provides a comparative framework for validating the target engagement of a hypothetical small molecule, 2-Amino-5-phenylnicotinic acid (referred to herein as Compound A). We will explore a suite of orthogonal experimental approaches, providing not just protocols, but the strategic reasoning behind their selection and application. This multi-faceted strategy is designed to build a robust and compelling case for a compound's mechanism of action, a crucial component for advancing any potential therapeutic candidate.[4][5]
For the purpose of this guide, we will postulate that Compound A is designed to inhibit a hypothetical G-protein coupled receptor (GPCR), "Target G," which, upon activation by its cognate ligand, initiates a downstream signaling cascade through the MAPK/ERK pathway. We will compare the performance of Compound A against a known, less potent inhibitor, "Alternative Compound B."
Section 1: Direct Target Engagement Assessment in a Cellular Context
To begin, we must directly assess the physical interaction between Compound A and its putative target, Target G, within an intact cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the detection of ligand binding in live cells without the need for compound modification.[6][7][8][9]
The Principle of Cellular Thermal Shift Assay (CETSA)
CETSA operates on the principle of ligand-induced thermal stabilization.[8][10][11] When a protein binds to a ligand, it often becomes more resistant to thermal denaturation. By heating cells to a range of temperatures, we can create a "melting curve" for the target protein. In the presence of a stabilizing ligand like Compound A, this curve will shift to higher temperatures.[10][11]
Experimental Workflow: CETSA
Caption: CETSA experimental workflow for assessing target engagement.
Detailed Protocol: CETSA
-
Cell Culture: Plate HEK293 cells stably expressing Target G in 10 cm dishes and grow to 80-90% confluency.
-
Compound Treatment: Harvest cells and resuspend in PBS. Aliquot cells and treat with a final concentration of 10 µM Compound A, 10 µM Compound B, or vehicle (0.1% DMSO) for 1 hour at 37°C.
-
Heating Step: Transfer the cell suspensions to PCR tubes. Heat the samples for 3 minutes across a temperature gradient (e.g., 45°C to 65°C in 2°C increments) in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine protein concentration. Load equal amounts of total protein onto an SDS-PAGE gel, transfer to a PVDF membrane, and probe with a primary antibody specific for Target G.[12]
-
Data Analysis: Quantify the band intensities for Target G at each temperature. Normalize the intensity at each temperature to the intensity at the lowest temperature (e.g., 45°C) for each treatment group. Plot the normalized intensity versus temperature to generate melting curves.
Comparative Data & Interpretation
| Treatment | Apparent Melting Temp (Tm) | Thermal Shift (ΔTm vs. Vehicle) |
| Vehicle (DMSO) | 52.1°C | - |
| Compound A (10 µM) | 58.5°C | +6.4°C |
| Compound B (10 µM) | 54.3°C | +2.2°C |
A significant positive shift in the Tm for Compound A-treated cells compared to the vehicle control provides strong evidence of direct binding and stabilization of Target G.[7] The larger shift observed for Compound A compared to Compound B suggests a higher affinity or a different binding mode that confers greater thermal stability.
Section 2: Functional Assessment of Target Engagement
While CETSA confirms physical binding, it is crucial to demonstrate that this binding event translates into a functional cellular response. A luciferase reporter assay is an excellent method to quantify the downstream consequences of target modulation.[13][14][15]
Principle of the Reporter Gene Assay
This assay utilizes a reporter gene (e.g., firefly luciferase) under the control of a response element that is activated by the signaling pathway of interest.[13] For the MAPK/ERK pathway, a Serum Response Element (SRE) is commonly used.[15][16] Inhibition of Target G by Compound A should lead to a decrease in SRE-driven luciferase expression upon stimulation with the target's agonist.
Experimental Workflow: SRE-Luciferase Reporter Assay
Caption: SRE-Luciferase reporter assay workflow for functional validation.
Detailed Protocol: SRE-Luciferase Reporter Assay
-
Transfection: In a 6-well plate, co-transfect HEK293 cells with an expression vector for Target G and an SRE-luciferase reporter plasmid using a suitable transfection reagent. A constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization.
-
Cell Plating: After 24 hours, seed the transfected cells into a 96-well white, clear-bottom plate.
-
Compound Treatment: Allow cells to adhere for 6-8 hours. Then, pre-treat the cells with a serial dilution of Compound A or Compound B for 1 hour.
-
Agonist Stimulation: Stimulate the cells with an EC80 concentration of the specific agonist for Target G for 6 hours at 37°C.
-
Lysis and Luminescence Reading: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.[13]
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luminescence versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Data & Interpretation
| Compound | IC50 (SRE-Luciferase Assay) |
| Compound A | 75 nM |
| Compound B | 850 nM |
The lower IC50 value for Compound A indicates that it is more potent at inhibiting the downstream signaling cascade initiated by Target G. This functional data corroborates the direct binding data from the CETSA, providing a second, orthogonal layer of evidence for target engagement.[17][18][19]
Section 3: Orthogonal Validation of Downstream Signaling
To further solidify the link between target engagement and cellular function, we will directly measure the phosphorylation status of key proteins in the MAPK/ERK pathway using Western blotting.[20][21][22]
Principle of Western Blotting for Pathway Analysis
Western blotting allows for the quantification of specific proteins and their post-translational modifications, such as phosphorylation.[20][21] By using phospho-specific antibodies, we can measure the activation state of kinases like ERK1/2.[21] If Compound A engages and inhibits Target G, we expect to see a dose-dependent decrease in agonist-induced ERK1/2 phosphorylation.
Detailed Protocol: Phospho-ERK1/2 Western Blot
-
Cell Culture and Starvation: Plate HEK293 cells expressing Target G in a 6-well plate. Once confluent, serum-starve the cells for 12-16 hours.
-
Compound Treatment and Stimulation: Pre-treat the starved cells with varying concentrations of Compound A or Compound B for 1 hour. Then, stimulate with the Target G agonist for 10 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and SDS-PAGE: Determine the protein concentration of the lysates. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Western Blotting: Transfer the proteins to a PVDF membrane. Block the membrane and then incubate with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204).
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed with an antibody for total ERK1/2.
-
Data Analysis: Quantify the band intensities for phospho-ERK and total ERK. Normalize the phospho-ERK signal to the total ERK signal for each sample.
Comparative Data & Interpretation
A clear dose-dependent reduction in the p-ERK/total ERK ratio upon treatment with Compound A, which is more potent than that observed with Compound B, directly links the engagement of Target G to the modulation of this key downstream signaling node. This provides strong, mechanistic evidence supporting the intended mode of action.[20][23]
Section 4: Visualizing Target Engagement Effects by Immunofluorescence
To add a spatial dimension to our analysis, immunofluorescence microscopy can be used to visualize the subcellular localization of Target G and assess any changes induced by compound treatment, such as receptor internalization.[24][25]
Principle of Immunofluorescence (IF)
IF uses fluorescently labeled antibodies to detect specific proteins within fixed and permeabilized cells.[25][26] This allows for the visualization of protein distribution and can reveal processes like GPCR internalization from the plasma membrane to endosomes upon agonist stimulation, and how an antagonist (like Compound A) can block this process.[24]
Detailed Protocol: Immunofluorescence for Target G Localization
-
Cell Culture: Seed HEK293 cells expressing Target G onto glass coverslips in a 24-well plate.
-
Treatment: Pre-treat the cells with Compound A (10 µM), Compound B (10 µM), or vehicle for 1 hour. Then, treat with or without the Target G agonist for 30 minutes.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[27]
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.[26]
-
Antibody Staining: Incubate the cells with a primary antibody against Target G overnight at 4°C. The next day, wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.[24][27]
-
Mounting and Imaging: Stain the nuclei with DAPI. Wash the coverslips and mount them onto microscope slides. Acquire images using a fluorescence or confocal microscope.
Interpretation of Results
In vehicle-treated, unstimulated cells, Target G should show primarily plasma membrane localization. Upon agonist stimulation, we would expect to see the receptor translocate to intracellular puncta, indicative of endocytosis. In cells pre-treated with the potent antagonist Compound A, this agonist-induced internalization should be blocked, with Target G remaining at the plasma membrane. The less potent Compound B may show only partial blockade of internalization. This visual evidence provides a powerful, qualitative confirmation of the compound's antagonistic activity at the cellular level.
Conclusion
Validating the target engagement of a novel compound like this compound requires a rigorous, multi-faceted approach. By integrating biophysical (CETSA), functional (Reporter Assay), and downstream signaling (Western Blot) and imaging (Immunofluorescence) data, we can build a comprehensive and compelling body of evidence. This orthogonal validation strategy minimizes the risk of artifacts from any single technique and provides high confidence that the observed cellular effects are a direct consequence of the compound binding to its intended target.[4][17][18] The comparative data presented for Compound A and Compound B illustrates how this suite of assays can effectively differentiate compounds based on their potency and efficacy in a cellular context, guiding the selection of the most promising candidates for further development.
References
- The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. Drug Discovery Today.
- Validating Target Engagement in Cells: A Comparative Guide for the Small Molecule Inhibitor "Compound X". Benchchem.
- Luciferase reporter assay for unlocking ligand-medi
- Application Notes and Protocols for Western Blot Analysis of MAPK and NF-κB Signaling P
- Immunofluorescence Staining. PubMed Central.
- Tips for Immunofluorescence Protocols. Sigma-Aldrich.
- Hallmarks of Antibody Validation: Orthogonal Str
- Importance of Quantifying Drug-Target Engagement in Cells.
- Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modul
- Luciferase Reporter Assay System for Deciphering GPCR P
- Luciferase Reporter Assay System for Deciphering GPCR P
- Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PubMed Central.
- Application Notes and Protocols: Western Blot Analysis of MAPK Pathway Activ
- Luciferase Reporter Assay for Deciphering GPCR Pathways.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed Central.
- Orthogonal Valid
- Immunofluorescent Staining Protocol. YouTube.
- Luciferase Reporter Assay System for Deciphering GPCR P
- Determining target engagement in living systems. PubMed Central.
- Immunofluorescence microscopy for localization of Arabidopsis chloroplast proteins. PubMed.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling P
- Immunofluorescent protocol.
- This compound. Vulcanchem.
- Orthogonal Methods to Validate A-IN-1's Mechanism of Action: A Compar
- CETSA. CETSA.
- Target Identification and Validation (Small Molecules). University College London.
- Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Review of Biochemistry.
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
- MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors. Thermo Fisher Scientific.
- Importance of Quantifying Drug-Target Engagement in Cells. PubMed Central.
- Redefining target engagement with new strategies in drug discovery. News-Medical.Net.
- Target Identification and Validation in Drug Development. Technology Networks.
- Target Identification & Validation in Drug Discovery & Development. Danaher Life Sciences.
- Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PubMed Central.
- Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Deriv
- Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. PubMed Central.
- Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI.
- Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. PubMed.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target Identification and Validation in Drug Development | Technology Networks [technologynetworks.com]
- 4. The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CETSA [cetsa.org]
- 9. news-medical.net [news-medical.net]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.kr]
- 17. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
- 18. blog.cellsignal.com [blog.cellsignal.com]
- 19. Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research | Technology Networks [technologynetworks.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Immunofluorescence microscopy for localization of Arabidopsis chloroplast proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
- 27. v19.proteinatlas.org [v19.proteinatlas.org]
Safety Operating Guide
Proper Disposal of 2-Amino-5-phenylnicotinic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and upholding environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 2-Amino-5-phenylnicotinic acid. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following protocols are grounded in a conservative hazard assessment based on structurally analogous compounds and established principles of hazardous waste management. This approach ensures a high margin of safety and regulatory compliance.
Hazard Assessment: An Evidence-Based Approach
-
Structural Analogs Analysis: Safety data for compounds such as 2-aminopyridine, 2-aminonicotinic acid, and various halogenated or nitrated aminonicotinic acids consistently indicate several hazard classifications.[1][2][3][4]
-
Acute Toxicity & Irritation: 2-Aminopyridine is classified as toxic if swallowed and harmful in contact with skin.[2] Numerous related compounds, including 2-aminonicotinic acid and 2-Amino-5-bromo-6-methyl-nicotinic acid, are documented as causing serious skin and eye irritation, with the potential for respiratory irritation.[1][3]
-
Environmental Hazards: 2-Aminopyridine is recognized as being toxic to aquatic life with long-lasting effects.[2]
-
-
Inferred Hazard Profile for this compound: Based on this evidence, it is imperative to handle this compound as a hazardous substance. A conservative approach dictates that it should be presumed to be, at a minimum, a skin and eye irritant, potentially harmful if ingested or inhaled, and a potential environmental hazard.
Table 1: Inferred Hazard Profile and Handling Recommendations
| Hazard Category | Inferred Classification & Rationale | Personal Protective Equipment (PPE) Requirement |
| Acute Oral/Dermal Toxicity | Potentially harmful to toxic, based on 2-aminopyridine data.[2] | Chemical-resistant gloves (Nitrile, double-layered), Lab coat |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2), based on consistent data across aminonicotinic acid derivatives.[1][3] | Chemical-resistant gloves, Lab coat |
| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2A), a common hazard for this chemical class.[1][3] | ANSI Z87.1 compliant safety glasses or goggles |
| Respiratory Irritation | May cause respiratory irritation, particularly as a dust.[1][3] | Handle in a chemical fume hood; if weighing outside a hood, consider a dust mask or respirator. |
| Aquatic Toxicity | Potentially toxic to aquatic life, based on 2-aminopyridine data.[2] | Prevent release to drains and waterways. |
Mandatory Disposal Protocol: Hazardous Waste Stream
Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[1][5] All waste materials containing this compound must be collected and managed as hazardous chemical waste.
-
Identify Waste Streams: Properly segregate waste into solid, liquid, and contaminated personal protective equipment (PPE) streams.
-
Select Appropriate Containers:
-
Solid Waste: Collect unused or expired this compound, contaminated weigh boats, and disposable labware into a designated, wide-mouth, high-density polyethylene (HDPE) or glass container.
-
Liquid Waste: If the compound is in solution, collect the waste in a designated, sealed, and leak-proof hazardous waste container compatible with the solvent used.
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated items in a designated hazardous waste bag or container.
-
-
Labeling (Critical Step): All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A list of all components in the container by percentage, including solvents.
-
The primary hazards (e.g., "Irritant," "Harmful," "Environmental Hazard").
-
The date of waste accumulation initiation.
-
-
Storage: Store sealed hazardous waste containers in a designated and secure satellite accumulation area. This area should be well-ventilated and away from incompatible materials, particularly strong oxidizing agents.[2]
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from handling this compound.
Caption: Disposal workflow for this compound.
Spill Management and Decontamination Protocols
Accidental spills must be managed promptly and safely to mitigate exposure and environmental release.
-
Ensure Safety: Immediately alert personnel in the area. Ensure the area is well-ventilated, preferably within a chemical fume hood. Do not attempt to clean a large spill without proper training and equipment.
-
Don PPE: Before addressing the spill, put on appropriate PPE: a lab coat, safety goggles, and double-layered chemical-resistant gloves.
-
Containment: For a solid spill, carefully sweep the material to prevent dust generation.[6] Do not use a brush that will aerosolize the powder. A vacuum cleaner equipped with a HEPA filter may be used if available and permitted by your institution. For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[7]
-
Collection: Carefully collect the swept solid or absorbed liquid and place it into a designated hazardous waste container.
-
Decontamination:
-
Clean the spill area thoroughly with a cloth or paper towels wetted with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Place all cleaning materials, including contaminated cloths and paper towels, into the hazardous waste container for contaminated PPE.
-
For empty containers, triple-rinse with a suitable solvent. The first rinsate must be collected as hazardous liquid waste. Subsequent rinses should also be collected unless institutional policy dictates otherwise.
-
Trustworthiness and Self-Validation
The protocols outlined in this guide are designed as a self-validating system. By treating this compound with the level of caution afforded to its more hazardous structural analogs, this procedure inherently builds in a robust safety factor. Adherence to these steps—from conservative hazard assessment and PPE selection to meticulous waste segregation and spill response—ensures compliance with general hazardous waste regulations and protects both laboratory personnel and the wider environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the final disposal of hazardous waste.
References
-
U.S. Environmental Protection Agency. Pyridine and Aminopyridines Information.[Link]
-
National Center for Biotechnology Information. Human health tier II assessment for Phenol, 2-amino-5-nitro-. (2016). [Link]
-
Jubilant Ingrevia Limited. 2-Aminopyridine Safety Data Sheet.[Link]
-
Carl Roth GmbH + Co. KG. Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH).[Link]
-
University of Bath's Research Portal. Synthesis and nicotinic binding of novel phenyl derivatives of UB-165. (2003). [Link]
-
Jubilant Ingrevia. 2-Amino-5-nitropyridine Safety Data Sheet. (2024). [Link]
-
PubMed. Synthesis and nicotinic binding of novel phenyl derivatives of UB-165.[Link]
-
U.S. Environmental Protection Agency. Aminopyridines Fact Sheet.[Link]
-
Compo Expert. Material Safety Data Sheet for Basfoliar Amino Premium.[Link]
Sources
Personal protective equipment for handling 2-Amino-5-phenylnicotinic acid
Comprehensive Safety & Handling Guide: 2-Amino-5-phenylnicotinic acid
A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Handling, and Disposal
This document provides essential safety and logistical information for the handling and disposal of this compound. As a niche aromatic amino acid derivative, its specific toxicological properties are not extensively documented. Therefore, this guide synthesizes field-proven insights and data from structurally analogous compounds, such as aminopyridines and aminobenzoic acids, to establish a robust and self-validating safety protocol. The causality behind each recommendation is explained to ensure a deep understanding of the required precautions.
Hazard Profile: An Evidence-Based Assessment
Based on data from similar chemical structures, this compound should be handled as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system upon direct contact or inhalation of dust particles.[1][2][3]
| Hazard Category | Description of Risk | Rationale & Supporting Evidence |
| Skin Irritation | Expected to cause skin irritation upon contact.[2][3] | Analogous compounds like 2-Amino-5-picoline and 2-Aminonicotinic acid are classified as skin irritants (Category 2).[2][3] Prolonged contact should be avoided. |
| Eye Irritation | Poses a risk of serious eye irritation.[1][3] | Direct contact of dust or powder with eyes is likely to cause significant irritation. This is a common hazard for acidic and amine-containing organic compounds.[1][2][3] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[1][2][4] | Fine powders of similar aromatic amines and acids are known to be irritants. Handling should be performed in a way that minimizes dust generation.[1][3] |
| Acute Toxicity | May be harmful if swallowed or in contact with skin.[5] | While specific LD50 data is unavailable, related compounds show moderate acute toxicity.[6] Prudence dictates assuming similar potential. |
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling this compound under various laboratory conditions.[7]
| Situation | Required PPE | Specifications & Best Practices |
| Routine Handling (Small Quantities in Solution) | • Eye/Face Protection• Hand Protection• Lab Coat | Goggles: Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[1][3]Gloves: Chemically resistant nitrile or neoprene gloves. Always inspect gloves for tears or degradation before use. Use proper removal technique to avoid skin contamination.[8][9]Coat: Standard laboratory coat to protect clothing and skin. |
| Handling Powder (Risk of Dust/Aerosol Generation) | • Respiratory Protection• All PPE from Routine Handling | Respirator/Ventilation: Always handle the solid form of this chemical within a certified chemical fume hood to control airborne particles.[1][4] If a fume hood is not available, a NIOSH/MSHA-approved N95 dust mask is the minimum requirement.[1] |
| Large Spills or Uncontrolled Release | • Full Body Protection | In the event of a large spill, enhanced PPE is required. This includes splash goggles, a full suit, a dust respirator or self-contained breathing apparatus (SCBA), boots, and heavy-duty gloves.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is essential for minimizing risk. This protocol is designed as a self-validating system, where each step reinforces the safety of the next.
Step 1: Preparation and Engineering Controls
-
Ventilation: Confirm that the designated workspace, preferably a chemical fume hood, is operational and providing adequate airflow.[10]
-
Safety Equipment: Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance of the workstation.[1][10]
-
PPE Inspection: Before handling the chemical, meticulously inspect all PPE for damage. Do not use compromised equipment.[1]
-
Material Staging: Pre-weigh necessary materials and label all containers clearly. Have spill cleanup materials readily available.
Step 2: Chemical Handling
-
Personal Hygiene: Do not wear personal items such as rings or watches that could trap the chemical against the skin. Tie back long hair.
-
Containment: When weighing or transferring the solid, perform the task over a contained surface (like a weigh boat or tray) to catch any stray powder.
-
Technique: Avoid actions that could generate dust, such as dropping material from a height or using a forceful stream of air for cleaning.[11]
Step 3: Post-Handling and Cleanup
-
Decontamination: Wipe down the work surface with an appropriate solvent or detergent and water. Collect all cleaning materials as contaminated waste.
-
Personal Hygiene: After handling is complete, and before leaving the work area, remove gloves using the proper technique and wash hands thoroughly with soap and water.[1] Do not eat, drink, or smoke in the laboratory area.[11]
Emergency Response & First Aid
Immediate and correct action following an exposure is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][10] |
| Skin Contact | Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[3] Seek medical attention if irritation persists. |
| Inhalation | Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water. Call a physician or poison control center immediately.[2] |
Spill & Disposal Management
Proper containment and disposal are crucial for laboratory and environmental safety.
Accidental Spill Protocol
-
Evacuate: Clear all non-essential personnel from the immediate area.[10]
-
Ventilate: Ensure the area is well-ventilated, especially for a large spill of the powder.
-
Contain: For minor spills, wear appropriate PPE and clean up using dry methods to avoid generating dust.[11] Gently sweep the material into a suitable, labeled container for disposal.[4] Avoid using air hoses for cleanup.[11]
-
Decontaminate: Clean the spill area thoroughly once the material has been collected.[12]
Waste Disposal Plan
-
Segregation & Collection: Collect all waste containing this compound, including contaminated consumables like gloves and paper towels, in a dedicated and clearly labeled hazardous waste container.[12][13]
-
Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name.[13]
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents and acids.[2][13]
-
Disposal: The chemical waste must be disposed of through a licensed hazardous waste disposal company. Do not pour down the drain or mix with regular trash. [1][3][13]
Visualized Workflow: From Preparation to Disposal
The following diagram illustrates the logical flow for safely handling this compound, ensuring all safety checks and procedures are followed in sequence.
Caption: Logical workflow for handling this compound.
References
- Benchchem. (n.d.). Personal protective equipment for handling 2-Amino-5-nitrobenzoic acid.
- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载 CAS: 36052-24-1 Name: 6-Aminonicotinic acid, methyl ester.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 2-Amino-5-picoline.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 2-Amino-5-picoline (Canada WHMIS 2015).
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Amino-3-methylpyridine.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 2-Aminonicotinic acid.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 6-Aminonicotinic acid.
- CPC Biotech. (2020, October 7). MATERIAL SAFETY DATA SHEET.
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
- American Chemistry Council. (n.d.). Protective Equipment.
- Benchchem. (n.d.). Personal protective equipment for handling 2'-Aminoacetophenone.
- Apollo Scientific. (2023, March 12). 2-Amino-5-bromo-6-methyl-nicotinic acid.
- Jubilant Ingrevia. (2024, February 19). 2-Amino-5-nitropyridine Safety Data Sheet.
- Benchchem. (n.d.). Proper Disposal of (2-Aminoethyl)phosphonic Acid: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Proper Disposal and Safe Handling of 2-Amino-5-methylthiazole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.ca [fishersci.ca]
- 5. fishersci.ca [fishersci.ca]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 36052-24-1 Name: 6-Aminonicotinic acid, methyl esterMethyl 6-AminonicotinateMethyl 6-aminonicotinateMethyl 6-aminopyridine-3-carboxylateMethyl-6-aminonicotinate [xixisys.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
